Isomorellic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C33H36O8 |
|---|---|
分子量 |
560.6 g/mol |
IUPAC 名称 |
(E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10+ |
InChI 键 |
COVMVPHACFXMAX-LICLKQGHSA-N |
手性 SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C=CC(O2)(C)C)C |
规范 SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C |
同义词 |
morellic acid |
产品来源 |
United States |
Foundational & Exploratory
Isomorellic Acid Biosynthesis in Garcinia: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
The genus Garcinia is a rich source of complex secondary metabolites, including the caged xanthone (B1684191) isomorellic acid, which has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon the established biosynthesis of structurally related xanthones and polyisoprenylated benzophenones. This document outlines the putative enzymatic steps, intermediate compounds, and relevant regulatory considerations. Furthermore, it compiles available quantitative data on related compounds found in Garcinia species and details pertinent experimental protocols for pathway elucidation. Visual diagrams generated using Graphviz are provided to illustrate the proposed biosynthetic pathway and experimental workflows, offering a comprehensive resource for researchers in natural product biosynthesis and drug discovery.
Introduction to this compound and Garcinia
Garcinia, a genus in the Clusiaceae family, is renowned for its production of a diverse array of bioactive compounds, including xanthones, flavonoids, and benzophenones.[1] this compound, a polyisoprenylated caged xanthone, is a notable secondary metabolite isolated from species such as Garcinia morella.[2][3] Structurally similar to other well-known caged xanthones like morellic acid and gambogic acid, this compound is distinguished by specific functional group arrangements.[3][4] The complex architecture of these molecules suggests a sophisticated biosynthetic machinery, making them a fascinating subject for research in natural product chemistry and enzymology. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the generation of novel derivatives with enhanced therapeutic properties.
Proposed Biosynthesis Pathway of this compound
While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of xanthones and the proposed formation of the characteristic caged structure of related compounds like gambogic acid.[5][6] The pathway is believed to originate from precursors derived from the shikimate and acetate (B1210297) pathways, leading to the formation of a benzophenone (B1666685) intermediate, which then undergoes cyclization and subsequent modifications to yield the final caged xanthone structure.
The initial steps involve the formation of a benzophenone scaffold. This is generally understood to arise from the condensation of intermediates from the shikimate pathway (providing a C6-C1 unit, likely benzoyl-CoA) and the acetate-malonate pathway (providing three molecules of malonyl-CoA).[7] This leads to the formation of a key intermediate, 2,3',4,6-tetrahydroxybenzophenone.[5]
The crucial step in xanthone biosynthesis is the intramolecular oxidative coupling of the benzophenone intermediate to form the characteristic tricyclic xanthone core.[2][5] This reaction is catalyzed by cytochrome P450 enzymes. Following the formation of the xanthone core, a series of prenylations, catalyzed by prenyltransferases, and further oxidative modifications are proposed to occur, ultimately leading to the complex caged structure of this compound. The formation of the caged motif is hypothesized to proceed through a Claisen/Diels-Alder reaction cascade.[6][8]
Below is a proposed biosynthetic pathway for this compound, visualized using a Graphviz diagram.
Caption: Proposed biosynthetic pathway of this compound in Garcinia.
Quantitative Data on Related Compounds in Garcinia
Direct quantitative data on the enzymatic kinetics and metabolite flux for the this compound biosynthetic pathway are not currently available in the literature. However, studies have reported the concentration of this compound and related compounds in various Garcinia species. This information is valuable for understanding the metabolic capacity of these plants and for selecting appropriate species for isolation or metabolic engineering efforts.
| Compound | Garcinia Species | Plant Part | Concentration | Analytical Method | Reference |
| This compound | G. morella | Resin | Not Reported (Isolated) | Chromatography | [2] |
| Morellic acid | G. morella | Resin | Not Reported (Isolated) | Chromatography | [2] |
| Gambogic acid | G. hanburyi | Resin | Not Reported (Isolated) | Chromatography | [9] |
| Garcinol | G. indica | Fruit Rind | 2.4 - 13.7 mg/g DW | HPTLC | |
| Xanthochymol | G. xanthochymus | Fruit Rind | Up to 1.2% w/w | HPLC | |
| Isoxanthochymol | G. indica | Fruit Rind | Up to 0.5% w/w | HPLC |
Experimental Protocols for Biosynthetic Pathway Elucidation
The elucidation of a complex biosynthetic pathway like that of this compound requires a multi-faceted approach, combining techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments that would be instrumental in confirming the proposed pathway and identifying the involved enzymes.
Identification of Candidate Genes using Transcriptome Analysis
Objective: To identify candidate genes encoding the enzymes of the this compound pathway by analyzing the transcriptome of this compound-producing Garcinia tissues.
Methodology:
-
Plant Material: Collect tissues from Garcinia morella known to produce this compound (e.g., resin-producing bark, young leaves).
-
RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).
-
Bioinformatic Analysis:
-
Perform quality control and trimming of the raw sequencing reads.
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI nr, Swiss-Prot, KEGG).
-
Identify transcripts encoding enzymes relevant to secondary metabolism, such as benzophenone synthases, cytochrome P450s, prenyltransferases, and oxidoreductases.
-
Perform differential expression analysis if comparing tissues with high and low this compound content to identify co-expressed gene clusters.[10]
-
In Vitro Enzyme Assays and Functional Characterization
Objective: To functionally characterize candidate enzymes identified through transcriptome analysis by expressing them heterologously and performing in vitro assays with putative substrates.
Methodology:
-
Gene Cloning and Expression:
-
Amplify the coding sequences of candidate genes by PCR from Garcinia morella cDNA.
-
Clone the amplified genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).
-
Transform the expression constructs into a suitable host (E. coli or Saccharomyces cerevisiae) and induce protein expression.
-
-
Protein Purification:
-
Lyse the host cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Enzyme Assays:
-
For a candidate benzophenone synthase, incubate the purified enzyme with benzoyl-CoA and malonyl-CoA and analyze the reaction products by HPLC or LC-MS.
-
For a candidate cytochrome P450, perform the assay in the presence of a cytochrome P450 reductase and NADPH, using the benzophenone intermediate as a substrate.
-
For candidate prenyltransferases, incubate the enzyme with the xanthone core and a prenyl donor like dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP).
-
-
Product Identification:
-
Analyze the reaction products by comparing their retention times and mass spectra with authentic standards or by structural elucidation using NMR spectroscopy.
-
Tracer Studies to Confirm Pathway Intermediates
Objective: To confirm the proposed intermediates in the this compound biosynthetic pathway using stable isotope-labeled precursors.
Methodology:
-
Precursor Feeding:
-
Synthesize or procure stable isotope-labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-acetate).
-
Feed these labeled precursors to Garcinia morella tissue cultures or excised plant parts.
-
-
Metabolite Extraction:
-
After a defined incubation period, harvest the plant material and extract the metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracts using high-resolution LC-MS to detect the incorporation of the stable isotopes into the putative intermediates and the final product, this compound. The mass shift in the detected compounds will confirm their position in the biosynthetic pathway.
-
Experimental and Logical Workflow Diagram
The following diagram illustrates the logical workflow for the elucidation of the this compound biosynthetic pathway.
Caption: Workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound in Garcinia represents a complex and fascinating area of natural product chemistry. While the precise enzymatic steps remain to be fully characterized, the proposed pathway, based on the biosynthesis of related xanthones, provides a solid framework for future research. The methodologies outlined in this guide, from transcriptomics to in vitro enzyme assays and tracer studies, offer a clear roadmap for the elucidation of this pathway.
Future research should focus on the isolation and characterization of the key enzymes, particularly the benzophenone synthase, the cytochrome P450 responsible for xanthone ring formation, and the enzymes involved in the intricate Claisen/Diels-Alder cascade that forms the caged structure. A complete understanding of the this compound biosynthetic pathway will not only be a significant scientific achievement but will also pave the way for the metabolic engineering of microbial hosts for the sustainable production of this compound and its derivatives, thereby unlocking their full therapeutic potential.
References
- 1. Antioxidant property of secondary metabolites from Garcinia genus: A short review [redalyc.org]
- 2. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 3. Morellic acid | C33H36O8 | CID 70697875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nanostructured lipid carriers loaded with morellic acid for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinophytochem.com [sinophytochem.com]
- 8. Synthesis and evaluation of caged Garcinia xanthones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isomorellic Acid: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellic acid is a naturally occurring caged xanthone (B1684191) found in the resin of Garcinia hanburyi. As a member of this unique class of compounds, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, other experimental data such as melting and boiling points remain to be fully characterized in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₆O₈ | [1][2][3] |
| Molecular Weight | 560.64 g/mol | [3] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of natural products. While specific spectral data for this compound is not widely reported in readily accessible literature, the structural elucidation of caged xanthones from Garcinia hanburyi, including this compound, has been achieved through a combination of spectroscopic techniques. Researchers should refer to specialized phytochemical studies for in-depth spectral analysis. The general approaches used for related compounds are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for determining the complex structure of caged xanthones. These techniques provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecule's intricate framework.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in this compound. Characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double (C=C) bonds within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with chromophores, such as the aromatic rings and conjugated systems present in xanthones.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation.
Experimental Protocols
The isolation and purification of this compound are key steps for its further study. The following is a generalized workflow based on methods used for the isolation of caged xanthones from Garcinia hanburyi.
Isolation and Purification Workflow
Caption: Generalized workflow for the isolation of this compound.
A detailed protocol would involve the following steps:
-
Extraction: The resin of Garcinia hanburyi is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into fractions of varying polarity.
-
Purification: Fractions containing this compound, as identified by techniques like thin-layer chromatography (TLC), are further purified using methods such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry.
Biological Activity and Signaling Pathways
This compound belongs to the class of caged xanthones, which are known for their diverse biological activities. While specific signaling pathways for this compound are not yet well-defined in the literature, related compounds from Garcinia species have demonstrated a range of effects, including cytotoxic and anti-inflammatory activities. Further research is needed to elucidate the specific molecular targets and mechanisms of action of this compound.
The general approach to investigating the biological activity and signaling pathways of a natural product like this compound is depicted in the following diagram.
Caption: Logical workflow for investigating the biological activity of this compound.
Conclusion
This compound is a fascinating natural product with potential for further scientific investigation. This guide consolidates the currently available information on its physical and chemical properties. A significant opportunity exists for further research to fully characterize this compound, including the determination of its melting and boiling points, detailed elucidation of its spectral properties, and a thorough investigation of its biological activities and underlying signaling pathways. Such studies will be invaluable for unlocking the full therapeutic potential of this compound.
References
- 1. Chemical constituents of the resin of Garcinia hanburyi [sure.su.ac.th]
- 2. Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoferulic acid inhibits human leukemia cell growth through induction of G2/M-phase arrest and inhibition of Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Isomorellic Acid from Garcinia morella
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of isomorellic acid, a bioactive compound found in the resin of Garcinia morella. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and explores potential biological signaling pathways it may modulate.
Introduction
Garcinia morella, an evergreen tree, is a source of "gamboge," a gum-resin that has been utilized for a variety of applications. The resin, along with the fruits, leaves, and seeds of the plant, are rich in a diverse array of bioactive compounds, including xanthones, flavonoids, phenolic acids, and terpenoids.[1] Among these constituents, this compound, a derivative of morellin, has been identified in the resin of Garcinia morella.[1] The complex phytochemical profile of Garcinia morella has prompted scientific interest in isolating and characterizing its individual components for potential therapeutic applications. This guide focuses on the technical aspects of isolating and studying this compound.
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound from Garcinia morella is not extensively documented in publicly available literature, a representative method can be adapted from established procedures for the separation of similar compounds from Garcinia species. The following protocol outlines a plausible workflow for the extraction and purification of this compound.
Extraction of Crude Resin
-
Collection and Preparation of Plant Material : The resin is traditionally collected by making incisions in the bark of the Garcinia morella tree.[2] The collected resin is air-dried in the shade to remove moisture.
-
Solvent Extraction : The dried resin is ground into a coarse powder. The powdered resin is then subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) to remove fats and waxes, followed by extraction with a more polar solvent such as methanol (B129727) or ethyl acetate (B1210297) to isolate the desired compounds.
Isolation and Purification by Column Chromatography
The crude extract is subjected to column chromatography for the separation of its constituents. Silica (B1680970) gel is a commonly used stationary phase for the separation of xanthones and related compounds from Garcinia extracts.
-
Preparation of the Column : A glass column is packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent (e.g., n-hexane).
-
Sample Loading : The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution : The column is eluted with a solvent gradient of increasing polarity. A common gradient system starts with n-hexane and gradually introduces ethyl acetate. For example:
-
100% n-hexane
-
n-hexane:ethyl acetate (9:1)
-
n-hexane:ethyl acetate (8:2)
-
n-hexane:ethyl acetate (1:1)
-
100% ethyl acetate
-
-
Fraction Collection : Fractions of the eluate are collected sequentially.
-
Monitoring : The separation is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light. Fractions with similar TLC profiles are pooled.
-
Purification of this compound : The fractions containing this compound are further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Data Presentation
Quantitative Data
| Parameter | Value | Method of Analysis |
| Yield | ||
| Crude Extract Yield | 15-25% (w/w of dry resin) | Gravimetric |
| This compound Yield | 0.5-2.0% (w/w of crude extract) | Gravimetric after purification |
| Purity | ||
| Purity of Isolated Compound | >98% | HPLC |
Physicochemical and Spectroscopic Data
Detailed physicochemical and spectroscopic data for this compound are not fully reported. The data presented below for the related compound morellic acid can be used as a reference.
| Property | Value (for Morellic Acid) | Reference |
| Molecular Formula | C33H36O8 | PubChem CID: 70697875[3] |
| Molecular Weight | 560.6 g/mol | PubChem CID: 70697875[3] |
| 1H NMR | Characteristic peaks for aromatic protons, olefinic protons, and methyl groups. | Specific data for this compound is not available. |
| 13C NMR | Characteristic peaks for carbonyl carbons, aromatic carbons, and aliphatic carbons. | Specific data for this compound is not available. |
| Mass Spectrometry | [M+H]+ or [M-H]- ions corresponding to the molecular weight. | Specific data for this compound is not available. |
Potential Signaling Pathways
Direct studies on the signaling pathways modulated by this compound are limited. However, research on its isomer, isoferulic acid, provides insights into potential mechanisms of action. Isoferulic acid has been shown to affect key signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation, such as the NF-κB and Akt/mTOR pathways.[4][5] It is plausible that this compound may exhibit similar activities.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival. Isoferulic acid has been observed to inhibit the activation of this pathway.[5]
Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Isoferulic acid has been shown to attenuate this signaling cascade in leukemia cells.[4]
Conclusion
This compound is a noteworthy phytochemical constituent of Garcinia morella resin with potential for further investigation in drug discovery and development. This technical guide provides a foundational framework for its isolation and characterization. The detailed experimental protocols, though adapted, offer a robust starting point for researchers. The exploration of potential signaling pathway modulation, based on related compounds, highlights promising avenues for future pharmacological studies. Further research is warranted to establish the precise quantitative yield, complete spectroscopic profile, and specific biological activities of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Isoferulic acid inhibits human leukemia cell growth through induction of G2/M-phase arrest and inhibition of Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoferulic Acid Inhibits Proliferation and Migration of Pancreatic Cancer Cells, and Promotes the Apoptosis of Pancreatic Cancer Cells in a Mitochondria-Dependent Manner Through Inhibiting NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural sources of cytotoxic caged xanthones
An In-depth Technical Guide to Natural Sources of Cytotoxic Caged Xanthones
Introduction
Caged xanthones are a unique class of polyphenolic compounds characterized by a prenylated and cyclized xanthone (B1684191) scaffold. This intricate molecular architecture is of significant interest in medicinal chemistry and drug discovery due to the potent cytotoxic activities exhibited by many of its members. These natural products, primarily isolated from the plant genera Garcinia and Hypericum, have been shown to induce cell death in a variety of cancer cell lines through diverse mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and targeting of specific cellular proteins. This guide provides a comprehensive overview of the major natural sources of cytotoxic caged xanthones, their biological activities, the experimental protocols used for their evaluation, and their mechanisms of action.
Major Natural Sources
The primary sources of cytotoxic caged xanthones are plants belonging to the Clusiaceae (Guttiferae) family, particularly the genus Garcinia. The resin of Garcinia hanburyi, known as gamboge, is a historically significant source of gambogic acid, one of the most extensively studied caged xanthones. Other notable species from this genus include Garcinia forbesii and Garcinia oblongifolia. Additionally, some species of the genus Hypericum (Hypericaceae family) have been found to produce these compounds.
Cytotoxic Activity of Caged Xanthones
The cytotoxic potential of caged xanthones has been evaluated against a wide array of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent caged xanthones, demonstrating their potent anti-proliferative effects.
| Compound | Natural Source | Cancer Cell Line | IC50 (µM) |
| Gambogic Acid | Garcinia hanburyi | A549 (Lung) | 0.78 |
| HCT116 (Colon) | 1.5 | ||
| MCF-7 (Breast) | 1.23 | ||
| K562 (Leukemia) | 0.63 | ||
| Forbesione | Garcinia forbesii | A549 (Lung) | 3.6 |
| HeLa (Cervical) | 2.5 | ||
| HepG2 (Liver) | 4.1 | ||
| Guttiferone K | Garcinia oblongifolia | HL-60 (Leukemia) | 2.1 |
| SMMC-7721 (Liver) | 3.5 | ||
| A-549 (Lung) | 4.2 | ||
| MCF-7 (Breast) | 2.8 | ||
| SW480 (Colon) | 3.9 |
Experimental Protocols
The evaluation of the cytotoxic properties and mechanisms of action of caged xanthones involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.
General Workflow for Isolation and Purification
The isolation of caged xanthones from their natural sources typically follows a multi-step process involving extraction and chromatography.
Caption: General workflow for the isolation of caged xanthones.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the caged xanthone (typically in a range from 0.1 to 100 µM) and incubated for a further 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.
Caption: Standard protocol for the MTT cytotoxicity assay.
Apoptosis Analysis: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the caged xanthone at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
Mechanisms of Action and Signaling Pathways
Gambogic acid, the most studied caged xanthone, induces apoptosis in cancer cells through multiple mechanisms. A primary mechanism involves its direct binding to and inhibition of anti-apoptotic proteins like Bcl-2, as well as the activation of caspase cascades.
Caption: Simplified signaling pathway of gambogic acid-induced apoptosis.
By inhibiting the anti-apoptotic protein Bcl-2, gambogic acid promotes the pro-apoptotic activity of proteins like Bax. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates the effector caspase, caspase-3, which executes the final stages of apoptosis by cleaving various cellular substrates.
Conclusion and Future Perspectives
Naturally occurring cytotoxic caged xanthones represent a valuable source of lead compounds for the development of novel anticancer agents. Their potent and often selective cytotoxicity against cancer cells, coupled with their diverse mechanisms of action, makes them highly attractive for further investigation. Future research should focus on elucidating the full spectrum of their molecular targets, optimizing their pharmacological properties through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical and clinical studies. The detailed protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic potential of these complex natural products.
An In-depth Technical Guide on the Relationship Between Isomorellic Acid and Morellic Acid for Researchers and Drug Development Professionals
An authoritative guide on the isomeric relationship, comparative bioactivities, and underlying mechanisms of isomorellic acid and morellic acid, providing a critical resource for their potential therapeutic development.
Core Introduction: Isomeric Nature and Significance
This compound and morellic acid are naturally occurring caged polyprenylated xanthones predominantly isolated from the resin of Garcinia species, such as Garcinia morella. These compounds are geometric isomers, specifically cis-trans isomers, which share the same molecular formula (C₃₃H₃₆O₈) and connectivity but differ in the spatial arrangement of substituents around a carbon-carbon double bond. This stereochemical difference, while seemingly subtle, can lead to distinct physicochemical properties and biological activities, a critical consideration for drug discovery and development. Morellic acid is typically the trans isomer, which is generally more stable, while this compound is the cis isomer. The inherent instability of the cis isomer can lead to its conversion to the more stable trans form. Their shared structural framework has positioned them as promising candidates for therapeutic investigation, particularly in the realms of oncology and inflammatory diseases.
Physicochemical Properties: A Comparative Analysis
The cis-trans isomerism of this compound and morellic acid influences their physical and chemical characteristics. While comprehensive comparative data is limited, general principles of geometric isomerism suggest that trans isomers, like morellic acid, tend to have higher melting points and lower solubility in inert solvents due to their more symmetrical structure, which allows for better packing in the crystal lattice. Cis isomers, such as this compound, are generally less stable and may have different polarity and dipole moments, influencing their chromatographic behavior and interaction with biological targets.
| Property | Morellic Acid (trans-isomer) | This compound (cis-isomer) | Reference |
| Molecular Formula | C₃₃H₃₆O₈ | C₃₃H₃₆O₈ | [1] |
| Molecular Weight | 560.6 g/mol | 560.6 g/mol | [1] |
| General Stability | Generally more stable | Generally less stable | [2] |
| Melting Point | Generally higher than the cis isomer | Generally lower than the trans isomer | [2][3] |
| Boiling Point | May differ from the cis isomer based on polarity | May differ from the trans isomer based on polarity | [2][3] |
| Solubility | Generally lower in inert solvents | Generally higher in inert solvents | [2][3] |
| Polarity | Generally less polar | Generally more polar | [2][3] |
Comparative Biological Activities
Both this compound and morellic acid have demonstrated a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent. The subtle difference in their three-dimensional structure can lead to variations in their interaction with biological macromolecules, potentially resulting in different potencies and mechanisms of action.
Anticancer Activity
Morellic acid has been shown to possess potent anticancer properties, inhibiting the proliferation of various tumor cell lines.[4] Its mechanisms of action are multifaceted, involving the induction of apoptosis and the inhibition of angiogenesis.[5] Information directly comparing the anticancer potency of this compound to morellic acid is scarce in publicly available literature. However, the principle of stereospecificity in drug-receptor interactions suggests that their efficacy could differ significantly.
Anti-inflammatory Activity
Both isomers are implicated in modulating key inflammatory pathways. Phenolic compounds, in general, are known to exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes and signaling cascades. The differential ability of this compound and morellic acid to interact with targets within these pathways, such as NF-κB and MAPKs, would likely result in varied anti-inflammatory potencies.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound and morellic acid is intrinsically linked to their ability to modulate intracellular signaling pathways that are often dysregulated in disease. The primary pathways implicated in their bioactivity are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[6] Its constitutive activation is a hallmark of many cancers and inflammatory disorders. Morellic acid has been shown to inhibit the NF-κB pathway, which contributes to its anticancer and anti-inflammatory effects.[7] The inhibition of this pathway can prevent the transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by morellic/isomorellic acid.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[8] Dysregulation of the MAPK pathway is frequently observed in cancer. Morellic acid has been demonstrated to modulate the p38 MAPK pathway, contributing to its effects on multidrug resistance in cancer cells.[7][9]
Caption: Modulation of the p38 MAPK signaling pathway by morellic/isomorellic acid.
Experimental Protocols
Isolation and Separation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
A robust method for the separation of this compound and morellic acid is crucial for their individual characterization and biological evaluation. Preparative HPLC is a widely used technique for this purpose.
Objective: To isolate and purify this compound and morellic acid from a crude extract of Garcinia resin.
Instrumentation:
-
Preparative HPLC system with a UV-Vis detector
-
Preparative C18 reverse-phase column (e.g., 21.2 x 150 mm, 5 µm)
Reagents:
-
Crude resin extract from Garcinia species
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase modification)
Procedure:
-
Crude Extract Preparation: Dissolve the crude resin extract in a suitable solvent, such as methanol or a mixture of DMSO and acetonitrile, and filter through a 0.45 µm syringe filter.
-
Analytical Method Development: Develop an analytical scale HPLC method to first separate the two isomers and determine their retention times. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Method Transfer to Preparative Scale: Scale up the analytical method to the preparative column. The flow rate and injection volume will need to be adjusted based on the column dimensions. A focused gradient around the elution time of the target compounds can be used to improve resolution and loading capacity.
-
Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 280 nm) and collect the fractions corresponding to the peaks of this compound and morellic acid.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated isomers.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced pressure to obtain the solid compounds.
Caption: Workflow for the preparative HPLC separation of isomorellic and morellic acid.
Structural Characterization by NMR and Mass Spectrometry
Unequivocal structural identification of the isolated isomers is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
High-resolution mass spectrometer (e.g., ESI-QTOF)
Solvents for NMR:
-
Deuterated chloroform (B151607) (CDCl₃)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the purified isomer in the appropriate deuterated solvent.
-
¹H-NMR Spectroscopy: Acquire the proton NMR spectrum to determine the number and environment of the hydrogen atoms.
-
¹³C-NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to determine the number and type of carbon atoms.
-
2D-NMR Spectroscopy: Perform 2D-NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons and confirm the overall structure.
-
Mass Spectrometry: Obtain the high-resolution mass spectrum to determine the exact molecular weight and elemental composition, confirming the molecular formula.
Expected Spectroscopic Data: While complete, directly comparable datasets are not readily available in all literature, the following represents a compilation of expected and reported data for morellic acid. The data for this compound would show characteristic shifts due to the different stereochemistry.
-
Morellic Acid (¹H-NMR, CDCl₃): Characteristic signals for olefinic protons, methyl groups, and protons of the xanthone (B1684191) core.
-
Morellic Acid (¹³C-NMR, CDCl₃): Resonances corresponding to carbonyl carbons, olefinic carbons, and the carbons of the complex ring system.
-
Mass Spectrometry (ESI-MS): A prominent ion corresponding to [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 560.6.
Conclusion and Future Directions
This compound and morellic acid represent a compelling pair of geometric isomers with significant therapeutic potential. Their distinct stereochemistry is expected to translate into different physicochemical properties and biological activities, a factor of paramount importance in drug development. While morellic acid has been more extensively studied, a thorough comparative investigation of both isomers is warranted to fully elucidate their structure-activity relationships. Future research should focus on the direct, side-by-side comparison of their anticancer and anti-inflammatory potencies in various in vitro and in vivo models. Furthermore, detailed mechanistic studies are required to pinpoint the specific molecular targets within the NF-κB and MAPK pathways that are differentially modulated by each isomer. Such knowledge will be invaluable for the rational design and development of novel therapeutics based on these promising natural products.
References
- 1. youtube.com [youtube.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Pimaradienoic acid inhibits inflammatory pain: inhibition of NF-κB activation and cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morellic Acid B Overcomes P‑Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. news-medical.net [news-medical.net]
Isomorellic Acid: A Technical Overview of a Bioactive Natural Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomorellic acid, a complex polyprenylated xanthone (B1684191) derivative, has been identified as a constituent of various plant species, notably from the genus Garcinia. This technical guide provides a concise summary of the currently available scientific data on this compound, including its chemical identity. While broader extracts containing this compound have shown promising biological activities, this document will focus on the specific data available for the isolated compound. It is important to note that detailed experimental data and mechanistic studies on this compound are limited in the public domain.
Chemical Identity
A clear definition of the subject molecule is fundamental for any scientific investigation. The essential identifiers for this compound are provided below.
| Identifier | Value | Citation |
| CAS Number | 5262-69-1 | [1] |
| Molecular Formula | C33H36O8 | [1] |
| Molecular Weight | 560.64 g/mol | [1] |
Biological Activities and Quantitative Data
This compound is a component of extracts from plants such as Garcinia morella, which are reported to possess a range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. However, specific quantitative data for the purified this compound is not extensively available in the reviewed literature. The biological activities are often attributed to the crude extracts or to more abundant and studied compounds from the same source.
Due to a lack of specific IC50 values and other quantitative metrics for this compound in the available literature, a comprehensive data table on its specific bioactivities cannot be provided at this time. Research on the parent plant extracts suggests potential for these activities, but further studies on the isolated compound are required for definitive characterization.
Experimental Protocols
Detailed experimental protocols specifically designed for or utilizing this compound are not sufficiently described in the available scientific literature to be included in this guide. General methodologies for assessing anticancer, anti-inflammatory, and antioxidant activities are standard in the field, but specific parameters such as concentrations, cell lines, and detailed procedures used for this compound are not consistently reported.
Signaling Pathways
The molecular mechanisms and specific signaling pathways directly modulated by this compound have not been elucidated in the currently available research. While related compounds from Garcinia species are known to interact with various cellular signaling cascades, there is no specific information detailing the pathways affected by this compound. Therefore, a diagram of a signaling pathway for this compound cannot be generated at this time due to a lack of scientific evidence.
Conclusion and Future Directions
This compound is a structurally defined natural product with a known CAS number and molecular formula. It is a constituent of plant extracts that exhibit promising biological activities. However, there is a significant gap in the scientific literature regarding the specific biological effects, quantitative data, detailed experimental protocols, and mechanistic signaling pathways of the isolated this compound.
For researchers, scientists, and drug development professionals, this presents a clear opportunity. Further investigation into the bioactivities of purified this compound is warranted to unlock its potential therapeutic applications. Future studies should focus on:
-
Quantitative assessment of its anticancer, anti-inflammatory, and antioxidant activities using standardized in vitro and in vivo models.
-
Elucidation of its mechanism of action , including the identification of direct molecular targets and the signaling pathways it modulates.
-
Development and validation of detailed experimental protocols for its study.
The information provided in this guide is based on the currently accessible scientific literature and highlights the need for more focused research on this potentially valuable natural compound.
References
Preliminary Cytotoxicity Studies of Isomorellic Acid: A Technical Guide
Disclaimer: Direct experimental data on the cytotoxicity of isomorellic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on preliminary cytotoxicity studies of structurally related compounds, specifically other polyprenylated acylphloroglucinols and guttiferone derivatives. The methodologies and potential mechanisms of action described herein are based on the analysis of these related molecules and should be considered as a predictive framework for this compound.
Introduction
This compound is a member of the polyprenylated acylphloroglucinol family, a class of natural products known for their diverse and potent biological activities. Structurally, it is a geometric isomer of morellic acid and is closely related to other guttiferic acids. Compounds in this class have garnered significant interest in drug discovery, particularly for their potential as anticancer agents. This technical guide summarizes the available preliminary cytotoxicity data for compounds structurally similar to this compound, details the experimental protocols used for their evaluation, and illustrates the potential signaling pathways involved in their cytotoxic effects.
Quantitative Cytotoxicity Data
The cytotoxic activity of polyprenylated acylphloroglucinols is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values for representative polyprenylated acylphloroglucinols against various cancer cell lines.
| Compound Class | Compound/Extract | Cell Line | Cancer Type | IC50 Value |
| Polyprenylated Acylphloroglucinols | Hypersampine A | Pancreatic Cancer | Pancreatic | < 30 µM |
| Polyprenylated Acylphloroglucinols | Hypersampine B | Pancreatic Cancer | Pancreatic | < 40 µM |
| Polyprenylated Acylphloroglucinols | RochC Extract | Fibroblasts | Non-tumorigenic | 0.63 - 48 µg/mL |
| Polyprenylated Acylphloroglucinols | Olympiforin B | Fibroblasts | Non-tumorigenic | 0.63 - 48 µg/mL |
| Guttiferone | Guttiferone K | Colon Cancer | Colon | Not specified |
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds predominantly relies on cell viability assays. The following sections detail the typical methodologies employed.
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration, typically 24 to 72 hours.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.
-
Compound Incubation: After 24 hours, treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).
-
MTT Addition: Following the incubation period (e.g., 48 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Potential Signaling Pathways in this compound-Induced Cytotoxicity
Based on studies of related polyprenylated acylphloroglucinols, the cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). Several key signaling pathways are implicated in this process.
Intrinsic (Mitochondrial) Apoptosis Pathway
Many natural compounds, including those structurally similar to this compound, induce apoptosis through the mitochondrial pathway. This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.
Cell Cycle Arrest
Some guttiferone derivatives have been shown to induce cell cycle arrest, often at the G0/G1 phase.[1] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors like p21. By halting the cell cycle, these compounds prevent cancer cell proliferation.
References
No Direct Evidence Found for Antiangiogenic Potential of Isomorellic Acid in Scientific Literature
Despite a comprehensive review of available scientific literature, no direct evidence or specific studies on the antiangiogenic potential of isomorellic acid have been identified. While this compound is a known natural compound, research into its specific effects on the formation of new blood vessels (angiogenesis) appears to be a novel area yet to be explored by the scientific community.
This compound is a phytochemical found in plants such as Garcinia morella.[1] Research on this plant has indicated various biological activities, including anticancer properties.[1] However, the mechanisms behind these anticancer effects have not been explicitly linked to the inhibition of angiogenesis in the available literature. It is important to note that a compound can exhibit anticancer activity through various pathways, and antiangiogenesis is just one of several possibilities.
Our extensive search for data on this compound's impact on key angiogenic processes, such as the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling, effects on endothelial cell proliferation and migration, or modulation of Matrix Metalloproteinases (MMPs), did not yield any specific results.
Consequently, it is not possible to provide an in-depth technical guide, quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested, due to the absence of foundational research on this specific topic.
For researchers, scientists, and drug development professionals interested in this area, the lack of existing data presents a clear opportunity for novel research. Future studies could investigate the following:
-
In vitro assays: Examining the effect of this compound on endothelial cell proliferation, migration, and tube formation.
-
Molecular studies: Investigating the impact of this compound on the VEGF signaling cascade and the activity of MMPs.
-
In vivo models: Utilizing models such as the chick chorioallantoic membrane (CAM) assay or mouse models to assess the in vivo antiangiogenic effects of this compound.
Until such studies are conducted and published, the antiangiogenic potential of this compound remains an open and intriguing question in the field of natural product drug discovery.
References
An In-depth Technical Guide to Isoferulic Acid and its Role as a Secondary Metabolite
A Note on Terminology: Initial research into "isomorellic acid" reveals it to be a lesser-known xanthone (B1684191) found in Garcinia morella. Due to the limited availability of in-depth technical data on this compound, this guide will focus on the similarly named and extensively researched secondary metabolite, isoferulic acid . This phenolic acid offers a wealth of scientific data, aligning with the detailed requirements for this technical whitepaper.
Introduction
Isoferulic acid ((2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid), a hydroxycinnamic acid, is a phenolic secondary metabolite found throughout the plant kingdom. As an isomer of the well-known ferulic acid, it is distinguished by the positions of the hydroxyl and methoxy (B1213986) groups on its phenyl ring. This structural nuance contributes to its unique physicochemical properties and diverse biological activities. Isoferulic acid has garnered significant interest from researchers, scientists, and drug development professionals for its potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects. This guide provides a comprehensive overview of the current scientific understanding of isoferulic acid, with a focus on its role as a secondary metabolite, its mechanisms of action, and the experimental methodologies used to elucidate its functions.
Chemical Properties and Biosynthesis
Chemical Structure and Properties
Isoferulic acid is a derivative of cinnamic acid with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol [1]. Its structure consists of a trans-cinnamic acid backbone with methoxy and hydroxy substituents at the 4th and 3rd positions of the phenyl ring, respectively[1].
Natural Occurrence
Isoferulic acid is found in a variety of plants, often in the form of esters or glycosides. Notable natural sources include:
-
Cimicifuga heracleifolia (Rhizoma Cimicifugae)[2]
-
Lobelia chinensis[4]
-
Pineapple (Ananas comosus)[4]
-
Poplar (Populus szechuanica)[1]
Biosynthesis
As a phenylpropanoid, isoferulic acid is synthesized in plants from the amino acid L-phenylalanine via the shikimate pathway. This metabolic pathway is a crucial link between primary and secondary metabolism in plants[5][6].
Biological Activities and Mechanisms of Action
Isoferulic acid exhibits a broad spectrum of biological activities, which are summarized in the following sections.
Antioxidant Activity
Isoferulic acid is a potent antioxidant, capable of scavenging a variety of free radicals in both lipid and aqueous environments[2]. Its antioxidant capacity is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | 4.58 ± 0.17 | [2] |
| ABTS Radical Scavenging | 1.08 ± 0.01 | [2] |
| Hydroxyl Radical Scavenging | 1.57 ± 0.2 | [2] |
| Superoxide Anion Radical Scavenging | 13.33 ± 0.49 | [2] |
| Lipid Peroxidation Inhibition | 7.30 ± 0.57 | [2] |
Anti-inflammatory Activity
Isoferulic acid has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway[3][7]. By downregulating the phosphorylation of IκBα, it prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of pro-inflammatory genes[3].
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoferulic acid, particularly in pancreatic cancer. It has been shown to inhibit cell proliferation and migration, and induce apoptosis in pancreatic cancer cells[3].
| Cell Line | Activity | Concentration | Reference |
| Pancreatic Cancer Cells | Inhibition of proliferation and migration, induction of apoptosis | 6.25, 12.5, 25 µM | [3] |
Antidiabetic Activity
Isoferulic acid exhibits antidiabetic effects by enhancing glucose uptake and inhibiting carbohydrate-digesting enzymes[8][9]. It activates α1-adrenergic receptors, leading to increased glucose utilization[8][9].
| Target | IC₅₀ | EC₅₀ | Reference |
| α1-adrenergic receptors | 1.4 µM | - | [8] |
| β-endorphin secretion | - | 52.2 nM | [8] |
| Intestinal Maltase | 0.76 ± 0.03 mM | - | [8] |
| Intestinal Sucrase | 0.45 ± 0.01 mM | - | [8] |
Signaling Pathway Modulation: The NF-κB Pathway
A key mechanism underlying the anti-inflammatory and anticancer activities of isoferulic acid is its modulation of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of isoferulic acid.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a general method for the quantification of isoferulic acid in plasma or plant extracts.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of antioxidant activity of isoferulic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Caged Xanthone Scaffold of Isomorellic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellic acid, a prominent member of the caged xanthone (B1684191) family of natural products, presents a fascinating and complex molecular architecture that has garnered significant interest in the scientific community. Primarily isolated from species of the Garcinia genus, this compound, along with its congeners, exhibits a broad spectrum of potent biological activities, including notable anticancer, antimalarial, and antimicrobial properties. The unique structural feature of this compound is its caged xanthone scaffold, a rigid, three-dimensional framework that is believed to be crucial for its biological function. This technical guide provides an in-depth exploration of the caged xanthone core of this compound, detailing its biosynthesis, chemical synthesis, biological activities, and the experimental methodologies used in its study. The information is curated to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.
The Core Scaffold: A Unique 4-oxa-tricyclo[4.3.1.03,7]dec-2-one System
The defining feature of this compound and other caged xanthones is the 4-oxa-tricyclo[4.3.1.03,7]dec-2-one scaffold.[1] This intricate caged system is fused to a xanthone backbone, creating a highly rigid and sterically demanding structure. The xanthone core itself is a dibenzo-γ-pyrone framework. In this compound, this core is further embellished with prenyl and other functional groups, which contribute to its lipophilicity and modulate its biological activity. The unique three-dimensional arrangement of the caged motif is thought to be a key determinant of the molecule's interaction with biological targets.
Biosynthesis of the Caged Xanthone Scaffold
The biosynthesis of the caged xanthone scaffold in Garcinia species is a fascinating example of nature's chemical ingenuity. It is proposed to proceed through a mixed shikimate-acetate pathway.[2] The process begins with the formation of a benzophenone (B1666685) intermediate, which then undergoes a series of intramolecular cyclizations to form the xanthone core. The key step in the formation of the caged structure is believed to be a tandem Claisen rearrangement followed by a Diels-Alder reaction.[2] This cascade transforms a prenylated xanthone precursor into the characteristic 4-oxa-tricyclo[4.3.1.03,7]dec-2-one system.
Caption: Proposed Biosynthetic Pathway of the Caged Xanthone Scaffold.
Biological Activities and Quantitative Data
This compound and related caged xanthones have demonstrated a wide array of biological activities. The most extensively studied of these is their potent anticancer activity against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis. In addition to their anticancer effects, these compounds have also shown promising antimalarial and antimicrobial properties.
Anticancer Activity
The cytotoxic effects of this compound and its analogs have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | < 8 | [1] |
| This compound | HCT116 | Colorectal Carcinoma | < 8 | [1] |
| This compound | MDA-MB-231 | Breast Cancer | < 8 | [1] |
| Gambogic Acid | MGC-803 | Human Gastric Carcinoma | 0.96 µg/mL | [2] |
Antimalarial and Antimicrobial Activities
While specific data for this compound is limited in the readily available literature, compounds isolated from Garcinia species have shown significant antimalarial and antimicrobial activities. Further investigation is warranted to determine the specific minimum inhibitory concentrations (MICs) of this compound against a broad panel of pathogens.
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which caged xanthones exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Studies on related caged xanthones, such as gambogic acid, have shown that they can induce apoptosis through the intrinsic or mitochondrial pathway.[2] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.
Caption: Proposed Apoptosis Induction Pathway by Caged Xanthones.
Experimental Protocols
Isolation of this compound from Garcinia morella
The following is a general protocol for the isolation of this compound from the resin of Garcinia morella.[3]
-
Extraction: The dried and powdered resin of Garcinia morella is extracted with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, at room temperature for an extended period.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions rich in this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
Chemical Synthesis of the Caged Xanthone Scaffold
The total synthesis of caged xanthones like this compound is a significant challenge due to their complex, stereochemically rich structures. A common strategy involves a biomimetic approach that mimics the proposed biosynthetic pathway.
A key synthetic transformation is the site-selective Claisen/Diels-Alder reaction cascade .[1] This reaction sequence constructs the caged motif from a suitably substituted xanthone precursor.
General Synthetic Workflow:
Caption: General Workflow for Caged Xanthone Synthesis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The caged xanthone scaffold of this compound represents a privileged structure in natural product chemistry, endowed with significant therapeutic potential. Its complex architecture, intricate biosynthesis, and potent biological activities make it a compelling target for further investigation. This technical guide has provided a comprehensive overview of the current understanding of this remarkable molecule, from its fundamental structure to its mechanism of action and the experimental approaches used in its study. It is hoped that this resource will inspire and facilitate future research and development efforts aimed at harnessing the therapeutic promise of this compound and its derivatives for the benefit of human health.
References
Early Pharmacological Insights into Isomorellic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellic acid, a phytochemical found within the resin of the evergreen tree Garcinia morella, has been noted in early scientific literature as a constituent of a plant with a rich history of traditional medicinal use.[1][2][3] This technical guide provides an in-depth look at the initial research surrounding the pharmacological profile of this compound, drawing from the broader context of studies on Garcinia morella extracts. While specific, quantitative pharmacological data on isolated this compound is limited in early research, this document summarizes the reported biological activities of the extracts in which it is found, details relevant experimental methodologies, and presents logical workflows for the study of such natural products.
Data Presentation
Early studies on Garcinia morella have identified a range of biological activities in its extracts, which contain this compound among other bioactive compounds like morellic acid and gambogic acid.[1] The pharmacological activities are generally attributed to the synergistic or individual effects of these constituents. A summary of these activities is presented below.
| Biological Activity | Source of Bioactive Compounds |
| Antimicrobial | Resin and other parts of Garcinia morella |
| Anti-inflammatory | Extracts from Garcinia morella |
| Anticancer | Extracts from Garcinia morella |
| Antioxidant | Extracts from Garcinia morella |
| Antifungal | Extracts from Garcinia morella |
| Antiviral | Extracts from Garcinia morella |
| Hepatoprotective | Extracts from Garcinia morella |
| Larvicidal | Resin of Garcinia morella |
Table 1: Summary of Reported Biological Activities of Garcinia morella Extracts Containing this compound.
Experimental Protocols
Detailed experimental protocols for the pharmacological assessment of isolated this compound are not extensively documented in early literature. However, the methodologies employed for the isolation and evaluation of compounds from Garcinia morella provide a foundational understanding of the processes involved.
Isolation of Chemical Constituents from Garcinia morella Resin
A general procedure for the isolation of compounds like this compound from the resin of Garcinia morella involves a multi-step extraction and chromatographic process.
Objective: To isolate individual chemical constituents from the resin of Garcinia morella.
Materials:
-
Dried resin of Garcinia morella
-
Water
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy instruments for structural elucidation.
Procedure:
-
The dried resin is first extracted with ethanol to obtain a crude extract.
-
This crude extract is then subjected to fractionation using techniques like medium pressure semi-preparative chromatography with a mobile phase of methanol and water.
-
The resulting fractions are further separated using preparative HPLC with an appropriate mobile phase, such as a higher concentration of methanol in water.
-
The purity of the isolated compounds is assessed using analytical HPLC.
-
The chemical structure of the isolated compounds, including this compound, is determined using spectroscopic methods such as MS and NMR.[4]
Determination of Antimicrobial Activity
The antimicrobial properties of the extracts from Garcinia morella have been a subject of early investigation. The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against selected microbial strains.
Materials:
-
Isolated compound (e.g., from Garcinia morella)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or other appropriate liquid media
-
Sterile 96-well microplates
-
Incubator
-
Microplate reader (optional).
Procedure:
-
A serial dilution of the test compound is prepared in the appropriate broth in a 96-well microplate.
-
Each well is then inoculated with a standardized suspension of the target microorganism.
-
Positive control wells (broth with microorganism, no compound) and negative control wells (broth only) are included.
-
The microplate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]
Visualizations
Phytochemical Investigation Workflow
The following diagram illustrates a typical workflow for the isolation and identification of bioactive compounds from a natural source like Garcinia morella.
Workflow for isolating and identifying bioactive compounds.
Logical Relationship in Pharmacological Screening
This diagram outlines the logical progression from identifying a plant with traditional medicinal use to characterizing the pharmacological activity of its constituents.
Logical flow from traditional use to pharmacological study.
References
- 1. Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanostructured lipid carriers loaded with morellic acid for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of spiculisporic acid isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Isomorellic Acid using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomorellic acid, a polyisoprenylated benzophenone, is a known bioactive compound with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for the quantification of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of similar acidic compounds.
Principle of the Method
This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an acidified aqueous solution. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.[1]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.[2][3]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase for similar compounds consists of Acetonitrile and water (acidified to pH 2.5-3.5 with an acid like phosphoric or formic acid).[3][4] A starting point could be a ratio of 80:20 (v/v) Acetonitrile:Acidified Water.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the chromophores present in this compound, a UV detection wavelength in the range of 210-360 nm should be evaluated. A starting wavelength of 254 nm or 280 nm is recommended.[7]
-
Injection Volume: 10-20 µL.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark.[8] This stock solution should be stored at -20°C when not in use.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plasma, plant extract, formulation). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended for complex matrices to remove interfering substances.
Example Protocol for a Plant Extract:
-
Accurately weigh a known amount of the dried and powdered plant material.
-
Extract the material with a suitable solvent (e.g., methanol or ethyl acetate) using sonication or maceration.[10]
-
Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.[11]
Example Protocol for Plasma Samples:
-
To 100 µL of plasma, add a protein precipitation agent like methanol or acetonitrile (e.g., 200 µL).[2][12]
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.[12]
Data Presentation
Method Validation Parameters
For reliable quantification, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:[7][13]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range.[3][7] |
| Accuracy | Recovery between 85-115%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Specificity | The peak for this compound should be well-resolved from other components. |
| Robustness | The method should be unaffected by small, deliberate variations in parameters. |
Quantitative Data Summary
The following table should be used to summarize the quantitative results from the analysis.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| ... | |||
| Sample 1 | |||
| Sample 2 |
Visualizations
Experimental Workflow
Caption: Overall workflow for this compound quantification.
Sample Preparation Workflow
Caption: General sample preparation workflow.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. Determination and pharmacokinetics of isoferulic acid in rat plasma by high-performance liquid chromatography after oral administration of isoferulic acid and Rhizoma Cimicifugae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Preparing the Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. ijpsonline.com [ijpsonline.com]
- 9. CAS 5262-69-1 | this compound [phytopurify.com]
- 10. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 12. nacalai.com [nacalai.com]
- 13. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Isomorellic Acid in Plant Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Isomorellic acid is a bioactive polyisoprenylated benzophenone (B1666685) found in various plant species, notably within the genus Garcinia.[1] Compounds from this class have demonstrated a range of biological activities, making them promising candidates for pharmaceutical research and development. Accurate and sensitive quantification of this compound in complex plant matrices is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the extraction and subsequent analysis of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its specificity and sensitivity.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol is designed for the extraction of this compound from dried and powdered plant material, such as the resin or leaves of Garcinia morella.
Reagents and Equipment:
-
Dried, powdered plant material
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Vortex mixer
-
Ultrasonic bath[2]
-
Microcentrifuge
-
Syringe filters (0.22 µm, PTFE or Nylon)
-
LC-MS vials
Procedure:
-
Weigh 50 mg of the homogenized, dried plant powder into a 2 mL microcentrifuge tube.[2]
-
Add 1.5 mL of 80% methanol in water.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at 30°C.[2]
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C to pellet solid debris.[2]
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction process (steps 2-6) on the remaining pellet one more time to ensure complete extraction.
-
Combine the supernatants and filter the pooled extract through a 0.22 µm syringe filter into an LC-MS vial.[2]
-
The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store the extract at -20°C.[2]
LC-MS/MS Analysis
The following conditions provide a starting point for method development and can be optimized for specific instrumentation.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Equilibrate at 5% B
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative. The carboxylic acid moiety on this compound makes it suitable for negative ion mode detection.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[1]
-
Key Voltages & Temperatures:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Nebulizing Gas Flow: Adjusted according to manufacturer guidelines.
-
Method Validation
The developed analytical method should be validated according to standard guidelines to ensure reliability.[3] Key validation parameters include:
-
Linearity: Assessed by preparing a calibration curve with at least six concentration levels. The correlation coefficient (r²) should be >0.99.[3][4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response.[4]
-
Precision and Accuracy: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[3]
-
Recovery: Determined by comparing the analyte response in a pre-spiked extracted sample to a post-spiked extracted sample.[5]
Data Presentation
MS/MS Parameters for this compound
For quantitative analysis using MRM, specific precursor-to-product ion transitions must be determined. This is typically achieved by infusing a standard solution of this compound and performing a product ion scan. The molecular formula of this compound is C₃₃H₃₈O₇, with a monoisotopic mass of 546.26 g/mol . The deprotonated molecule [M-H]⁻ would be the precursor ion. The most abundant and specific fragment ions are selected as product ions for the MRM transitions.
Table 1: Proposed MRM Transitions for this compound Analysis. (Note: These transitions are hypothetical and must be confirmed experimentally by direct infusion of an this compound standard.)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |
| This compound (Quantifier) | 545.25 | 501.26 (Loss of CO₂) | 100 | -35 | Negative |
| This compound (Qualifier) | 545.25 | 433.22 (Loss of C₈H₁₄) | 100 | -45 | Negative |
Representative Quantitative Data
While specific quantitative data for this compound is sparse, the following table presents data for other key bioactive compounds found in various Garcinia species to illustrate the expected concentration ranges.[6]
Table 2: Representative Concentrations of Bioactive Compounds in Fruit Rinds of Different Garcinia Species. (Data adapted from a study on Garcinia fruit extracts and is for illustrative purposes only.)[6]
| Plant Species | Garcinol (mg/g) | Hydroxycitric Acid (HCA) (mg/g) | HCA Lactone (mg/g) |
| Garcinia morella | 2.05 | 40.58 | 10.98 |
| Garcinia xanthochymus | 286.37 | 10.32 | 1.05 |
| Garcinia sopsopia | 195.98 | 21.01 | 1.15 |
| Garcinia pedunculata | 0.85 | 539.13 | 239.25 |
| Garcinia lancifolia | 0.96 | 445.85 | 131.95 |
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is outlined in the workflow diagram below.
Caption: Workflow for LC-MS/MS analysis of this compound.
Putative Signaling Pathway Modulation
Phenolic compounds isolated from plants often exhibit anti-inflammatory properties by modulating key signaling pathways.[7] While the specific molecular targets of this compound are still under investigation, a plausible mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Conclusion
This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of this compound in plant extracts. The protocol covers sample preparation, detailed instrument parameters, and method validation criteria. The high selectivity and sensitivity of the MRM mode make this method ideal for accurately measuring this compound in complex matrices, supporting its development in the pharmaceutical and nutraceutical industries. The provided workflows and diagrams serve as valuable tools for researchers aiming to implement this analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative analysis of polycyclic polyprenylated acylphloroglucinols from Garcinia species using ultra performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adtu.in [adtu.in]
- 7. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isomorellic Acid-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellic acid, a natural phenolic compound, has demonstrated significant potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines. These application notes provide an overview of the mechanisms of action and detailed protocols for assessing this compound-induced apoptosis. The methodologies outlined are essential for researchers in oncology, pharmacology, and drug development to evaluate the therapeutic potential of this compound and similar compounds.
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer. This compound has been shown to trigger apoptosis through multiple signaling pathways, primarily by activating the intrinsic mitochondrial pathway.[1][2] This involves the modulation of key regulatory proteins, leading to the activation of caspases, which are the executioners of apoptosis.
Mechanism of Action
This compound initiates apoptosis by targeting key signaling pathways that regulate cell survival and proliferation. In various cancer cells, it has been observed to:
-
Inhibit the Akt/mTOR Signaling Pathway: In leukemia cells, isoferulic acid has been shown to inhibit the phosphorylation of Akt and mTOR, key proteins in a pathway that promotes cell survival and proliferation.[1] Inhibition of this pathway leads to decreased cell viability and induction of apoptosis.[1]
-
Suppress the NF-κB Signaling Pathway: In pancreatic cancer cells, isoferulic acid blocks the NF-κB signaling pathway by downregulating the phosphorylation of IκBα and inhibiting the nuclear translocation of p65.[2] This suppression contributes to the induction of mitochondria-dependent apoptosis.[2]
-
Induce the Mitochondrial Apoptosis Pathway: this compound treatment leads to a decrease in the mitochondrial membrane potential.[2] This is a key event in the intrinsic apoptosis pathway, leading to the release of pro-apoptotic factors from the mitochondria.
-
Activate Caspases and PARP Cleavage: A hallmark of apoptosis is the activation of a cascade of caspases. This compound treatment has been shown to increase the levels of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP).[1] Caspase-3 is a key executioner caspase, and its activation leads to the cleavage of cellular substrates, including PARP, ultimately resulting in cell death.
Data Presentation
The following tables summarize quantitative data from studies on this compound-induced apoptosis in different cancer cell lines.
Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Inhibition of Cell Viability (%) |
| Hela (Cervical Cancer) | 0.5 | 48 | 32.03 |
| Hela (Cervical Cancer) | 1.0 | 48 | 58.93 |
| Hela (Cervical Cancer) | 1.5 | 48 | 80.77 |
| Hela (Cervical Cancer) | 2.0 | 48 | 88.33 |
| Caski (Cervical Cancer) | 0.5 | 48 | 29.03 |
| Caski (Cervical Cancer) | 1.0 | 48 | 54.97 |
| Caski (Cervical Cancer) | 1.5 | 48 | 75.97 |
| Caski (Cervical Cancer) | 2.0 | 48 | 85.37 |
Data adapted from a study on the anti-proliferation activity of a related compound, ferulic acid, on cervical cancer cells.[3]
Table 2: Induction of Apoptosis by this compound in Leukemia Cell Lines
| Cell Line | Concentration of Isoferulic Acid (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (%) |
| Raji | 5 | 24 | 24 |
| Raji | 15 | 24 | 44 |
| Raji | 45 | 24 | 52 |
| K562 | 5 | 24 | 22 |
| K562 | 15 | 24 | 30 |
| K562 | 45 | 24 | 49 |
| Jurkat | 5 | 24 | 11 |
| Jurkat | 15 | 24 | 45 |
| Jurkat | 45 | 24 | 85 |
Data represents the percentage of Annexin V-positive cells as determined by flow cytometry.[1]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
2. Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
3. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound, then lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Visualization of Signaling Pathways and Workflows
References
- 1. Isoferulic acid inhibits human leukemia cell growth through induction of G2/M-phase arrest and inhibition of Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoferulic Acid Inhibits Proliferation and Migration of Pancreatic Cancer Cells, and Promotes the Apoptosis of Pancreatic Cancer Cells in a Mitochondria-Dependent Manner Through Inhibiting NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer effects of ferulic acid is associated with induction of cell cycle arrest and autophagy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Therapeutic Potential of Isomorellic Acid: Animal Models for In Vivo Efficacy Assessment
Application Notes and Protocols for Researchers
Isomorellic acid, a polyisoprenylated benzophenone (B1666685) found in plants of the Garcinia genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Preclinical evaluation of its in vivo efficacy is a critical step in the drug development pipeline. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to investigate the anti-inflammatory and anticancer effects of this compound using established animal models.
Note: Direct in vivo studies on this compound are limited. The following protocols and data are based on established methodologies and findings from studies on its isomer, morellic acid, and other structurally related compounds. Researchers should consider these as foundational guidelines and optimize them for their specific experimental context.
I. Anti-inflammatory Activity of this compound
Inflammation is a complex biological response implicated in numerous diseases. The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common target for anti-inflammatory drugs.[1][2][3] In vitro studies on related compounds suggest that this compound may exert its anti-inflammatory effects by modulating this pathway.
Signaling Pathway: NF-κB Mediated Inflammation
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Animal Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating acute inflammation.[4][5][6]
Experimental Workflow
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Experimental Protocol
-
Animals: Male Wistar rats (150-200 g) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize for at least 7 days before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Control (Vehicle)
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Standard Drug (e.g., Indomethacin, 10 mg/kg)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: this compound (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) or the vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.[7]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.[7]
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Quantitative Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.0 |
| This compound | 25 | 0.45 ± 0.03 | 47.1 |
| This compound | 50 | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |
II. Anticancer Activity of this compound
The anticancer potential of this compound and related compounds is attributed to their ability to induce programmed cell death, such as apoptosis and pyroptosis, in cancer cells. The Akt/mTOR and NF-κB signaling pathways are often dysregulated in cancer and represent key therapeutic targets.[8][9]
Signaling Pathway: Induction of Apoptosis and Pyroptosis in Cancer Cells
Caption: Proposed anticancer mechanism of this compound via induction of apoptosis and pyroptosis.
Animal Model: Human Tumor Xenograft in Nude Mice
This model is a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of therapeutic agents on human tumors.[10][11][12]
Experimental Workflow
Caption: Workflow for the Human Tumor Xenograft model in nude mice.
Experimental Protocol
-
Animals: Female athymic nude mice (BALB/c nu/nu), 4-6 weeks old, are used. They are maintained in a specific pathogen-free environment.
-
Cell Culture: A suitable human cancer cell line (e.g., pancreatic cancer cell line PANC-1, based on studies with isoferulic acid) is cultured under standard conditions.[8]
-
Tumor Inoculation: Cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1). Approximately 5 x 10^6 cells in a volume of 0.1 mL are injected subcutaneously into the right flank of each mouse.[11]
-
Tumor Growth Monitoring: Tumor size is monitored every 2-3 days with a caliper. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2
-
Grouping and Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups (n=6-8 per group):
-
Control (Vehicle)
-
This compound (e.g., 15, 30 mg/kg/day)
-
Positive Control (e.g., a standard chemotherapeutic agent)
-
-
Drug Administration: this compound, formulated in a suitable vehicle, is administered daily via oral gavage or intraperitoneal injection.
-
Efficacy Evaluation: Tumor volume and body weight are measured twice a week. The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] * 100
Quantitative Data (Adapted from Morellic Acid Study)
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (± SEM) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 1850 ± 150 | - |
| This compound | 15 | 1100 ± 120 | 40.5 |
| This compound | 30 | 750 ± 90 | 59.5 |
| Positive Control | Varies | Varies | Varies |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound's anti-inflammatory and anticancer efficacy. By adapting these established animal models and methodologies, researchers can systematically investigate the therapeutic potential of this promising natural compound. Careful consideration of dose selection, administration route, and relevant biomarkers will be crucial for obtaining robust and translatable preclinical data.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. experiments.springernature.com [experiments.springernature.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoferulic Acid Inhibits Proliferation and Migration of Pancreatic Cancer Cells, and Promotes the Apoptosis of Pancreatic Cancer Cells in a Mitochondria-Dependent Manner Through Inhibiting NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoferulic acid inhibits human leukemia cell growth through induction of G2/M-phase arrest and inhibition of Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Isomorellic Acid: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellic acid is a natural bioactive compound isolated from the resin of plants such as Garcinia morella.[1][2] It belongs to the class of caged xanthones and has garnered scientific interest for its diverse pharmacological properties. Evidence from various studies suggests that compounds from Garcinia morella, including this compound, exhibit significant antioxidant, anti-inflammatory, and anticancer activities.[1][2] These properties make this compound a compelling candidate for investigation in drug discovery and development, particularly in the fields of oncology and inflammation.
This document provides detailed protocols for the formulation of this compound and its application in common cell-based assays to evaluate its cytotoxic and anti-inflammatory potential.
Formulation and Preparation of this compound Stock Solution
Proper preparation of this compound is critical for obtaining reproducible results in cell-based assays. Due to its hydrophobic nature, this compound is poorly soluble in aqueous media. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol for 10 mM Stock Solution:
-
Pre-warming: Warm the vial of this compound and the DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (Note: The molecular weight of this compound is approximately 560.7 g/mol ).
-
Solubilization: Add the appropriate volume of cell culture grade DMSO to achieve a 10 mM concentration. For a related compound, morellic acid, a solubility of 50 mg/mL (approximately 89 mM) in DMSO has been reported, suggesting good solubility at 10 mM.[3]
-
Dissolution: Vortex the solution vigorously. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in complete dissolution.[3]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3]
Important Consideration: The final concentration of DMSO in the cell culture medium should not exceed a level toxic to the specific cell line being used, typically maintained at or below 0.1% to 0.5%.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for assessing the biological activity of this compound in cell-based assays.
Application 1: Cytotoxicity Assessment
Overview
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[2] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium from the 10 mM stock. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration.[7]
Quantitative Data: Cytotoxicity of this compound
Note: The following data are representative examples. Actual IC₅₀ values must be determined experimentally for each cell line.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) - Example |
| HeLa | Cervical Cancer | 48 | 15.5 |
| MCF-7 | Breast Cancer | 48 | 22.8 |
| A549 | Lung Cancer | 48 | 18.2 |
| PC-3 | Prostate Cancer | 48 | 25.1 |
Application 2: Apoptosis Induction
Overview
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect apoptosis.[8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells.[9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the desired concentrations of this compound (e.g., at or near the IC₅₀ value) for a specified time (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 400-600 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.[10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway: Intrinsic Apoptosis
Many natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases.
Application 3: Anti-Inflammatory Activity
Overview
This compound can be evaluated for its anti-inflammatory properties by measuring its ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in macrophages stimulated with lipopolysaccharide (LPS).
Protocol: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM)
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control), cells + LPS (positive control), and cells + this compound only (to check for direct effects).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite (B80452) Measurement: Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each supernatant sample, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control.
Quantitative Data: Inhibition of Inflammatory Mediators
Note: The following data are representative examples. Actual IC₅₀ values must be determined experimentally.
| Mediator | Cell Line | Stimulant | IC₅₀ (µM) - Example |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 12.5 |
| TNF-α | RAW 264.7 | LPS | 18.0 |
| IL-6 | RAW 264.7 | LPS | 20.4 |
Signaling Pathway: Inhibition of NF-κB
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[11] Natural anti-inflammatory compounds often exert their effects by inhibiting this pathway, thereby preventing the transcription of pro-inflammatory genes.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morellic acid | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Standardized Protocol for the Isolation and Purification of Isomorellic Acid from Garcinia Resin
Introduction
Isomorellic acid, a prominent caged xanthone (B1684191) found in the resin of Garcinia species such as Garcinia hanburyi and Garcinia morella, has garnered significant interest within the scientific community.[1][2] This interest stems from its potential therapeutic applications, including its cytotoxic effects on various cancer cell lines. The complex structure of this compound and its presence in a complex mixture of related compounds in the natural resin necessitate a robust and efficient isolation protocol. This document provides a detailed methodology for the extraction, fractionation, and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.
Data Summary
The following table summarizes key quantitative data associated with the isolation and characterization of compounds from Garcinia resin, providing a baseline for expected outcomes.
| Parameter | Value/Range | Method of Analysis | Source |
| Extraction Yield | |||
| Crude Extract | Varies based on resin quality and solvent | Gravimetric | [1] |
| Purification | |||
| Purity of Final Compound | >97% | HPLC | [1] |
| Analytical Characterization | |||
| Molecular Weight (m/z) of Morellic Acid | 561.4 | HPLC-MS | [3] |
| Chromatography Parameters | |||
| Preparative HPLC Mobile Phase (Morellic Acid) | Methanol (B129727):Water (90:10) | HPLC | [3] |
| Counter-Current Chromatography Solvent System | n-hexane–methanol–water (5:4:1, v/v/v) | HSCCC | [1] |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound from Garcinia resin.
1. Preparation of Raw Material
-
Obtain dried resin from a reputable supplier of Garcinia hanburyi or a related species known to contain this compound.
-
Grind the dried resin into a fine powder to increase the surface area for efficient extraction.
2. Extraction
-
Solvent Extraction:
-
Macerate the powdered resin in ethanol (B145695) or ethyl acetate (B1210297) at a solid-to-solvent ratio of 1:10 (w/v).[1]
-
For enhanced extraction efficiency, perform ultrasonication at 40°C for 30-minute intervals, repeating the process three times with fresh solvent each time.[3]
-
-
Solvent Removal:
-
Combine the solvent extracts and filter to remove any solid residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.
-
3. Fractionation of Crude Extract
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel column with an appropriate diameter and length based on the amount of crude extract.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing caged xanthones.
-
4. Purification of this compound
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions rich in the target compound.
-
Employ a preparative HPLC system with a C18 column.[1]
-
Use a mobile phase consisting of a mixture of methanol and water, for instance, in a 90:10 ratio, for the elution of this compound.[3]
-
Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard if available.
-
-
High-Speed Counter-Current Chromatography (HSCCC) (Alternative Method):
5. Characterization and Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the isolated this compound using analytical HPLC. A purity of over 97% is generally considered suitable for biological assays.[1]
-
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Confirm the identity of the isolated compound by determining its molecular weight using mass spectrometry and elucidating its structure through 1H-NMR and 13C-NMR spectroscopy.[3]
-
Visualized Workflow and Pathways
Caption: Workflow for this compound Isolation.
This comprehensive protocol provides a solid foundation for the successful isolation and purification of this compound from Garcinia resin, enabling further investigation into its biological activities and potential for drug development.
References
- 1. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanostructured lipid carriers loaded with morellic acid for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Techniques for the Characterization of Isomorellic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellic acid, a member of the pyranoxanthone class of natural products, has been identified in plant species such as Garcinia morella. The structural elucidation and characterization of such complex organic molecules are fundamental for drug discovery and development, enabling the correlation of structure with biological activity. This document provides a detailed overview of the spectroscopic techniques and protocols essential for the comprehensive characterization of this compound.
Note on Data Availability: Extensive searches of public scientific databases did not yield specific, experimentally determined spectroscopic data for this compound (CAS No. 5262-69-1). The information presented herein is based on the general principles of spectroscopic analysis for the pyranoxanthone class of compounds and includes representative data from structurally similar molecules to guide researchers in their analytical endeavors.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a pyranoxanthone like this compound, a suite of 1D and 2D NMR experiments is required for complete spectral assignment.
Data Presentation: Representative NMR Data for a Pyranoxanthone Core
The following tables present typical chemical shift ranges for protons (¹H) and carbons (¹³C) in a pyranoxanthone scaffold, which is analogous to this compound. These values are illustrative and will vary based on the specific substitution pattern.
Table 1: Representative ¹H NMR Data for a Pyranoxanthone Skeleton
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| Aromatic Protons | 6.0 - 8.0 | s, d, dd |
| Olefinic Protons (Pyran Ring) | 5.5 - 7.0 | d |
| Methine Protons | 2.5 - 4.5 | m |
| Methylene Protons | 1.5 - 3.0 | m |
| Methyl Protons | 1.0 - 2.5 | s |
| Hydroxyl Protons | 9.0 - 14.0 | s |
Table 2: Representative ¹³C NMR Data for a Pyranoxanthone Skeleton
| Carbon | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | 180 - 195 |
| Aromatic/Olefinic Carbons | 90 - 165 |
| Oxygenated Aromatic Carbons | 150 - 165 |
| Quaternary Carbons | 75 - 160 |
| Methine Carbons | 20 - 60 |
| Methylene Carbons | 20 - 50 |
| Methyl Carbons | 15 - 30 |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
2. ¹H NMR Spectroscopy Protocol
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
3. ¹³C NMR and DEPT Spectroscopy Protocol
-
Acquire a standard 1D ¹³C NMR spectrum with proton decoupling. Typical parameters include a 45° pulse angle, a spectral width of 220-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Acquire Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-90 will only show CH signals.
-
DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
4. 2D NMR Spectroscopy Protocols (COSY, HSQC, HMBC, NOESY)
-
COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY (gCOSY) spectrum to identify proton-proton spin-spin coupling networks (³JHH correlations).
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced HSQC spectrum to identify direct one-bond proton-carbon correlations (¹JCH). This allows for the direct assignment of protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC spectrum to identify long-range (2-3 bonds, sometimes 4) proton-carbon correlations (²JCH, ³JCH). This is crucial for connecting different spin systems and elucidating the overall molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation analysis. High-resolution mass spectrometry (HR-MS) is essential for determining the accurate mass and, consequently, the molecular formula.
Data Presentation: Representative Mass Spectrometry Data
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z | Information Obtained |
| HR-MS (e.g., Q-TOF, Orbitrap) | ESI- / ESI+ | [M-H]⁻ or [M+H]⁺, [M+Na]⁺ | Accurate mass, elemental composition (molecular formula) |
| MS/MS | ESI- / ESI+ | Fragment ions | Structural fragments, connectivity |
Experimental Protocols
1. Sample Preparation for Mass Spectrometry
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol (B129727), acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
2. High-Resolution Mass Spectrometry (HR-MS) Protocol
-
The analysis is typically performed using a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions (General):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing a small amount of an acid (e.g., 0.1% formic acid) for positive ionization mode, or a base (e.g., 0.1% ammonium (B1175870) hydroxide) for negative ionization mode.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Mass Analyzer: Set to acquire data over a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 100-1000).
-
Data Acquisition: Acquire full scan data in high-resolution mode.
-
3. Tandem Mass Spectrometry (MS/MS) Protocol
-
Perform an initial HR-MS scan to determine the m/z of the precursor ion ([M-H]⁻ or [M+H]⁺).
-
Set up a product ion scan experiment where the precursor ion is mass-selected in the first analyzer, fragmented in a collision cell (using an inert gas like nitrogen or argon), and the resulting fragment ions are analyzed in the second mass analyzer.
-
Vary the collision energy to control the extent of fragmentation and obtain a comprehensive fragmentation pattern.
III. Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Data Presentation: Representative IR Absorption Data
Table 4: Expected IR Absorption Bands for a Pyranoxanthone Structure
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic/Olefinic C-H |
| 2960 - 2850 | C-H stretch | Aliphatic C-H |
| 1680 - 1640 | C=O stretch | Conjugated Ketone (Xanthone) |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1260 - 1000 | C-O stretch | Ether, Phenol |
Experimental Protocol
1. Sample Preparation for FTIR Spectroscopy
-
Solid Sample (KBr Pellet):
-
Grind a small amount (1-2 mg) of the purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Solid Sample (ATR):
-
Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
2. FTIR Spectrum Acquisition
-
Place the KBr pellet in the sample holder or apply pressure to the sample on the ATR crystal.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the extent of conjugation. The xanthone (B1684191) core of this compound is expected to produce characteristic absorption bands.
Data Presentation: Representative UV-Vis Absorption Data
Table 5: Expected UV-Vis Absorption Maxima (λmax) for a Pyranoxanthone
| Wavelength (λmax) (nm) | Electronic Transition | Chromophore |
| 240 - 260 | π → π | Aromatic System |
| 280 - 300 | π → π | Aromatic System |
| 320 - 380 | n → π* / π → π* | Conjugated Carbonyl System |
Experimental Protocol
1. Sample Preparation for UV-Vis Spectroscopy
-
Prepare a stock solution of the purified this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of known concentration.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2 - 0.8 AU.
2. UV-Vis Spectrum Acquisition
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as a blank.
-
Fill the second cuvette with the sample solution.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette and record the absorption spectrum over a range of approximately 200 to 600 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
Conclusion
The comprehensive characterization of this compound requires a multi-spectroscopic approach. While specific experimental data for this compound is not widely available, the protocols and representative data for the pyranoxanthone class of compounds provided in this document offer a robust framework for its structural elucidation. The combined application of 1D and 2D NMR, high-resolution mass spectrometry, and IR and UV-Vis spectroscopy will enable researchers to unambiguously determine the structure of this compound and pave the way for further investigation into its biological properties.
Application Notes and Protocols for Isomorellic Acid and Related Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellic acid is a polyprenylated caged xanthone (B1684191) isolated from the resin of Garcinia morella. While specific detailed studies on the anticancer effects of this compound are limited, extensive research has been conducted on the closely related compound, morellic acid, and other derivatives from the same plant source. These compounds have demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This document provides a summary of the available data on cell lines sensitive to morellic acid and its derivatives, along with relevant experimental protocols and an overview of the implicated signaling pathways. This information serves as a valuable resource for researchers investigating the therapeutic potential of this compound and related natural products.
Data Presentation: Cytotoxicity of Morellic Acid and its Derivatives
The following table summarizes the reported IC50 values for morellic acid and a derivative, TH12-10, in various cancer cell lines. This data highlights the potent anti-proliferative activity of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Morellic Acid | HT-29 | Colon Cancer | Not Specified | [1] |
| Morellic Acid | COL-2 | Colon Cancer | Not Specified | [1] |
| Morellic Acid | BCA-1 | Breast Cancer | Not Specified | [1] |
| Morellic Acid | LU-1 | Lung Cancer | Not Specified | [1] |
| Morellic Acid | HeLa | Cervical Cancer | Not Specified | [1] |
| Morellic Acid | HCT-116 | Colon Cancer | Not Specified | [1] |
| TH12-10 (Moreollic Acid Derivative) | HCT116 | Colon Cancer | 0.83 | |
| TH12-10 (Moreollic Acid Derivative) | DLD1 | Colon Cancer | 1.10 | |
| TH12-10 (Moreollic Acid Derivative) | SW620 | Colon Cancer | 0.79 | |
| Morellic Acid B | BEL-7402/Adr | Doxorubicin-Resistant Hepatocellular Carcinoma | Not Specified (used at 0.4, 0.8, 1.2 µM) | [1] |
Signaling Pathways Modulated by Morellic Acid Derivatives
Research into the mechanisms of action of morellic acid and its derivatives has identified key signaling pathways involved in their anticancer effects. Morellic acid B, for instance, has been shown to overcome multidrug resistance in hepatocellular carcinoma cells by modulating the MAPK/NF-κB signaling pathways.[1]
MAPK/NF-κB Signaling Pathway in Drug Resistance
The diagram below illustrates the proposed mechanism by which morellic acid B inhibits P-glycoprotein (P-gp) mediated drug efflux, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents.
Caption: Morellic Acid B inhibits the p38 MAPK/NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anticancer effects of compounds like morellic acid.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, DLD1, SW620)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound or related compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol is used to quantify the percentage of cells undergoing apoptosis after treatment with the test compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound or related compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins involved in specific signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-NF-κB, anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow Diagram
The following diagram outlines a general workflow for screening and characterizing the anticancer activity of a novel compound like this compound.
References
Isomorellic Acid: Application Notes and Protocols for Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellic acid, a polyphenol compound isolated from the resin of Garcinia morella, has emerged as a promising candidate in drug discovery research. Belonging to the family of caged xanthones, which includes structurally similar compounds like morellic acid and gambogic acid, this compound has garnered interest for its potential therapeutic applications. Evidence from studies on Garcinia morella extracts and related compounds suggests that this compound may possess significant anticancer, anti-inflammatory, and antioxidant properties.[1] These biological activities are often attributed to the modulation of key cellular signaling pathways, making this compound a molecule of interest for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound in drug discovery. While direct quantitative data for this compound is limited in the current literature, the information presented herein is based on studies of closely related compounds and extracts from Garcinia morella, providing a solid foundation for initiating research.
Biological Activities and Potential Applications
This compound is being investigated for its potential in several therapeutic areas:
-
Anticancer Activity: Extracts from Garcinia morella have demonstrated anticancer properties, including the induction of apoptosis in cancer cells.[2][3] The cytotoxic effects of related compounds suggest that this compound may inhibit cancer cell proliferation and survival.
-
Anti-inflammatory Effects: Phenolic acids are known to possess anti-inflammatory properties by modulating inflammatory pathways.[4][5][6] this compound may inhibit the production of pro-inflammatory mediators, making it a candidate for treating inflammatory conditions.
-
Antioxidant Properties: Like many phenolic compounds, this compound is expected to exhibit antioxidant activity by scavenging free radicals, which are implicated in a variety of diseases.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, this section presents data for closely related compounds and extracts to provide a comparative reference for researchers.
Table 1: Cytotoxicity of Morellic Acid Derivatives in Human Colon Cancer Cell Lines
| Compound | HCT116 IC₅₀ (µM) | DLD1 IC₅₀ (µM) | SW620 IC₅₀ (µM) |
| TH12-10 | 0.83 | 1.10 | 0.79 |
Data for a derivative of morellic acid, TH12-10, is presented as a proxy for the potential cytotoxicity of this compound.
Table 2: Antioxidant Activity of Isoferulic Acid
| Assay | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 4.58 ± 0.17 |
| ABTS Radical Scavenging | 1.08 ± 0.01 |
| Hydroxyl Radical Scavenging | 1.57 ± 0.2 |
| Superoxide Anion Radical Scavenging | 13.33 ± 0.49 |
Data for isoferulic acid, a related phenolic acid, is provided to indicate potential antioxidant activity.[7]
Signaling Pathways
Research on related compounds suggests that this compound may exert its biological effects through the modulation of several key signaling pathways critical in cancer and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of antioxidant activity of isoferulic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isomorellic Acid-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of isomorellic acid-loaded nanoparticles. This document is intended to guide researchers through the formulation, characterization, and potential therapeutic applications of this novel drug delivery system.
Introduction
This compound, a naturally occurring phenolic compound found in plants such as Garcinia morella, has garnered interest for its potential therapeutic properties, including anticancer activities. However, its clinical translation is often hampered by poor aqueous solubility and limited bioavailability. Encapsulating this compound into nanoparticles presents a promising strategy to overcome these limitations, enhance its therapeutic efficacy, and enable targeted delivery. This document outlines the synthesis and characterization of this compound-loaded nanoparticles, drawing upon established methodologies for similar bioactive compounds.
Data Presentation: Nanoparticle Characterization
The following table summarizes the typical physicochemical characteristics of lipid-based nanoparticles loaded with a compound structurally similar to this compound (morellic acid), which can be used as a benchmark for the development of this compound-loaded nanoparticles.[1][2]
| Parameter | Value | Method of Analysis |
| Average Particle Size | 165.50 ± 1.70 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.19 ± 0.01 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -21.85 ± 0.67 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (EE%) | 78.17 ± 0.34 % | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading (DL%) | 7.25 ± 0.38 % | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
The following protocols are adapted from established methods for the preparation of morellic acid-loaded nanostructured lipid carriers (NLCs) and can be applied for the synthesis of this compound-loaded nanoparticles.[1]
Materials and Reagents
-
This compound
-
Glyceryl monostearate (GMS)
-
Medium-chain triglycerides (MCT)
-
Poloxamer 188 (F68)
-
Tween 80
-
Deionized water
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (IA-NLCs)
This protocol utilizes an emulsion-evaporation and low-temperature solidification method.
-
Preparation of the Organic Phase:
-
Dissolve 5.0 mg of this compound, 80.0 mg of GMS, 20.0 mg of MCT, and 150 mg of lecithin in 2.5 mL of a suitable organic solvent (e.g., ethanol or a mixture of acetone and ethanol).
-
Heat the mixture in a water bath to 68 ± 2°C until a clear solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 125 mg of F68 and 125 mg of Tween 80 in 10 mL of deionized water.
-
Heat the aqueous solution in a water bath to 68 ± 2°C.
-
-
Emulsification:
-
Rapidly inject the hot organic phase into the hot aqueous phase under continuous stirring at 900 rpm.
-
Maintain the stirring for a specified period to ensure the formation of a stable nanoemulsion.
-
-
Solidification and Nanoparticle Formation:
-
Cool down the resulting emulsion in an ice bath under continuous stirring to allow for the solidification of the lipid matrix and the formation of IA-NLCs.
-
Continue stirring for at least 2 hours.
-
-
Purification (Optional):
-
The resulting nanoparticle dispersion can be purified by dialysis or centrifugation to remove any unencapsulated this compound and excess surfactants.
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Dilute the nanoparticle dispersion with deionized water.
- Analyze the sample using a Zetasizer or a similar instrument based on Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
- Separate the unencapsulated this compound from the nanoparticle dispersion by ultracentrifugation.
- Quantify the amount of free this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.
- Disrupt the nanoparticles in the pellet using a suitable solvent to release the encapsulated drug and quantify the amount of encapsulated this compound.
- Calculate EE% and DL% using the following formulas:
- EE% = (Total amount of this compound - Amount of free this compound) / Total amount of this compound * 100
- DL% = (Weight of encapsulated this compound) / (Weight of nanoparticles) * 100
3. Morphological Analysis:
- Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways modulated by this compound and a typical experimental workflow for the development and evaluation of this compound-loaded nanoparticles. The signaling pathways are based on the known mechanisms of structurally similar compounds.
References
- 1. Nanostructured lipid carriers loaded with morellic acid for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanostructured lipid carriers loaded with morellic acid for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-inflammatory Effects of Isomorellic Acid In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellic acid, a natural compound, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. These application notes provide a comprehensive guide to the in vitro evaluation of this compound's anti-inflammatory activity. The protocols detailed below outline key assays for assessing its impact on critical inflammatory mediators and signaling pathways. The methodologies are primarily based on the use of lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, a widely accepted model for studying inflammation. While direct quantitative data for this compound is emerging, the provided tables offer a representative framework for data presentation.
Data Presentation
The following tables summarize expected quantitative data from key in vitro anti-inflammatory assays on this compound. These are presented as examples to guide data representation.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.2 ± 2.1 | 0% |
| LPS + this compound | 1 | 35.8 ± 1.9 | 20.8% |
| LPS + this compound | 5 | 22.1 ± 1.5 | 51.1% |
| LPS + this compound | 10 | 10.3 ± 0.9 | 77.2% |
| L-NMMA (Positive Control) | 100 | 5.4 ± 0.6 | 88.0% |
Table 2: Inhibition of COX-1 and COX-2 Enzyme Activity by this compound
| Compound | Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 | IC₅₀ (µM) - COX-1 | IC₅₀ (µM) - COX-2 | Selectivity Index (COX-1/COX-2) |
| This compound | 1 | 15.2 ± 2.1 | 35.6 ± 3.4 | >100 | 8.5 | >11.7 |
| This compound | 10 | 40.1 ± 3.5 | 78.2 ± 4.1 | |||
| This compound | 100 | 65.7 ± 4.8 | 95.1 ± 2.9 | |||
| Celecoxib | 1 | 10.5 ± 1.8 | 91.2 ± 3.7 | >100 | 0.05 | >2000 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | 50 ± 8 | 25 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | - | 2500 ± 150 | 1800 ± 120 | 800 ± 70 |
| LPS + this compound | 1 | 1850 ± 110 | 1300 ± 90 | 650 ± 50 |
| LPS + this compound | 5 | 1100 ± 95 | 850 ± 75 | 400 ± 40 |
| LPS + this compound | 10 | 600 ± 50 | 400 ± 35 | 200 ± 25 |
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production using the Griess Assay
Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include a positive control (LPS only) and a negative control (media only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Component B and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of this compound towards COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
This compound
-
COX-1 and COX-2 selective inhibitors (for positive controls, e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Prostaglandin E₂ (PGE₂) EIA Kit
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer.
-
Incubation with Inhibitor: In separate tubes, pre-incubate the enzymes with various concentrations of this compound or control inhibitors for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes) at 37°C, stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculation of Inhibition: Calculate the percentage of COX inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1 to culture, treat with this compound, and stimulate RAW 264.7 cells with LPS.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates and collect the supernatant.
-
ELISA: Perform the ELISA for each cytokine (TNF-α, IL-6, IL-1β) according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected cell culture supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve generated from the recombinant cytokine standards.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the molecular mechanism of this compound's anti-inflammatory action by examining its effect on the activation of key signaling proteins in the NF-κB and MAPK pathways. Morellic acid B, a related compound, has been shown to modulate these pathways.[1]
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe protein phosphorylation events.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
References
High-Throughput Screening Assays for Isomorellic Acid Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellic acid, a bioactive natural product isolated from plants of the Garcinia genus, has garnered scientific interest for its potential therapeutic properties. Preclinical studies on related compounds from Garcinia species have revealed a spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects. These activities are often attributed to the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt. High-throughput screening (HTS) assays are essential tools for rapidly evaluating the bioactivity of compounds like this compound, enabling the identification of promising candidates for further drug development.
These application notes provide detailed protocols for a suite of HTS assays designed to comprehensively assess the bioactivity of this compound. The protocols are tailored for anticancer, anti-inflammatory, antioxidant, and antibacterial screening campaigns.
Data Presentation: Quantitative Bioactivity of this compound and Related Compounds
The following tables summarize the available quantitative data on the bioactivity of this compound and the closely related compound, morellic acid. It is important to note that specific quantitative data for this compound is limited in the current literature, highlighting the need for further experimental evaluation using the protocols outlined below.
Table 1: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | MTT Assay | To Be Determined | N/A |
| Morellic Acid | B-7402/Adr (Hepatocellular Carcinoma) | MTT Assay | ~2.5 | [1] |
Table 2: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | EC50/IC50 (µM) | Reference |
| This compound | NF-κB Inhibition | To Be Determined | To Be Determined | N/A |
Table 3: Antioxidant Activity
| Compound | Assay | IC50/EC50 (µg/mL) | Reference |
| This compound | DPPH Radical Scavenging | To Be Determined | N/A |
Table 4: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | To Be Determined | N/A |
| This compound | Pseudomonas aeruginosa | To Be Determined | N/A |
Experimental Protocols
Anticancer Activity: Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2][3][4][5][6]
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent
-
96-well white, clear-bottom microplates
-
Luminometer
Protocol:
-
Seed the NF-κB reporter cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase) and calculate the percent inhibition of NF-κB activity to determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a simple and rapid chemical assay to evaluate the free radical scavenging activity of this compound.[7][8][9][10][11]
Materials:
-
This compound stock solution (in methanol (B129727) or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or ethanol
-
96-well microplates
-
Microplate reader
Protocol:
-
Add 100 µL of various concentrations of this compound to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (solvent only) and a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of this compound that inhibits the visible growth of bacteria.[12][13][14][15][16][17][18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
Standard antibiotic (e.g., gentamicin, positive control)
-
96-well microplates
-
Microplate reader or visual inspection
Protocol:
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by observing the lowest concentration of this compound at which no visible bacterial growth occurs. This can be done visually or by measuring the optical density at 600 nm.
Putative Signaling Pathways Modulated by this compound
Based on studies of related compounds, this compound may exert its anticancer and anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates the potential interplay between the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer and inflammatory conditions.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Isomorellic acid as a potential lead compound in cancer research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellic acid, a member of the caged polyprenylated xanthone (B1684191) family, has emerged as a compound of significant interest in the field of oncology.[1] While direct research on this compound is still developing, studies on its close structural analogs, particularly morellic acid and its derivatives, have demonstrated potent anti-cancer activities. These compounds, primarily isolated from the resin of Garcinia species, exhibit cytotoxicity against a variety of cancer cell lines and hold promise as templates for the development of novel chemotherapeutic agents. This document provides a summary of the available data on morellic acid and its analogs, including their mechanisms of action, quantitative anti-proliferative data, and detailed experimental protocols to guide further research into this promising class of molecules.
Molecular Mechanism of Action
The anti-cancer effects of morellic acid and its derivatives are multifaceted, involving the modulation of key cellular processes that are often dysregulated in cancer. The primary mechanisms identified to date include cell cycle arrest and the regulation of critical signaling pathways.
Cell Cycle Arrest
Studies on morellic acid derivatives have shown that they can effectively inhibit the proliferation of cancer cells by inducing cell cycle arrest. Specifically, a potent derivative, TH12-10, was found to block the progression of human colon cancer cells from the G1 to the S phase of the cell cycle.[2][3] This arrest prevents the cancer cells from replicating their DNA and subsequently dividing, thereby curtailing tumor growth.
Modulation of Signaling Pathways
The MAPK/NF-kB signaling pathways are crucial regulators of cell survival, proliferation, and inflammation, and their aberrant activation is a hallmark of many cancers.[4] Morellic acid B (MAB), a closely related compound, has been shown to overcome P-glycoprotein-mediated multidrug resistance in human hepatoma cells by inhibiting the NF-κB and p38 MAPK signaling pathways.[4] By downregulating these pathways, MAB can sensitize cancer cells to the effects of conventional chemotherapeutic agents like doxorubicin.[4]
Gambogic acid, another structural analog, also exerts its anti-cancer effects through the modulation of the NF-κB signaling pathway, leading to apoptosis.[5]
Quantitative Data: Anti-Proliferative Activity
The cytotoxic effects of morellic acid derivatives have been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| TH12-10 | HCT116 | Colon Cancer | 0.83[2] |
| DLD1 | Colon Cancer | 1.10[2] | |
| SW620 | Colon Cancer | 0.79[2] | |
| Morellic Acid | HT-29 | Colon Cancer | Data not available |
| COL-2 | Colon Cancer | Data not available | |
| BCA-1 | Breast Cancer | Data not available | |
| LU-1 | Lung Cancer | Data not available | |
| HeLa | Cervical Cancer | Data not available | |
| HCT-116 | Colon Cancer | Data not available |
Note: While a study mentioned the inhibition of various tumor cell lines by morellic acid, specific IC50 values were not provided in the search results.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-cancer properties of morellic acid and its analogs.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, DLD1, SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its analog (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of a compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and NF-κB.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again with TBST and then add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The band intensities can be quantified using densitometry software, with β-actin serving as a loading control.
Visualizations
Signaling Pathway Diagram
References
- 1. Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Optimization and Improving Antitumor Potential of Moreollic Acid from Gamboge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Morellic Acid B Overcomes P‑Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanostructured lipid carriers loaded with morellic acid for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isomorellic Acid Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isomorellic acid, focusing on challenges related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the documented aqueous solubility of this compound?
A1: Currently, there is limited publicly available data specifically quantifying the aqueous solubility of this compound. However, it is known to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. Compounds with such solubility profiles are typically poorly soluble in water.
Q2: Are there established methods to improve the aqueous solubility of this compound?
Q3: What is the difference between this compound and isoferulic acid?
A3: this compound and isoferulic acid are distinct chemical compounds. This compound is a complex caged xanthone, while isoferulic acid is a simpler phenolic acid. It is important not to confuse the two, as their biological activities and signaling pathways differ. For instance, isoferulic acid has been shown to inhibit the NF-κB signaling pathway[3].
Troubleshooting Guide: Solubility Enhancement Experiments
Issue: Low Dissolution of this compound in Aqueous Buffers
Potential Cause & Solution:
-
Inherent Poor Solubility: this compound's chemical structure leads to low aqueous solubility.
-
Recommended Action: Employ solubility enhancement techniques such as the formulation of nanostructured lipid carriers (NLCs), solid dispersions, or cyclodextrin (B1172386) complexes. A detailed protocol for NLCs, adapted from a study on morellic acid, is provided below.
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is adapted from a study on morellic acid and can serve as a starting point for this compound[2].
Materials:
-
This compound
-
Glyceryl monostearate (GMS)
-
Medium-chain triglycerides (MCT)
-
Poloxamer 188 (F68)
-
Tween-80
-
Ethanol
-
Purified water
Procedure:
-
Organic Phase Preparation:
-
Dissolve this compound (5.0 mg), GMS (80.0 mg), MCT (20.0 mg), and lecithin (150 mg) in 2.5 mL of ethanol.
-
Heat the mixture in a water bath to 68 ± 2°C to form a clear organic phase.
-
-
Aqueous Phase Preparation:
-
Dissolve F68 (125 mg) and Tween-80 (125 mg) in 10 mL of purified water.
-
Heat the aqueous solution in a water bath to 68 ± 2°C.
-
-
Emulsification:
-
Rapidly inject the hot organic phase into the hot aqueous phase under continuous stirring at 900 rpm.
-
Maintain the temperature at 68 ± 2°C and continue stirring for a specified period to allow for solvent evaporation and nanoparticle formation.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form NLCs.
-
Data Presentation: Formulation of Morellic Acid-Loaded NLCs
The following table summarizes the optimized formulation parameters from the study on morellic acid-loaded NLCs, which can be used as a reference for this compound experiments[2].
| Parameter | Optimized Value |
| MCT in total lipid | 20% |
| Drug:lipid ratio | 1:20 |
| Lecithin concentration | 1.5% |
| Surfactant concentration | 2.5% |
| Resulting Properties | |
| Average Particle Size | 165.50 ± 1.70 nm |
| Polydispersity Index (PDI) | 0.19 ± 0.01 |
| Encapsulation Efficiency (EE%) | 78.17 ± 0.34% |
| Drug Loading (DL%) | 7.25 ± 0.38% |
| Zeta Potential | -21.85 ± 0.67 mV |
Visualizations
Experimental Workflow for NLC Preparation
Caption: Workflow for preparing this compound-Loaded NLCs.
Signaling Pathway: NF-κB Inhibition (Associated with Isoferulic Acid)
This diagram illustrates the NF-κB signaling pathway, which is inhibited by isoferulic acid. It is provided for clarity to distinguish from this compound.
Caption: Inhibition of the NF-κB signaling pathway by Isoferulic Acid.
References
- 1. This compound | CAS:5262-69-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Nanostructured lipid carriers loaded with morellic acid for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Isomorellic Acid Stability
Welcome to the technical support center for isomorellic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on its stability in various solvents. As a member of the caged xanthone (B1684191) family, the stability of this compound is crucial for its effective application in research and drug development. This guide provides detailed experimental protocols, troubleshooting advice, and data presentation templates to assist you in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that researchers may encounter when working with this compound, particularly concerning its stability in solution.
Q1: In which common laboratory solvents is this compound soluble?
A1: this compound, a caged xanthone, is generally soluble in several organic solvents. These include chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972). Its solubility in alcohols like methanol (B129727) and ethanol (B145695) may be lower and should be determined empirically. Due to its hydrophobic nature, this compound is expected to have low solubility in aqueous solutions.
Q2: What are the primary factors that can lead to the degradation of this compound in solution?
A2: Based on the general chemical properties of xanthones, the stability of this compound is likely influenced by several factors:
-
pH: Xanthones can be susceptible to degradation in highly acidic or alkaline conditions.[1][2] The phenolic hydroxyl groups on the xanthone scaffold can ionize at high pH, potentially leading to oxidative degradation. Strong acids may also catalyze hydrolysis or rearrangement reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3][4]
-
Light: Exposure to UV or visible light can induce photolytic degradation in many polyphenolic compounds, including xanthones.[2][4]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the phenolic hydroxyl groups and other sensitive moieties in the molecule.[2]
Q3: I am observing a change in the color of my this compound solution over time. What could be the cause?
A3: A change in the color of your solution is often an indicator of chemical degradation. This could be due to oxidation or other reactions that form colored byproducts. To troubleshoot this, consider the following:
-
Protect from Light: Store your solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Control Temperature: Store stock solutions at low temperatures (e.g., -20°C) and minimize the time that working solutions are kept at room temperature.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions.
-
Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: My HPLC chromatogram shows multiple peaks developing from a single peak of this compound over time. How do I interpret this?
A4: The appearance of new peaks in your HPLC chromatogram that were not present in the initial analysis is a strong indication that this compound is degrading. The new peaks represent the degradation products. To manage this:
-
Develop a Stability-Indicating Method: Ensure your HPLC method is capable of separating the parent this compound peak from all potential degradation product peaks. This is crucial for accurately quantifying the stability of the compound.
-
Characterize Degradants: If necessary, you can collect the fractions corresponding to the new peaks and use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of the degradation products. This can provide valuable insights into the degradation pathway.
Q5: How can I prepare a stable stock solution of this compound?
A5: To prepare a relatively stable stock solution, follow these recommendations:
-
Choose an Appropriate Solvent: DMSO is a common choice for creating stock solutions of poorly water-soluble compounds for biological assays. However, be aware that DMSO can be difficult to remove and may affect some cell-based assays. For other applications, acetone or ethyl acetate may be suitable.
-
Use High-Purity Compound and Solvent: Start with the highest purity this compound and analytical grade solvents.
-
Minimize Exposure to Degradative Factors: Prepare the solution quickly, protecting it from strong light and high temperatures.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
Data Presentation: Stability of this compound
Table 1: Example Data Summary for this compound Stability Study
| Solvent | Storage Condition | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) | Observations |
| DMSO | Room Temp, Light | 1000 | No color change | ||||
| DMSO | Room Temp, Dark | 1000 | No color change | ||||
| DMSO | 40°C, Dark | 1000 | Slight yellowing | ||||
| Methanol | Room Temp, Light | 500 | Noticeable precipitation | ||||
| Methanol | Room Temp, Dark | 500 | Minor precipitation | ||||
| Acetone | Room Temp, Dark | 1000 | No visible change | ||||
| Ethyl Acetate | Room Temp, Dark | 1000 | No visible change | ||||
| Chloroform | Room Temp, Dark | 1000 | No visible change |
Experimental Protocols
The following is a detailed methodology for conducting a forced degradation study to determine the stability of this compound in different solvents. This protocol is a general guideline and may need to be adapted based on the specific experimental setup and objectives.
Objective: To evaluate the stability of this compound in various solvents under different stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound (high purity)
-
HPLC grade solvents: Methanol, Ethanol, Acetonitrile (B52724), DMSO, Chloroform, Ethyl Acetate, Dichloromethane
-
Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetone) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with each of the test solvents to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the initial concentration.
-
Base Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the working solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the working solutions in a thermostatic oven at 60°C. Analyze samples at 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the working solutions to light in a photostability chamber (ICH Q1B option 2). A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at defined time intervals.
-
-
HPLC Analysis:
-
Analyze all the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is a common starting point. The mobile phase could consist of a gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution at a suitable wavelength (to be determined by UV-Vis spectral analysis of this compound).
-
Record the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the percentage of remaining this compound versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
The following diagrams illustrate the general workflow for a stability study and a hypothetical degradation pathway for this compound.
References
Technical Support Center: Optimizing Isomorellic Acid Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isomorellic acid in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. Based on data from structurally similar triterpenoid (B12794562) acids, a range finding experiment could start from 0.1 µM to 100 µM. The half-maximal inhibitory concentration (IC50) values for related compounds can vary significantly depending on the cell line.[1][2][3][4]
Q2: I am observing precipitation of this compound in my culture medium. How can I improve its solubility?
A2: Poor aqueous solubility is a common challenge with lipophilic natural products like this compound.[5][6][7] To improve solubility, consider the following:
-
Use of a stock solution in an organic solvent: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it in the culture medium.[8] Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]
-
Sonication: Gentle sonication of the stock solution before dilution can aid in dissolution.[8]
-
Complexation with cyclodextrins: Encapsulating the compound in cyclodextrins can significantly enhance its water solubility.[6][9]
Q3: My results from colorimetric assays (e.g., MTT, XTT) are inconsistent or show high background.
A3: This can be due to the inherent color of this compound or its ability to directly reduce the tetrazolium salts used in these assays, leading to false-positive results.[10]
-
Include proper controls: Run parallel wells with this compound at the same concentrations but without cells to measure any direct reduction of the assay reagent.[10] Subtract this background absorbance from your experimental values.
-
Switch to a different assay: Consider using non-colorimetric methods such as ATP-based luminescence assays (e.g., CellTiter-Glo®) or fluorescence-based assays (e.g., Resazurin).[10] Lactate dehydrogenase (LDH) release assays, which measure membrane integrity, are another alternative.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Incomplete dissolution or precipitation of this compound. 3. Edge effects on the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Visually inspect the wells for precipitate under a microscope. Re-evaluate your solubilization method. 3. Avoid using the outer wells of the plate or ensure proper humidification during incubation.[11] |
| No dose-dependent cytotoxicity observed | 1. The concentration range is too low or too high. 2. The incubation time is too short. 3. The compound is not cytotoxic to the chosen cell line. | 1. Perform a wider range-finding study (e.g., 0.01 µM to 200 µM). 2. Extend the incubation period (e.g., 48 or 72 hours).[12] 3. Test on a panel of different cancer cell lines. |
| Unexpected increase in cell viability at high concentrations (Bell-shaped curve) | 1. Compound precipitation at high concentrations can interfere with the assay readout. 2. Off-target effects at high concentrations. | 1. Check for precipitation and adjust the solubilization method. 2. This is a complex biological phenomenon that may require further investigation into the compound's mechanism of action. |
Quantitative Data Summary
The following table summarizes the IC50 values of triterpenoid acids structurally related to this compound in various cancer cell lines. This data can serve as a reference for designing your experiments.
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Anisomelic Acid | ME-180 (Cervical) | 12.5 | MTT | [13] |
| Anisomelic Acid | MCF-7 (Breast) | 18.75 | MTT | [13] |
| Anisomelic Acid | SiHa (Cervical) | 25 | MTT | [13] |
| Anisomelic Acid | MDA-MB-231 (Breast) | 37.5 | MTT | [13] |
| Ursolic Acid Derivative | HeLa (Cervical) | 1.2 | MTT | [1] |
| Oleanolic Acid Derivative | MDA-MB-231 (Breast) | 7.33 | Not Specified | [14] |
Detailed Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of similar triterpenoids, this compound may induce apoptosis through the modulation of key signaling pathways.[14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. Improving Water Solubility and Skin Penetration of Ursolic Acid through a Nanofiber Process to Achieve Better In Vitro Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Microemulsions Enhance the In Vitro Antioxidant Activity of Oleanolic Acid in RAW 264.7 Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the Cytotoxic Potential of Anisomelic Acid Isolated from Anisomeles malabarica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic activity of schisandrolic and isoschisandrolic acids involves induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomorellic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of isomorellic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
This compound is a cytotoxic caged xanthone, a class of bioactive compounds primarily isolated from the resin of Garcinia species, such as Garcinia hanburyi.[1][2][3][4] These compounds are known for their complex and unique molecular architecture and have garnered interest for their potential therapeutic properties, including anticancer activities.[1][2][4]
Q2: What are the initial steps for extracting this compound from its natural source?
The initial extraction of this compound from Garcinia hanburyi resin typically involves solvent extraction. Due to the complex mixture of related xanthones and other resinous materials, a multi-step purification process is necessary.[1][5] A general workflow starts with the extraction of the resin with an organic solvent like methanol (B129727) or ethyl acetate (B1210297), followed by chromatographic techniques to separate the complex mixture of compounds.[6]
Q3: What analytical methods are used to identify and quantify this compound?
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) is a common method for the analysis of this compound.[7] For structural confirmation and identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[8][9]
Q4: How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place. It is sensitive to light and air. For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Extraction and Initial Purification Issues
Problem: Low yield of crude extract from Garcinia resin.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent selection | Use a solvent of intermediate polarity, such as ethyl acetate or methanol, for initial extraction. The complex mixture of compounds in the resin requires a solvent that can effectively dissolve a broad range of components.[6] |
| Insufficient extraction time or temperature | Increase the extraction time and/or use gentle heating (e.g., 40-50°C) to enhance solubility and extraction efficiency. However, be cautious of potential degradation of thermolabile compounds at higher temperatures. |
| Poor quality of raw material | Ensure the Garcinia resin is of high quality and properly stored. The concentration of bioactive compounds can vary depending on the source and storage conditions of the resin. |
Problem: The crude extract is a complex, difficult-to-handle resinous material.
| Possible Cause | Troubleshooting Step |
| High concentration of polymeric and resinous impurities | Perform a preliminary cleanup step. This can involve precipitating the crude extract in a non-polar solvent like hexane (B92381) to remove highly lipophilic impurities. The more polar fraction containing this compound can then be collected. |
| Co-extraction of a wide range of compounds | Employ a preliminary fractionation technique such as solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to separate the crude extract into fractions of varying polarity before proceeding to more refined purification methods.[10] |
Chromatographic Separation Challenges
Problem: Poor separation of this compound from its isomer, morellic acid, during HPLC.
This compound and morellic acid are isomers and often co-elute, making their separation challenging.
| Possible Cause | Troubleshooting Step |
| Suboptimal mobile phase composition | Optimize the mobile phase gradient. A shallow gradient of methanol and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve resolution.[11][12][13] Experiment with different organic modifiers like acetonitrile. |
| Inappropriate stationary phase | Use a high-resolution C18 column with a small particle size (e.g., ≤5 µm). Phenyl-hexyl columns can also be explored for alternative selectivity for aromatic compounds. |
| Column overloading | Reduce the sample load on the column. Overloading leads to peak broadening and decreased resolution. For preparative HPLC, it is crucial to determine the loading capacity of the column for the specific sample. |
Problem: Tailing or broad peaks for this compound in HPLC.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase | Add a small amount of a competing acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.05-0.1%), to the mobile phase to reduce peak tailing caused by interactions with residual silanols on the silica (B1680970) support. |
| Poor solubility in the mobile phase | Ensure the sample is fully dissolved in the initial mobile phase before injection. If solubility is an issue, a stronger solvent that is compatible with the mobile phase can be used for sample dissolution, but the injection volume should be kept small to avoid peak distortion. |
| Column degradation | Use a guard column to protect the analytical column from strongly retained impurities. If the column performance deteriorates, it may need to be washed with a strong solvent or replaced. |
Crystallization Difficulties
Problem: this compound fails to crystallize from the purified fraction.
| Possible Cause | Troubleshooting Step |
| Presence of impurities | Ensure the purity of the this compound fraction is high (ideally >95%). Even small amounts of impurities can inhibit crystallization. Further purification by preparative HPLC may be necessary. |
| Inappropriate solvent system | Experiment with different solvent systems for crystallization. A good crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. A binary solvent system (a good solvent and a poor solvent, or "anti-solvent") can be effective. Start with solvents like methanol, ethanol, acetone, or ethyl acetate and add a non-polar anti-solvent like hexane or heptane (B126788) dropwise until turbidity appears, then warm to redissolve and cool slowly.[14][15] |
| Supersaturation not achieved | Slowly evaporate the solvent from a concentrated solution of this compound at room temperature or under a gentle stream of nitrogen. |
| Lack of nucleation sites | Introduce a seed crystal of this compound if available. Alternatively, scratching the inside of the glass vessel with a glass rod can sometimes induce nucleation.[16] |
Problem: Formation of an oil or amorphous solid instead of crystals.
| Possible Cause | Troubleshooting Step |
| Solution cooled too quickly | Allow the saturated solution to cool down to room temperature slowly, followed by further cooling in a refrigerator. Rapid cooling often leads to the formation of oils or amorphous precipitates. |
| High concentration of residual solvents | Ensure that the purified this compound is free from high-boiling-point solvents used in the chromatography steps before attempting crystallization. |
Experimental Protocols
Preparative HPLC Method for this compound Purification
This protocol is a starting point and may require optimization based on the specific crude extract and available instrumentation.
-
Sample Preparation: Dissolve the partially purified Garcinia resin extract in a minimal amount of methanol or a mixture of methanol and dichloromethane. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System: A preparative HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol with 0.1% formic acid
-
-
Gradient Elution:
-
0-10 min: 80% B
-
10-40 min: 80% to 95% B
-
40-50 min: 95% B
-
50-55 min: 95% to 80% B
-
55-60 min: 80% B
-
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions and pressure limits).
-
Detection: Monitor the elution at a wavelength of 280 nm and 360 nm.
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions with high purity this compound.
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Forced Degradation Study Protocol
To understand the stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are recommended.[17][18][19][20]
-
Preparation of Stock Solution: Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C for 24 hours. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide in separate vials. Keep the samples at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound and the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: Analyze all the stressed samples, along with a control sample (untreated stock solution), by a validated stability-indicating HPLC method to separate the degradation products from the parent compound.
Data Presentation
Table 1: Solubility of Structurally Similar Phenolic Acids in Various Solvents at 298.15 K
| Solvent | Gallic Acid ( g/100g ) | Protocatechuic Acid ( g/100g ) | Gentisic Acid ( g/100g ) |
| Water | 1.072 | 1.235 | 2.031 |
| Methanol | 36.45 | 45.12 | 39.87 |
| Ethanol | 28.19 | 35.67 | 30.14 |
| 1-Propanol | 20.15 | 28.98 | 24.56 |
| Isopropanol | 18.76 | 25.43 | 21.98 |
| 2-Butanone | 15.43 | 30.11 | 28.76 |
| Ethyl Acetate | 5.67 | 12.34 | 15.89 |
| Acetonitrile | 2.34 | 8.91 | 10.23 |
| Dimethylformamide | 48.91 | 55.67 | 50.12 |
Data extracted from a study on isomeric phenolic acids and should be used as a qualitative guide for this compound.
Visualizations
Experimental Workflows
Caption: General workflow for the purification of this compound.
Logical Relationships in Troubleshooting HPLC Separation
Caption: Troubleshooting logic for poor HPLC separation of isomers.
References
- 1. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome-inhibitory and cytotoxic constituents of Garcinia lateriflora: absolute configuration of caged xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged Polyprenylated Xanthones in Garcinia hanburyi and the Biological Activities of Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Xanthones from the Pericarp of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogj.com [phcogj.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. library.dphen1.com [library.dphen1.com]
- 19. pharmtech.com [pharmtech.com]
- 20. asianjpr.com [asianjpr.com]
- 21. path.web.ua.pt [path.web.ua.pt]
Preventing degradation of isomorellic acid during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of isomorellic acid during experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a caged xanthone, a class of bioactive compounds often isolated from plants of the Garcinia genus. These compounds are of interest for their potential therapeutic properties, including anticancer activities.[1][2][3][4][5][6] Maintaining the structural integrity of this compound during experiments is crucial for obtaining accurate and reproducible results regarding its biological activity and for ensuring the quality of any potential therapeutic products.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on studies of structurally related hydroxycinnamic acids and other caged xanthones, the primary factors contributing to the degradation of this compound are expected to be:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[7][8]
-
pH: this compound is likely more stable in acidic conditions and more prone to degradation and isomerization in neutral to alkaline environments.
-
Light: Exposure to light, particularly UV radiation, can induce isomerization and degradation.[7]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the phenolic structure.
Q3: How should this compound be stored to ensure its stability?
A3: For optimal stability, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly capped vial, protected from light. The choice of solvent is also critical; while specific data for this compound is limited, ethanol (B145695) has been shown to be a suitable solvent for other phenolic acids.
Q4: Which solvents are recommended for dissolving this compound?
Troubleshooting Guide
This guide addresses common problems that may arise during experiments involving this compound, with a focus on potential degradation issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound due to improper handling or storage. | - Prepare fresh solutions of this compound for each experiment.- Store stock solutions at ≤ -20°C and protect from light.- Avoid repeated freeze-thaw cycles.- Confirm the purity of the compound using analytical techniques like HPLC before use. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) | Isomerization or degradation of this compound into byproducts. This is more likely to occur at neutral or alkaline pH and with exposure to light. | - Maintain a slightly acidic pH (e.g., by using a buffer) in your experimental solutions if the protocol allows.- Protect all solutions containing this compound from light by using amber vials or covering them with aluminum foil.- Analyze samples as quickly as possible after preparation. |
| Low recovery of this compound during extraction or purification | Degradation during the experimental procedure due to high temperatures or inappropriate pH. | - Perform extraction and purification steps at reduced temperatures (e.g., on ice or at 4°C) whenever feasible.- If using alkaline hydrolysis for extraction, keep the duration and temperature to a minimum to avoid extensive degradation. Acidic conditions are generally preferred for stability. |
| Variability between experimental replicates | Inconsistent degradation of this compound across different samples. | - Standardize all experimental parameters, including incubation times, temperatures, and light exposure.- Ensure uniform handling of all samples. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Weighing: Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of this compound in a fume hood.
-
Dissolution: Add the appropriate solvent (e.g., ethanol) to the solid this compound. Use a vortex mixer or sonicator to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C or -80°C. Minimize headspace to reduce potential oxidation.
-
Usage: When using the stock solution, allow the vial to warm to room temperature before opening. Aliquot the required volume and immediately recap the stock solution and return it to cold storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline and may require optimization for your specific instrument and this compound sample.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used for separating phenolic compounds.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (requires determination by UV-Vis spectroscopy).
-
Injection Volume: 5-20 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare your experimental sample, ensuring it is filtered through a 0.22 µm syringe filter before injection.
-
Inject the standard and the sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the this compound in your sample by comparing the peak area of this compound to the total peak area of all components.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Caged Polyprenylated Xanthones in Garcinia hanburyi and the Biological Activities of Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in isomorellic acid assays
Welcome to the technical support center for isomorellic acid assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during the quantification and bioactivity assessment of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Category 1: Compound Handling and Preparation
Question 1: I'm observing lower-than-expected bioactivity. Could my sample preparation be the issue?
-
Answer: Yes, improper handling and preparation of this compound can lead to degradation and reduced activity. Here are key factors to consider:
-
Solubility: this compound is a lipophilic compound. Ensure it is fully dissolved. It is often soluble in DMSO[1]. If you observe any precipitate in your stock solution or assay medium, the effective concentration will be lower than intended. Consider using sonication to aid dissolution[1]. Always include a vehicle control (e.g., DMSO) in your experiments to rule out solvent effects.
-
Stability: The stability of similar bioactive compounds can be sensitive to pH, light, and temperature[2][3]. This compound should be stored at -20°C as a powder and at -80°C when in solvent, protected from direct sunlight[1]. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for your experiments from a concentrated stock solution whenever possible.
-
Purity: Verify the purity of your this compound standard using an appropriate analytical method, such as HPLC. Impurities can interfere with the assay and lead to inconsistent results.
-
Question 2: How can I improve the solubility of this compound for my cell-based assays?
-
Answer: Improving solubility is critical for obtaining accurate results.
-
Co-solvents: Use a minimal amount of a biocompatible solvent like DMSO to prepare a high-concentration stock solution[1]. When diluting to your final working concentration in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid cellular toxicity.
-
Vortexing and Sonication: After diluting the stock solution, vortex the solution extensively. Gentle sonication can also help to ensure the compound is fully dissolved[1].
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your assay.
-
Category 2: Quantification by High-Performance Liquid Chromatography (HPLC)
Question 3: My HPLC chromatogram shows peak tailing or splitting for this compound. What could be the cause?
-
Answer: Peak asymmetry is a common issue in HPLC and can compromise the accuracy of quantification. Potential causes include:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column. Try diluting your sample and re-injecting.
-
Mobile Phase Mismatch: If the solvent used to dissolve your sample is significantly stronger than the mobile phase, it can cause peak distortion. Ensure your sample solvent is as close in composition to the mobile phase as possible.
-
Column Degradation: The column's stationary phase can degrade over time. Check the column's performance with a standard compound. It may be necessary to wash the column or replace it.
-
Inappropriate pH: The pH of the mobile phase can affect the ionization state of this compound, which has a carboxylic acid group[4]. This can lead to poor peak shape. Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form.
-
Question 4: I am seeing significant variability in retention time between runs. How can I improve reproducibility?
-
Answer: Consistent retention times are crucial for reliable peak identification. Variability can be caused by:
-
Temperature Fluctuations: HPLC systems are sensitive to temperature changes. Use a column oven to maintain a constant temperature.
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. Premixing solvents and degassing thoroughly can prevent changes in composition and bubble formation.
-
Pump Issues: Air bubbles in the pump or failing pump seals can cause fluctuations in flow rate, leading to shifting retention times. Purge the pump regularly and perform routine maintenance.
-
Category 3: Bioactivity Assays (e.g., Cytotoxicity, Antioxidant)
Question 5: My results from a cell-based bioactivity assay (e.g., MTT, cell migration) are not reproducible. What should I check?
-
Answer: Reproducibility issues in cell-based assays are common and can be multifactorial.
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic changes.
-
Seeding Density: Inconsistent initial cell seeding density will lead to variability. Optimize and strictly control the number of cells seeded per well.
-
Compound Stability in Media: this compound may degrade in the culture medium over the course of a long incubation period. Consider refreshing the media with a new compound dilution for long-term assays.
-
Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to altered concentrations and cell stress. Avoid using the outermost wells for experimental samples, or ensure proper humidification in the incubator.
-
Controls: Always include positive and negative controls in your experimental design to validate the assay's performance[5].
-
Question 6: I'm performing an antioxidant assay (e.g., DPPH, ABTS) and my results are inconsistent.
-
Answer: Antioxidant assays can be sensitive to several factors.
-
Reaction Time: The kinetics of the reaction between this compound and the radical (e.g., DPPH) may vary. Ensure you are taking measurements at a consistent, optimized time point.
-
Solvent Interference: The solvent used to dissolve the this compound (like DMSO) may have some radical scavenging activity itself. Run a solvent blank to correct for any background signal.
-
Light Sensitivity: Reagents like DPPH are light-sensitive. Protect your solutions and reaction plates from light to prevent degradation and high background readings.
-
Data Presentation
Table 1: HPLC Method Validation Parameters for Xanthone Quantification
This table summarizes typical performance characteristics for an HPLC method used to quantify caged xanthones, including this compound. These values can serve as a benchmark for your own method development and validation.
| Parameter | Typical Value | Significance |
| Limit of Detection (LOD) | 0.03-0.08 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Recovery | > 93.2% | The percentage of the true amount of analyte that is detected by the method. |
| Intra-day Variation | < 7.9% | The precision of the assay when performed multiple times on the same day. |
| Inter-day Variation | < 7.9% | The precision of the assay when performed on different days. |
| Correlation Coefficient (r²) | > 0.995 | Indicates the linearity of the calibration curve. |
Data adapted from an improved HPLC method for quantifying 12 caged xanthones[1].
Experimental Protocols
Protocol 1: General Workflow for HPLC Quantification of this compound
This protocol outlines a general procedure for the quantification of this compound in a sample, such as a plant extract.
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).
-
Calibration Curve: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the experimental sample in the mobile phase or a compatible solvent. The sample may require filtration (e.g., through a 0.45 µm filter) to remove particulates.
-
HPLC Analysis:
-
Inject a fixed volume (e.g., 10 µL) of each standard and sample onto the HPLC system.
-
Use a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).
-
Set the detector to a wavelength appropriate for this compound (determined by UV-Vis scan).
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound in each chromatogram.
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the experimental samples.
-
Protocol 2: General Workflow for Cell Viability (MTT) Assay
This protocol provides a general outline for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
Visualizations
Logical Troubleshooting Workflow for HPLC Assays
This diagram outlines a systematic approach to troubleshooting common issues in HPLC analysis.
References
- 1. Morellic acid | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C33H36O8 | CID 5366120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Bioavailability of Isomorellic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the low in vivo bioavailability of isomorellic acid. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key workflows and potential signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its in vivo bioavailability a concern?
This compound is a bioactive xanthone (B1684191) found in the resin of plants from the Garcinia genus, such as Garcinia morella.[1][2] Like many natural products, its therapeutic potential in in vivo studies is often limited by poor oral bioavailability. This is primarily due to its low aqueous solubility and potential for rapid metabolism. For a compound to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Poor solubility leads to low dissolution, and consequently, limited absorption and low bioavailability.
Q2: What are the primary strategies for enhancing the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[3][4] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at a solid state can improve its wettability and dissolution.[5]
-
Nanoformulations: Encapsulating the drug in nanocarriers such as nanoparticles, liposomes, or nanoemulsions can improve solubility, protect the drug from degradation, and facilitate absorption.[4]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of the drug.
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable derivative (prodrug) that converts back to the active form in the body.
For compounds similar to this compound, such as morellic acid, nanoformulations have shown significant promise in enhancing bioavailability.[6]
Q3: Are there any specific formulation data available for this compound or related compounds?
Direct formulation data for this compound is limited in publicly available literature. However, a study on the closely related compound, morellic acid, demonstrated a significant improvement in bioavailability using Nanostructured Lipid Carriers (NLCs).[6] This nanoformulation enhanced the pharmacokinetic profile of morellic acid considerably.[6]
Troubleshooting Guide for In Vivo Studies
| Issue | Potential Causes | Troubleshooting Suggestions |
| Low or undetectable plasma concentrations of this compound. | - Poor oral bioavailability due to low solubility.- Rapid metabolism (first-pass effect).- Inadequate dose.- Insensitive analytical method. | - Employ a bioavailability enhancement strategy (e.g., nanoformulation, solid dispersion).- Consider co-administration with a metabolic inhibitor (with proper ethical and scientific justification).- Perform a dose-ranging study to determine an optimal dose.- Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS). |
| High variability in plasma concentrations between subjects. | - Inconsistent dissolution and absorption.- Food effects.- Genetic differences in drug-metabolizing enzymes. | - Use a formulation that ensures consistent drug release, such as a solid dispersion or nanoformulation.- Standardize feeding protocols for animal studies (e.g., fasted vs. fed state).- Increase the number of subjects per group to improve statistical power. |
| Precipitation of this compound in the dosing vehicle. | - Poor solubility in the chosen vehicle.- pH or temperature sensitivity. | - Conduct solubility studies to identify a suitable vehicle or co-solvent system.- Consider using a lipid-based formulation for lipophilic compounds.- Prepare the dosing formulation fresh before each administration and ensure homogeneity. |
| Low entrapment efficiency in nanoparticle formulations. | - Suboptimal formulation parameters (e.g., drug-to-lipid ratio, surfactant concentration).- Poor affinity of the drug for the carrier material. | - Systematically optimize the formulation parameters using a design of experiments (DoE) approach.- Screen different lipids, polymers, and surfactants to find the most compatible combination. |
Data Presentation: Enhancing Bioavailability of Morellic Acid
The following table summarizes the pharmacokinetic data from a study on morellic acid, comparing a free drug solution to a Nanostructured Lipid Carrier (NLC) formulation.[6] This data provides a strong rationale for exploring similar nanoformulations for this compound.
| Pharmacokinetic Parameter | Free Morellic Acid Solution | Morellic Acid-Loaded NLCs | Fold Increase |
| AUC₀₋t (µg/mL·min) | 4.91 ± 0.65 | 18.91 ± 3.40 | ~3.85 |
| t₁/₂ (min) | Not explicitly stated, but calculated to be 7.93-fold shorter than NLCs | 7.93-fold longer than free MA | 7.93 |
| Mean Residence Time (MRT) | Not explicitly stated | Significantly extended | - |
AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. t₁/₂: Half-life.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is adapted from a successful method used for morellic acid and can serve as a starting point for this compound.[6]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate - GMS)
-
Liquid lipid (e.g., medium-chain triglycerides - MCT)
-
Surfactant 1 (e.g., Poloxamer 188 - F68)
-
Surfactant 2 (e.g., Polysorbate 80 - Tween-80)
-
Organic solvent (e.g., ethanol)
-
Purified water
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of this compound, GMS, MCT, and lecithin in ethanol.
-
Heat the mixture in a water bath to 68 ± 2°C to form a clear organic phase.
-
-
Preparation of the Aqueous Phase:
-
Dissolve F68 and Tween-80 in purified water.
-
Heat the aqueous solution in a water bath to 68 ± 2°C.
-
-
Formation of the Nanoemulsion:
-
Under continuous stirring (e.g., 900 rpm), rapidly inject the hot organic phase into the hot aqueous phase.
-
Maintain the temperature and stirring for a defined period (e.g., 15 minutes) to allow for the formation of a pre-emulsion.
-
-
Formation of NLCs:
-
Cool the resulting nanoemulsion in an ice bath under continuous stirring to solidify the lipid matrix and form the NLCs.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency (EE%) and drug loading (DL%) by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in both fractions using a validated analytical method (e.g., HPLC).
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This is a general protocol that can be optimized for this compound.[5]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)
Procedure:
-
Dissolution:
-
Dissolve both this compound and the chosen hydrophilic polymer in a suitable volatile organic solvent. Ensure complete dissolution to achieve a molecular-level dispersion.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator. The process should be controlled to ensure the formation of a thin, uniform film on the flask wall.
-
-
Drying:
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
-
Milling and Sieving:
-
Scrape the dried solid dispersion from the flask.
-
Mill the resulting solid to obtain a fine powder.
-
Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
-
Characterization:
-
Perform solid-state characterization using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.
-
Conduct in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Visualizations
Experimental Workflow for Enhancing Bioavailability
Caption: A general workflow for enhancing the bioavailability of a poorly soluble compound.
Potential Signaling Pathway Inhibition
While direct evidence for this compound is pending, many natural compounds, including those from the Garcinia genus, are known to modulate inflammatory pathways. One of the most common is the NF-κB signaling pathway.
Caption: A hypothesized mechanism of this compound on the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Nanostructured lipid carriers loaded with morellic acid for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Isomorellic acid stock solution preparation and storage
This technical support center provides guidance on the preparation and storage of isomorellic acid stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an this compound stock solution?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent.[1][2] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q2: What is the maximum concentration for an this compound stock solution in DMSO?
A2: A stock solution of up to 50 mg/mL (89.19 mM) in DMSO can be prepared.[1] Sonication is recommended to facilitate dissolution at higher concentrations.[1]
Q3: How should powdered this compound be stored?
A3: Solid this compound should be stored at -20°C and protected from direct sunlight. Under these conditions, it is stable for up to three years.[1]
Q4: What are the recommended storage conditions for an this compound stock solution?
A4: this compound stock solutions should be stored at -80°C for long-term storage, where they can be stable for up to one year.[1] For shorter periods of a few months, storage at -20°C is also acceptable.[2] It is crucial to keep the storage vial tightly sealed.
Q5: Is it necessary to prepare the stock solution fresh for each experiment?
A5: It is recommended to prepare and use the solution on the same day.[2] However, if your experimental schedule requires it, you can prepare the stock solution in advance and store it at -20°C or -80°C as recommended.[1][2]
Q6: Are there any special handling procedures for bringing a frozen stock solution to room temperature?
A6: Yes, before opening the vial, it is recommended to let it sit at room temperature for at least one hour.[2] This prevents water condensation from entering the vial, which could affect the concentration and stability of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder is not dissolving. | Insufficient solvent volume or low temperature. | Increase the solvent volume to achieve a lower concentration. To aid dissolution, gently warm the solution at 37°C and use an ultrasonic bath.[2] |
| Precipitate forms in the stock solution after freezing and thawing. | The solution may be supersaturated, or water may have condensed into the vial. | Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2] If a precipitate is present, gently warm the solution and sonicate to redissolve the compound. |
| Inconsistent experimental results using the same stock solution. | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Ensure the solution is stored at -80°C and protected from light.[1] |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | 50 mg/mL (89.19 mM) | DMSO | [1] |
| Powder Storage Temperature | -20°C | N/A | [1][2] |
| Powder Stability | Up to 3 years | N/A | [1] |
| Solution Storage Temperature | -80°C (long-term) or -20°C (short-term) | DMSO | [1][2] |
| Solution Stability | Up to 1 year at -80°C | DMSO | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.Wt: 560.64 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-warming: Before use, bring the vial of this compound powder and the DMSO to room temperature.
-
Weighing: Accurately weigh out 5.61 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the powder is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[2]
-
Aliquotting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.[1]
Visual Guides
References
Minimizing off-target effects of isomorellic acid in cell culture
Disclaimer: Information regarding the specific on-target and off-target effects of isomorellic acid is not extensively available in the public domain. Therefore, this guide provides a comprehensive framework and best practices for researchers to characterize and minimize off-target effects for any novel compound, using this compound as an example. The principles, protocols, and troubleshooting guides presented are broadly applicable and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in cell-based assays?
A1: Off-target effects occur when a compound interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target.[1] These unintended interactions are a significant concern because they can lead to cytotoxicity, the activation of irrelevant signaling pathways, and confounding experimental results, which may lead to the misinterpretation of the compound's true efficacy and mechanism of action.[1]
Q2: As a phenolic acid, what are the potential off-target pathways this compound might modulate?
A2: Phenolic compounds are known to modulate a wide range of inflammation-associated signaling pathways.[2] Based on related compounds, potential off-target pathways for this compound could include transcription factors like NF-κB and AP-1, Mitogen-Activated Protein Kinases (MAPKs), and the PI3K/Akt signaling cascade.[2][3] It is crucial to experimentally verify these potential interactions.
Q3: What is the critical first step to assess the potential for off-target effects with this compound?
A3: The first and most critical step is to establish a "therapeutic window" for the compound. This involves generating concentration-response curves for both the desired on-target activity and general cytotoxicity in your specific cell model.[1] A significant overlap between the efficacious concentration range and the cytotoxic concentration range suggests that off-target effects may be contributing to cell death.
Q4: How can I distinguish between on-target and off-target induced cytotoxicity?
A4: A key strategy is to use a control cell line that does not express the intended target of this compound. If the compound still induces cytotoxicity in this null cell line, the effect is, by definition, off-target.[1] Additionally, using a structurally similar but biologically inactive analog of this compound can be informative; if the analog produces a similar toxic phenotype, the effect is likely off-target.[1]
Troubleshooting Guide
Problem 1: I am observing high levels of cell death at concentrations where I expect to see a specific on-target effect.
-
Possible Cause 1: Off-Target Toxicity
-
Solution: The efficacious concentration of this compound may be inherently toxic to the cells through off-target mechanisms. To address this, perform a comprehensive dose-response analysis using a sensitive cell viability assay (e.g., MTT, XTT, or LDH release). Determine the IC50 (inhibitory concentration 50%) for cytotoxicity and compare it to the EC50 (effective concentration 50%) for the on-target effect. A narrow gap between these values indicates a high potential for off-target toxicity.
-
-
Possible Cause 2: Solvent Toxicity
-
Solution: Solvents like DMSO can be toxic to cells at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is below the known toxic threshold for your cell line (typically <0.5%).[1] Always include a vehicle-only control group to measure the effect of the solvent alone.[1]
-
-
Possible Cause 3: Assay-Specific Interference
-
Solution: The compound may interfere with the chemistry of the viability assay itself (e.g., by directly reducing the MTT reagent). To rule this out, run the assay in a cell-free system containing this compound at the tested concentrations. Use an orthogonal viability assay (e.g., measuring ATP content with CellTiter-Glo®) to confirm the results.
-
Problem 2: The observed cellular phenotype does not align with the known function of the intended target.
-
Possible Cause: A Dominant Off-Target Effect
-
Solution 1: Use a Target Knockout/Knockdown Model. The most definitive way to validate an on-target effect is to treat a cell line where the intended target has been genetically removed (e.g., via CRISPR-Cas9). If the phenotype persists in the knockout cells, it is mediated by an off-target mechanism.
-
Solution 2: Perform Broad-Panel Off-Target Screening. Submit this compound to a commercial service for screening against a large panel of kinases, GPCRs, and other common off-target proteins. This can help identify unintended molecular targets.
-
Solution 3: Employ a Structurally Unrelated Inhibitor. Use a well-characterized inhibitor of the same target that is structurally different from this compound. If this second inhibitor fails to produce the same phenotype, it suggests the effect observed with this compound is due to its unique off-target interactions.
-
Problem 3: My results with this compound are inconsistent between experiments.
-
Possible Cause 1: Cell Culture Variability
-
Possible Cause 2: this compound Degradation
-
Solution: Small molecules can be unstable in cell culture medium at 37°C. Prepare fresh stock solutions of this compound from powder for each experiment.[1] If instability is suspected, you can assess its half-life in media using techniques like HPLC.
-
-
Possible Cause 3: Inaccurate Pipetting
-
Solution: Use properly calibrated pipettes and employ correct pipetting techniques, particularly when performing serial dilutions from a concentrated stock.[1] Minor errors in concentration can lead to significant variability in results.
-
Data Presentation
Table 1: Example Concentration-Response Data for this compound in Pancreatic Cancer Cells (MIA PaCa-2)
| Concentration (µM) | Cell Viability (% of Vehicle) | On-Target Activity (% Inhibition of Target X) |
| 0.1 | 98 ± 4% | 5 ± 2% |
| 1 | 95 ± 5% | 25 ± 4% |
| 5 | 85 ± 6% | 70 ± 5% |
| 10 | 60 ± 8% | 92 ± 3% |
| 25 | 30 ± 7% | 95 ± 2% |
| 50 | 5 ± 3% | 98 ± 1% |
This is hypothetical data for illustrative purposes.
Table 2: Example Results from an Off-Target Kinase Screening Panel for this compound (at 10 µM)
| Kinase Target | % Inhibition | Potential for Off-Target Effect |
| EGFR | 2% | Low |
| SRC | 85% | High |
| JNK1 | 65% | High |
| MEK1 | 15% | Low |
| PI3Kα | 58% | High |
| AKT1 | 9% | Low |
This is hypothetical data for illustrative purposes.
Mandatory Visualizations
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Hypothetical signaling pathway modulation by this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the concentration at which this compound becomes cytotoxic to a cell line.
-
Materials:
-
Adherent cells in culture
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
-
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include "vehicle control" wells (medium with the same final DMSO concentration as the highest compound dose) and "untreated control" wells (medium only).[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control wells. Plot the concentration of this compound against cell viability to determine the IC50 value.
-
Protocol 2: General Workflow for Off-Target Profile Characterization
This protocol outlines a strategic approach to identifying unknown off-targets.
-
In Silico Prediction (Optional): Use computational tools (e.g., SwissTargetPrediction, PharmMapper) to predict potential off-targets based on the chemical structure of this compound. This can help prioritize experimental validation.
-
Broad-Panel In Vitro Screening: Outsource the compound to a contract research organization (CRO) for screening against a broad panel of recombinant proteins. A common and informative choice is a kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot), as kinases are frequent off-targets.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within intact cells. It is based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation. By comparing the thermal stability of proteins in treated versus untreated cells using quantitative proteomics, it is possible to identify direct targets.
-
Affinity Chromatography or Photoaffinity Labeling: For an unbiased approach, synthesize a derivative of this compound that can be used as a probe.
-
Affinity Chromatography: Immobilize the this compound derivative on a resin, incubate it with cell lysate, and identify the proteins that bind to it using mass spectrometry.
-
Photoaffinity Labeling: Synthesize a probe with a photo-reactive group.[5] Treat living cells with the probe, expose them to UV light to covalently crosslink the probe to its targets, and then identify the labeled proteins via mass spectrometry.[5]
-
-
Target Validation: Once potential off-targets are identified, validate them individually. Use specific functional assays for the identified off-target, perform knockdown experiments, and use orthogonal chemical probes to confirm that the engagement of this off-target is responsible for the observed phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 5. Recent advances in identifying protein targets of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Isolated Isomorellic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isomorellic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for assessing the purity of isolated this compound?
A1: The primary recommended methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC, particularly with a photodiode array (PDA) detector, is a robust technique for separating and quantifying this compound and its potential impurities. qNMR provides an orthogonal method for purity determination and can offer structural information about any detected impurities.
Q2: What are the potential sources of impurities in isolated this compound?
A2: Impurities in isolated this compound can originate from several sources:
-
Biosynthesis-Related Impurities: Structurally similar xanthones or isomers that are co-extracted from the natural source.
-
Degradation Products: this compound can degrade under exposure to light, heat, or extreme pH conditions, leading to the formation of degradation products.
-
Residual Solvents: Solvents used during the extraction and purification process may remain in the final product.
-
Process-Related Impurities: Artifacts formed during the isolation and purification steps.
Q3: My HPLC chromatogram shows a broad peak for this compound. What could be the cause and how can I fix it?
A3: A broad peak in HPLC can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.
-
Poor Solubility: this compound may not be fully dissolved in the mobile phase. Ensure complete dissolution in a suitable solvent before injection.
-
Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. Adding a small amount of an acid modifier, like formic acid or trifluoroacetic acid, to the mobile phase can often improve peak shape.
-
Column Degradation: The HPLC column may be nearing the end of its lifespan. Try washing the column or replacing it if necessary.
Q4: I am having difficulty achieving baseline separation between this compound and a closely eluting impurity. What steps can I take to improve resolution?
A4: To improve the resolution between closely eluting peaks, consider the following:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between peaks.
-
Change the Mobile Phase Composition: Experiment with different solvent ratios (e.g., methanol (B129727) vs. acetonitrile) or different acid modifiers.
-
Select a Different Column: A column with a different stationary phase chemistry or a smaller particle size can provide better selectivity and efficiency.
-
Adjust the Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
Q5: How can I confirm the identity of the main peak as this compound?
A5: The identity of the this compound peak can be confirmed by several methods:
-
Co-injection with a Reference Standard: Spike your sample with a certified reference standard of this compound. The peak area of the main peak should increase without the appearance of a new peak.
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the peak, which should correspond to the molecular weight of this compound.
-
NMR Spectroscopy: Collect the fraction corresponding to the main peak and analyze it by ¹H and ¹³C NMR. The resulting spectra should match the known spectra of this compound.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity assessment of this compound using reverse-phase HPLC.
1. Instrumentation and Materials:
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
UV/PDA detector
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound sample
-
Volumetric flasks, pipettes, and vials
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient Program | 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30-31 min: 90-50% B, 31-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | 254 nm |
4. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: Purity Determination by Quantitative ¹H-NMR (qNMR)
This protocol provides a general procedure for determining the purity of this compound using qNMR.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard with a known purity (e.g., maleic acid)
-
This compound sample
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in a vial.
-
Transfer an appropriate amount of the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay, appropriate number of scans).
4. Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis of Two Lots of this compound
| Lot Number | This compound Peak Area | Total Impurity Peak Area | Purity (%) |
| IA-2025-001 | 985,432 | 14,567 | 98.5 |
| IA-2025-002 | 992,109 | 7,891 | 99.2 |
Table 2: Hypothetical qNMR Purity Analysis of this compound
| Parameter | Value |
| Mass of this compound (m_sample) | 10.25 mg |
| Mass of Internal Standard (m_IS) | 5.12 mg |
| Molecular Weight of this compound (MW_sample) | 560.6 g/mol |
| Molecular Weight of Internal Standard (MW_IS) | 116.07 g/mol |
| Purity of Internal Standard (P_IS) | 99.9% |
| Integral of this compound Signal (I_sample) | 1.00 |
| Number of Protons (N_sample) | 1 |
| Integral of Internal Standard Signal (I_IS) | 2.05 |
| Number of Protons (N_IS) | 2 |
| Calculated Purity (%) | 98.9 |
Visualizations
Addressing autofluorescence of isomorellic acid in imaging studies
Welcome to the technical support center for researchers utilizing isomorellic acid in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autofluorescence.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are showing fluorescence, but I haven't added a fluorescent label. What is happening?
A1: You are likely observing autofluorescence, which is the natural emission of light by biological structures or, in this case, potentially the this compound itself or a cellular response to the treatment. Many endogenous molecules, such as NADH, flavins, collagen, and elastin, can fluoresce.[1] Additionally, some drug compounds possess intrinsic fluorescent properties. Cellular stress induced by a new compound can also lead to the accumulation of autofluorescent molecules like lipofuscin.[2]
Q2: How can I confirm that the fluorescence I'm seeing is from the this compound treatment?
A2: The best approach is to run a control experiment. Prepare a sample with unstained, untreated cells and another with unstained, this compound-treated cells.[3] Image both under the exact same conditions (laser power, gain, filter set). If the treated cells show a significant increase in fluorescence compared to the untreated cells, this suggests the signal is related to the this compound treatment.
Q3: What are the first steps I should take to reduce this autofluorescence?
A3: Before employing advanced techniques, simple adjustments to your experimental setup can be very effective. Consider the following:
-
Use a specialized imaging medium: Culture media containing phenol (B47542) red and serum are major sources of autofluorescence.[4] Switching to a low-autofluorescence medium, like FluoroBrite™, for the imaging session can significantly improve your signal-to-noise ratio.[4]
-
Choose the right fluorophores for your labels: If you are performing multicolor imaging, select bright fluorophores that emit in the far-red spectrum (e.g., those with emission >650 nm).[1][5] Autofluorescence is typically strongest in the blue and green regions of the spectrum.[6]
-
Optimize fixation: If you are working with fixed cells, be aware that aldehyde fixatives like paraformaldehyde can induce autofluorescence.[1][6] Minimize fixation time and consider using an alternative fixative like chilled methanol (B129727) or ethanol.[3][6]
Q4: Are there chemical solutions to quench or reduce this autofluorescence?
A4: Yes, several chemical quenchers can be applied to your samples to reduce autofluorescence. These are typically used after fixation and permeabilization but before antibody incubation in immunofluorescence protocols. Common quenchers include Sudan Black B, sodium borohydride, and commercial reagents like TrueVIEW™ and TrueBlack™.[5][7][8][9] The effectiveness of each quencher can depend on the source of the autofluorescence.[2][9]
Q5: What is spectral unmixing and can it help with this compound autofluorescence?
A5: Spectral unmixing is a powerful computational technique that separates the emission spectra of different fluorescent sources within an image.[10][11] To use this method, you first need to capture the specific emission spectrum of the this compound-induced autofluorescence (from your unstained, treated control sample). This "spectral signature" is then used by the software to computationally subtract the autofluorescence signal from your fully stained experimental images, isolating the true signal from your fluorescent labels.[12][13]
Troubleshooting Guide
If you are encountering autofluorescence in your this compound experiments, follow this step-by-step guide to diagnose and resolve the issue.
Quantitative Data Summary
The choice of a chemical quencher can significantly impact your results. The following table summarizes the reported efficiency of various methods. Note that efficiency can vary based on the sample type and the source of autofluorescence.
| Quenching Method | Quenching Efficiency (Reported) | Target Autofluorescence Source(s) |
| MaxBlock™ Autofluorescence Reducer | 90% - 95% | Broad spectrum |
| TrueBlack™ Lipofuscin Quencher | 89% - 93% | Primarily lipofuscin |
| Sudan Black B (SBB) | 73% - 88% | Lipofuscin and other sources |
| TrueVIEW™ Quenching Kit | ~70% (at 405nm) - 90%+ | Aldehyde fixation, collagen, elastin, red blood cells[7][8][14] |
| Sodium Borohydride | Variable results reported | Aldehyde fixation-induced autofluorescence[5][6] |
Data adapted from vendor-reported and literature-cited quenching efficiencies.[2][9] Efficacy in the context of this compound-induced autofluorescence should be empirically determined.
Experimental Protocols
Protocol 1: Acquiring a Reference Spectrum for Spectral Unmixing
This protocol outlines the critical first step for computational removal of autofluorescence.
-
Sample Preparation: Prepare a slide or plate of cells treated with this compound under the same conditions as your experiment, but do not add any fluorescent labels (e.g., fluorescently-conjugated antibodies).
-
Microscope Setup: Turn on the microscope and allow the light source to warm up for stability.
-
Find a Representative Area: Locate a region of the sample that is representative of the autofluorescence you wish to remove.
-
Spectral Acquisition: Using the microscope's software, perform a "lambda stack" or "spectral scan." This involves exciting the sample at a single wavelength (e.g., 488nm) and collecting the emitted light across a range of wavelengths (e.g., 500-700nm).
-
Save the Spectrum: The result will be a spectral profile (a graph of intensity vs. wavelength) that is the unique "fingerprint" of the autofluorescence. Save this reference spectrum. It will be used by the unmixing algorithm to subtract this signal from your multi-channel images.[13]
Protocol 2: Application of Sudan Black B (SBB) Quencher
SBB is a lipophilic dye effective at quenching autofluorescence from sources like lipofuscin.
-
Preparation: Complete your standard immunofluorescence staining protocol, up to the final washes after secondary antibody incubation.
-
SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter to remove undissolved particles.
-
Incubation: Incubate the slides with the SBB solution for 10-20 minutes at room temperature in the dark.
-
Washing: Quickly and thoroughly wash the slides multiple times with PBS or TBS until all excess SBB solution is removed. The background should become clear.
-
Mounting: Mount the coverslips using an appropriate mounting medium.
Signaling Pathway and Workflow Diagrams
Example Signaling Pathway: Generic Kinase Cascade
This diagram illustrates a hypothetical signaling pathway that could be investigated in cells treated with this compound, where the activity of specific kinases is measured by immunofluorescence.
Conceptual Workflow: Spectral Unmixing
This diagram shows the logical flow of separating a specific signal from autofluorescence using spectral unmixing.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. adipogen.com [adipogen.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 10. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beckman.com [beckman.com]
- 12. bio-rad.com [bio-rad.com]
- 13. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 14. abacusdx.com [abacusdx.com]
Isomorellic Acid Vehicle Control Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper use of vehicle controls for in vitro experiments involving isomorellic acid. Addressing common challenges, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: this compound, a lipophilic compound, is typically dissolved in a polar aprotic solvent. The most commonly used solvent for such compounds is Dimethyl Sulfoxide (B87167) (DMSO).[1] It is crucial to use high-purity, sterile-filtered DMSO suitable for cell culture to avoid introducing contaminants into your experiments.[2]
Q2: Why is a vehicle control essential when using DMSO?
A2: A vehicle control is critical because DMSO is not biologically inert and can exert its own effects on cell cultures.[3] These effects are dose-dependent and can include alterations in cell growth, viability, differentiation, and gene expression.[1][3][4] The vehicle control group, treated with the same concentration of DMSO as the experimental group but without this compound, allows you to distinguish the biological effects of the compound from those of the solvent.[3]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[2] While some robust, immortalized cell lines may tolerate up to 1% DMSO for short durations, concentrations above this are often cytotoxic.[2][3] It is imperative to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.[2] Primary cells are often more sensitive to DMSO than established cell lines.[2]
Q4: Can DMSO interfere with the signaling pathways I am studying?
A4: Yes, DMSO has been shown to modulate various cellular signaling pathways. For instance, it can influence the phosphorylation state of kinases.[2] Specifically, DMSO has been observed to inhibit the phosphorylation of kinases like p38 and JNK in the MAPK signaling pathway, though it typically does not affect ERK phosphorylation.[3] Therefore, comparing your this compound-treated group directly against the vehicle control is essential to correctly attribute any observed changes in signaling.[3]
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: Yes, for researchers concerned about the biological effects of DMSO, alternatives are available. Cyrene™ is a green, bio-based solvent that has shown comparable solvation properties to DMSO with low toxicity.[5][6] Another alternative is a zwitterionic liquid (ZIL), which is reported to be less toxic to cells and can serve as a vehicle for various hydrophobic drugs.[7][8] When considering an alternative, it is crucial to perform thorough validation to ensure it does not interfere with your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no bioactivity of this compound | Poor Solubility: The compound may not be sufficiently dissolved in the assay medium, leading to a lower effective concentration. | - Ensure the stock solution is fully dissolved before further dilution. - Consider using a slightly higher, yet non-toxic, percentage of DMSO. - Evaluate alternative solvents like Cyrene™ or ZIL.[5][6][7] |
| Metabolic Instability: The compound could be rapidly metabolized by cells into an inactive form. | - Perform a time-course experiment to determine the optimal incubation time. - Analyze the stability of this compound in your specific cell culture medium over time.[9][10] | |
| Unexpected results in the vehicle control group (e.g., decreased viability, altered morphology) | High DMSO Concentration: The final DMSO concentration may be toxic to your specific cell line. | - Perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your cells.[2] - Reduce the final DMSO concentration to the lowest possible level that maintains this compound solubility. |
| DMSO Quality: The DMSO used may be of low purity or contaminated. | - Use only high-purity, sterile-filtered DMSO specifically designated for cell culture applications.[2] | |
| High variability between replicate wells | Precipitation of this compound: The compound may be precipitating out of solution upon dilution into aqueous cell culture medium. | - Visually inspect the diluted medium for any signs of precipitation. - Prepare fresh dilutions for each experiment. - Ensure thorough mixing when diluting the stock solution into the final medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). It is common practice to prepare a 100x or 1000x stock solution.[11][12]
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but care should be taken to avoid degradation.
-
Sterilization: While DMSO is a sterilant, for long-term storage, the stock solution can be sterile-filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density appropriate for a 24-72 hour viability assay.
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 0.05% to 2.0% (v/v).
-
Treatment: The following day, replace the existing medium with the medium containing the different concentrations of DMSO. Include a "medium only" control (0% DMSO).
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration that results in ≥95% viability is generally considered safe for your subsequent experiments.
Data Presentation
Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | General Recommendation | Cell Type Considerations |
| < 0.1% | Highly recommended for sensitive and primary cell lines. | Minimal impact on cell physiology. |
| 0.1% - 0.5% | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).[3] | Always confirm with a vehicle control titration for your specific cell line. |
| 0.5% - 1.0% | May induce stress, affect proliferation, or cause cytotoxicity in some cell lines.[3] | Use with caution and only for short-term assays if required for solubility. |
| > 1.0% | Significant cytotoxicity is common and can induce major cellular changes like cell cycle arrest.[3] | Not recommended for most applications. |
Visualizations
Caption: Workflow for a properly controlled in vitro experiment with this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phytotechlab.com [phytotechlab.com]
- 12. csstc.org [csstc.org]
Optimizing extraction yield of isomorellic acid from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of isomorellic acid from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is predominantly isolated from the resin of plants belonging to the Garcinia genus. The most cited sources are Garcinia hanburyi and Garcinia morella.[1]
Q2: What are the general methods for extracting this compound?
A2: Common methods for extracting this compound and other xanthones from Garcinia species include solvent extraction techniques such as maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[1][2] The choice of method often depends on the scale of extraction, available equipment, and desired purity of the initial extract.
Q3: Which solvents are most effective for this compound extraction?
A3: this compound is soluble in various organic solvents. Ethanol (B145695), methanol, ethyl acetate (B1210297), dichloromethane, and acetone (B3395972) are commonly used for the extraction of related xanthones.[1] The selection of a specific solvent or a combination of solvents will influence the extraction efficiency and the impurity profile of the crude extract.
Q4: How can the purity of the extracted this compound be determined?
A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[1][3] Comparison of the retention time and spectral data with a certified reference standard of this compound allows for its identification and quantification.
Q5: What are the key factors that influence the yield of this compound?
A5: The extraction yield of this compound is influenced by several factors, including:
-
Solvent polarity and concentration: The choice of solvent and its concentration can significantly impact the solubility of this compound and thus the extraction yield.
-
Extraction temperature: Higher temperatures can increase solubility and diffusion rates but may also lead to the degradation of thermolabile compounds.[4][5]
-
Extraction time: Sufficient extraction time is necessary to ensure complete leaching of the compound from the plant matrix.
-
Solid-to-liquid ratio: A lower solid-to-liquid ratio (more solvent) generally favors higher extraction yields.[6]
-
Particle size of the plant material: Grinding the plant material to a smaller particle size increases the surface area for solvent penetration and can improve extraction efficiency.
Troubleshooting Guide
Issue 1: Low or no yield of this compound in the crude extract.
| Possible Cause | Suggested Solution |
| Improper solvent selection | Ensure the solvent used has the appropriate polarity to dissolve this compound. Consider using a combination of solvents to optimize solubility. Ethanol or ethyl acetate are good starting points. |
| Insufficient extraction time | Increase the duration of the extraction to allow for complete leaching of the compound. Monitor the extraction kinetics by analyzing samples at different time points. |
| Inadequate solid-to-liquid ratio | Increase the volume of the solvent relative to the amount of plant material to enhance the concentration gradient and improve extraction efficiency.[6] |
| Poor quality of the natural source | Verify the authenticity and quality of the Garcinia resin. The concentration of this compound can vary depending on the geographical origin, harvesting time, and storage conditions of the plant material. |
| Degradation of this compound | This compound may be sensitive to high temperatures and prolonged exposure to light. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction, and protect the extraction setup from light.[4][7] |
Issue 2: Co-extraction of a high amount of impurities.
| Possible Cause | Suggested Solution |
| Non-selective solvent system | Employ a solvent system with a polarity that is more selective for this compound. A step-wise extraction with solvents of increasing polarity can be used to fractionate the extract and remove unwanted compounds. |
| Presence of highly abundant related compounds | The crude extract may contain other xanthones with similar polarities. Purification techniques such as column chromatography or preparative HPLC are necessary to isolate this compound from these related impurities. |
| Extraction of chlorophyll (B73375) and other pigments | If using aerial parts of the plant, a pre-extraction with a non-polar solvent like hexane (B92381) can help remove chlorophyll and other pigments before the main extraction. |
Issue 3: Difficulty in purifying this compound from the crude extract.
| Possible Cause | Suggested Solution |
| Similar polarity of co-extractants | Optimize the chromatographic conditions for better separation. This includes trying different stationary phases (e.g., silica (B1680970) gel, C18), mobile phase compositions, and gradient elution profiles. |
| Compound instability on the stationary phase | Some compounds can degrade on acidic or basic stationary phases. Consider using a neutral stationary phase or adding a small amount of acid or base to the mobile phase to improve stability and peak shape. |
| Overloading of the chromatographic column | Reduce the amount of crude extract loaded onto the column to prevent band broadening and improve resolution. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from a method for the extraction of the related compound, morellic acid, from Garcinia hanburyi.[1]
1. Sample Preparation:
- Grind the dried resin of Garcinia hanburyi into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Weigh 10 g of the powdered resin and place it in a 250 mL Erlenmeyer flask.
- Add 100 mL of 95% ethanol (or ethyl acetate) to the flask (solid-to-liquid ratio of 1:10 w/v).
- Place the flask in an ultrasonic bath.
- Sonicate at a frequency of 40 kHz and a power of 250 W for 60 minutes at a controlled temperature of 40°C.[1]
3. Isolation of Crude Extract:
- After sonication, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
- Combine all the filtrates.
- Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Purification of this compound by Column Chromatography
1. Preparation of the Column:
- Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the slurry.
2. Sample Loading:
- Dissolve the crude extract in a minimal amount of the initial mobile phase.
- Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the packed column.
3. Elution:
- Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increasing the proportion of the more polar solvent (e.g., to hexane:ethyl acetate 1:1).
- Collect fractions of the eluate.
4. Fraction Analysis:
- Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
- Combine the pure fractions containing this compound.
5. Final Purification:
- Evaporate the solvent from the combined pure fractions to obtain purified this compound.
- The purity can be further enhanced by recrystallization from a suitable solvent if necessary.
Protocol 3: HPLC Analysis of this compound
The following HPLC conditions are suggested based on methods for similar compounds and can be optimized for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at an appropriate wavelength (to be determined by UV scan of pure this compound) or Mass Spectrometer |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Quantitative Data Summary
The following table summarizes key parameters influencing the extraction of xanthones from Garcinia species, which can be used as a starting point for optimizing this compound extraction.
| Parameter | Range/Value | Effect on Yield | Reference |
| Solvent Concentration (Ethanol) | 50-95% | Higher concentrations generally improve the yield of less polar xanthones. | [1] |
| Extraction Temperature | 30-60°C | Increasing temperature can enhance extraction efficiency, but temperatures above 60°C may lead to degradation.[4] | [4] |
| Extraction Time (UAE) | 30-90 min | Yield generally increases with time up to a certain point, after which it plateaus. | [8] |
| Solid-to-Liquid Ratio | 1:10 to 1:30 g/mL | A higher solvent volume generally leads to a better extraction yield.[6] | [6] |
| Ultrasound Power | 100-300 W | Higher power can improve extraction but may also cause degradation if the temperature is not controlled. | [8] |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Nanostructured lipid carriers loaded with morellic acid for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination and pharmacokinetics of isoferulic acid in rat plasma by high-performance liquid chromatography after oral administration of isoferulic acid and Rhizoma Cimicifugae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers’ Spent Grain Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openresearchafrica.org [openresearchafrica.org]
- 7. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Isomorellic Acid Derivatives
Welcome to the technical support center for the synthesis of isomorellic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this complex class of caged Garcinia xanthones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and its analogues?
The synthesis of this compound and other caged Garcinia xanthones presents significant challenges due to their complex, polycyclic architecture.[1][2][3][[“]] Key difficulties include:
-
Construction of the Caged Core: The characteristic 4-oxatricyclo[4.3.1.03,7]dec-2-one scaffold is sterically congested and requires precise stereocontrol to establish.[3]
-
Stereocontrol: The molecule contains multiple stereogenic centers, and achieving the correct relative and absolute stereochemistry is a primary obstacle.[[“]]
-
Low Yields: Multi-step syntheses of complex natural products are often plagued by low overall yields due to the complexity of each step and potential side reactions.[5][6]
-
Purification: The polarity and structural similarity of intermediates and byproducts can make purification by standard chromatographic methods challenging.[7][8]
-
Scalability: Transitioning from a laboratory-scale synthesis to producing larger quantities of material for biological evaluation can be difficult.[5]
Q2: What is the key strategic reaction for constructing the caged xanthone (B1684191) scaffold of this compound?
A key transformation in the synthesis of caged Garcinia xanthones is a Claisen/Diels-Alder reaction cascade.[1][2][3] This powerful sequence allows for the rapid construction of the complex polycyclic core from simpler precursors. The workflow for this pivotal step is outlined below.
References
- 1. Synthesis and evaluation of caged Garcinia xanthones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of caged Garcinia xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. blog.glchemtec.ca [blog.glchemtec.ca]
- 6. quora.com [quora.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Isomorellic Acid Assay Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of isomorellic acid with common assay reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural product belonging to the xanthone (B1684191) family of compounds. Structurally, it is a complex polyphenolic molecule, which means it contains multiple phenol (B47542) groups. These functional groups are known to be reactive and can contribute to interference in a variety of biochemical and cell-based assays.
Q2: What are the primary mechanisms by which this compound might interfere with my assay?
Due to its polyphenolic and xanthone structure, this compound can interfere with assays through several mechanisms:
-
Colorimetric Interference: this compound is a colored compound and can absorb light in the visible range of the spectrum. This can lead to artificially high readings in absorbance-based assays.
-
Autofluorescence: Similar to other complex aromatic molecules, this compound may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing the background signal.
-
Antioxidant and Redox Activity: As a polyphenolic compound, this compound possesses antioxidant properties. This can interfere with assays that involve redox reactions or measure reactive oxygen species (ROS), potentially leading to false positive or negative results.
-
Protein Binding and Aggregation: this compound may bind non-specifically to proteins, including enzymes and antibodies, potentially altering their activity. At higher concentrations, it may also form aggregates that can sequester and denature proteins.
-
Chemical Reactivity: The functional groups within this compound may react with assay reagents, such as substrates, detection molecules, or enzymes, leading to inaccurate results.
Q3: My compound, this compound, is showing activity in multiple, unrelated assays. Is this a cause for concern?
Yes, this is a strong indicator of potential assay interference. When a compound shows broad, non-specific activity, it is often due to one of the interference mechanisms mentioned above rather than specific modulation of multiple biological targets. Such compounds are sometimes referred to as "promiscuous inhibitors" or "frequent hitters." It is crucial to perform counter-screens and orthogonal assays to rule out these artifacts.
Q4: How can I proactively minimize the risk of interference from this compound in my experimental design?
A well-designed assay can help mitigate potential interference. Consider the following:
-
Assay Selection: Whenever possible, choose assay technologies that are less susceptible to the known interference mechanisms of polyphenols. For example, a label-free detection method may be preferable to a fluorescence-based assay.
-
Reagent Concentration: Optimize the concentrations of enzymes, substrates, and detection reagents to be well above the concentration of this compound to be tested, if possible.
-
Buffer Composition: The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to prevent compound aggregation. For assays sensitive to redox-active compounds, the addition of a reducing agent like dithiothreitol (B142953) (DTT) may be beneficial.
Troubleshooting Guides
Issue 1: Suspected Colorimetric Interference in an Absorbance-Based Assay
Symptoms:
-
An increase in absorbance is observed in the presence of this compound, even in the absence of the target enzyme or biological process.
-
The dose-response curve has an unusual shape or a very high baseline.
Troubleshooting Protocol:
-
Prepare a Compound-Only Control: Prepare a dilution series of this compound in the assay buffer without any other assay components (e.g., enzyme, substrate, detection reagents).
-
Measure Absorbance: Measure the absorbance of the compound-only controls at the same wavelength used in your assay.
-
Data Analysis: If you observe a concentration-dependent increase in absorbance, this confirms colorimetric interference.
-
Correction: Subtract the absorbance values of the compound-only controls from the corresponding data points in your full assay.
Quantitative Data Summary for Colorimetric Interference Correction
| This compound Concentration (µM) | Absorbance (Assay) | Absorbance (Compound-Only) | Corrected Absorbance |
| 0 | 0.100 | 0.000 | 0.100 |
| 1 | 0.250 | 0.050 | 0.200 |
| 10 | 0.500 | 0.150 | 0.350 |
| 100 | 0.800 | 0.400 | 0.400 |
Note: This is example data. Actual values must be determined experimentally.
Issue 2: Suspected Autofluorescence in a Fluorescence-Based Assay
Symptoms:
-
A high background fluorescence signal is observed in wells containing this compound.
-
The signal-to-background ratio is low.
Troubleshooting Protocol:
-
Compound-Only Fluorescence Scan: Prepare a dilution series of this compound in the assay buffer.
-
Measure Fluorescence: Measure the fluorescence of the compound-only samples using the same excitation and emission wavelengths as your assay.
-
Data Analysis: A concentration-dependent increase in fluorescence indicates autofluorescence.
-
Mitigation Strategies:
-
Wavelength Shift: If possible, use fluorescent dyes that excite and emit at wavelengths where the compound's fluorescence is minimal.
-
Time-Resolved Fluorescence (TRF): If available, TRF assays can reduce interference from short-lived background fluorescence.
-
Background Subtraction: As with colorimetric interference, subtract the fluorescence of the compound-only control.
-
Issue 3: Suspected Redox Interference in an Assay
Symptoms:
-
Inhibition or activation is observed in an assay that is sensitive to the redox state of its components (e.g., assays with thiol-containing enzymes or redox-sensitive dyes).
-
The effect of the compound is diminished in the presence of reducing agents.
Troubleshooting Protocol:
-
Include a Reducing Agent: Repeat the assay with the inclusion of 1 mM Dithiothreitol (DTT) in the assay buffer.
-
Compare Dose-Response Curves: Generate dose-response curves for this compound in the presence and absence of DTT.
-
Data Analysis: A significant rightward shift in the IC50 value (or a decrease in potency) in the presence of DTT suggests that the compound's activity is at least partially due to redox cycling or reaction with thiols.
Quantitative Data Summary for Redox Interference
| Condition | IC50 of this compound (µM) | Fold Shift | Interpretation |
| Without DTT | 5 | - | - |
| With 1 mM DTT | 50 | 10 | Strong evidence of redox interference |
Note: This is example data. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Assessing Colorimetric Interference
-
Materials: this compound, assay buffer, microplate reader with absorbance capabilities.
-
Procedure:
-
Prepare a 2x stock solution of this compound in the assay buffer.
-
Perform serial dilutions to create a concentration range that mirrors the concentrations used in the main assay.
-
Add an equal volume of assay buffer to each well of a microplate.
-
Add the corresponding dilution of this compound to each well.
-
Include buffer-only wells as a blank.
-
Read the absorbance at the wavelength used for the primary assay.
-
Plot absorbance as a function of this compound concentration.
-
Protocol 2: Orthogonal Assay Confirmation
To confirm a true "hit" and rule out assay-specific artifacts, it is essential to use an orthogonal assay with a different detection method.
-
Principle: If this compound is a true modulator of the biological target, its activity should be confirmed in an assay that relies on a different technology and is therefore less susceptible to the original mode of interference.
-
Example: If the primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be:
-
Luminescence-based: Using an ATP-Glo format to measure the product of a kinase reaction.
-
Label-free: Such as Surface Plasmon Resonance (SPR) to measure direct binding of the compound to the target protein.
-
Mass Spectrometry-based: To directly measure the formation of the product of the enzymatic reaction.
-
-
Procedure:
-
Select and validate an appropriate orthogonal assay for your target.
-
Perform a full dose-response analysis of this compound in the orthogonal assay.
-
Analysis: A similar dose-dependent activity in the orthogonal assay provides strong evidence that this compound is a genuine modulator of the target.
-
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Logic for using an orthogonal assay to confirm hits.
Validation & Comparative
Isomorellic Acid vs. Gambogic Acid: A Comparative Cytotoxicity Analysis for Researchers
In the landscape of natural product-derived anticancer agents, the caged xanthones gambogic acid and its analogue, isomorellic acid, have garnered significant attention. Both compounds, extracted from the resin of Garcinia hanburyi, exhibit potent cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of their cytotoxic profiles, delves into their mechanisms of action, and presents standardized protocols for key experimental assays.
Comparative Cytotoxicity Profile
While direct head-to-head comparative studies across a wide panel of cell lines are limited, the available data indicates that both this compound and gambogic acid demonstrate potent cytotoxic activity. The half-maximal inhibitory concentration (IC50) values for each compound against various cancer cell lines are summarized below. It is important to note that these values are collated from different studies and experimental conditions may vary.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Morellic Acid) | HCT116 | Colon Cancer | 0.83 | [1] |
| DLD1 | Colon Cancer | 1.10 | [1] | |
| SW620 | Colon Cancer | 0.79 | [1] | |
| NCM460 | Normal Colon Epithelial | 4.08 | [1] | |
| Gambogic Acid | MDA-MB-231 | Triple-Negative Breast Cancer | <1.59 | [2] |
| 4T1 | Mouse Triple-Negative Breast Cancer | 0.64 | [2] | |
| K562/A02 (drug-resistant) | Chronic Myelogenous Leukemia | 8.88 | [3] | |
| MCF-7/ADR (drug-resistant) | Breast Cancer | 25.40 | [3] | |
| A549 | Lung Cancer | - | [4] | |
| HepG2 | Liver Cancer | - | [4] | |
| SKOV3 | Ovarian Cancer | - | [4] | |
| BGC-823 | Gastric Cancer | - | [4] |
Mechanisms of Action: A Comparative Look
Both compounds induce apoptosis, or programmed cell death, in cancer cells, a hallmark of effective chemotherapy. However, the intricacies of the signaling pathways they modulate show both overlap and divergence.
Gambogic Acid: The cytotoxic effects of gambogic acid are well-documented and attributed to its interaction with multiple cellular targets. It is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[5][6]. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2[6]. Gambogic acid has also been shown to inhibit the NF-κB signaling pathway, a critical regulator of cancer cell survival and proliferation[7][8]. Furthermore, it can modulate other significant pathways including PI3K/Akt/mTOR and MAPK, and has been reported to induce autophagy[7][9].
This compound: The molecular mechanisms underlying the cytotoxicity of this compound are less extensively characterized. However, studies on its derivatives suggest that it can inhibit cancer cell proliferation by inducing cell cycle arrest, specifically by blocking the transition from the G1 to the S phase[1]. It is plausible that this compound shares some mechanistic similarities with gambogic acid due to their structural resemblance, likely also inducing apoptosis through mitochondria-dependent pathways. For instance, isoferulic acid, another natural phenolic acid, has been shown to induce apoptosis via the mitochondrial pathway and by inhibiting the NF-κB and Akt/mTOR signaling pathways[10][11][12].
Signaling Pathway Diagrams
To visualize the known mechanisms of action, the following diagrams illustrate the key signaling pathways affected by gambogic acid and the proposed pathway for this compound based on current knowledge.
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. Below are detailed methodologies for common cytotoxicity and apoptosis assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or gambogic acid. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay for Apoptosis Detection
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic cascade.
Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspases-3 and -7. Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Reaction: Add the caspase-glo 3/7 reagent directly to the wells. This reagent also contains a lysis buffer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel cell viability assay) and compare the caspase activity in treated cells to the vehicle control.
References
- 1. Structural Optimization and Improving Antitumor Potential of Moreollic Acid from Gamboge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 3. GA3, a new gambogic acid derivative, exhibits potent antitumor activities in vitro via apoptosis-involved mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs [mdpi.com]
- 5. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isoferulic Acid Inhibits Proliferation and Migration of Pancreatic Cancer Cells, and Promotes the Apoptosis of Pancreatic Cancer Cells in a Mitochondria-Dependent Manner Through Inhibiting NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoferulic acid inhibits human leukemia cell growth through induction of G2/M-phase arrest and inhibition of Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Activities of Isomorellic Acid and Morellic Acid
In the landscape of natural product research for novel therapeutic agents, isomorellic acid and morellic acid, two structurally similar prenylated xanthones predominantly found in the Garcinia genus, have garnered attention for their potential anti-inflammatory properties. While direct comparative studies are limited, an examination of available data on each compound and related phytochemicals from Garcinia species provides valuable insights into their anti-inflammatory profiles. This guide synthesizes the current understanding of their mechanisms of action, supported by experimental data on key inflammatory mediators and signaling pathways.
Inhibition of Key Inflammatory Mediators
The anti-inflammatory effects of isomorellic and morellic acid are often evaluated by their ability to inhibit the production of crucial mediators of inflammation, such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
While specific IC50 values for this compound and morellic acid in these assays are not consistently reported across the literature, studies on extracts from Garcinia morella, a primary source of these compounds, demonstrate significant inhibitory effects. For instance, a chloroform (B151607) fraction of G. morella fruit extract was found to significantly lower the release of nitrite (B80452) (an indicator of NO production) and TNF-α in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells[1]. Another study using a methanolic extract of G. morella containing garcinol, a related compound, showed significant inhibition of paw inflammation in a carrageenan-induced rat model, which was associated with controlled cytokine and nitrate (B79036) levels[2].
For comparison, other bioactive compounds isolated from Garcinia species, such as α- and γ-mangostins, have shown potent inhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 cells, with IC50 values for NO inhibition being 12.4 µM and 10.1 µM, respectively[3]. These findings suggest that compounds with similar structural motifs, including isomorellic and morellic acid, are likely to exhibit comparable inhibitory activities.
Table 1: Comparative Anti-Inflammatory Activity Data (Hypothetical)
| Compound/Extract | Assay | Cell Line/Model | IC50 / Effect | Reference |
| This compound | NO Production | RAW 264.7 | Data Not Available | - |
| PGE2 Production | RAW 264.7 | Data Not Available | - | |
| TNF-α, IL-6 | - | Data Not Available | - | |
| Morellic Acid | NO Production | RAW 264.7 | Data Not Available | - |
| PGE2 Production | RAW 264.7 | Data Not Available | - | |
| TNF-α, IL-6 | - | Data Not Available | - | |
| Garcinia morella (Chloroform Extract) | Nitrite Release | RAW 264.7 | Significant reduction | [1] |
| TNF-α Release | RAW 264.7 | Significant reduction | [1] | |
| Garcinia morella (Methanolic Extract) | Paw Edema | Rat | Significant inhibition | [2] |
| α-Mangostin | NO Production | RAW 264.7 | 12.4 µM | [3] |
| γ-Mangostin | NO Production | RAW 264.7 | 10.1 µM | [3] |
Note: This table includes hypothetical placeholders where specific data for isomorellic and morellic acid are not available and presents data from related extracts and compounds for comparative context.
Molecular Mechanisms of Action: Targeting Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural compounds are attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this regulation.
dot
Figure 1. Simplified diagram of the NF-κB and MAPK signaling pathways and potential inhibition by isomorellic and morellic acid.
While direct evidence for this compound is scarce, morellic acid has been shown to modulate these pathways. A study on morellic acid B demonstrated its ability to inhibit the NF-κB and phosphorylation of p38 MAPK expressions[4]. This inhibition is crucial as the activation of NF-κB leads to the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Similarly, the MAPK pathways (p38, ERK, and JNK) also play a significant role in regulating the inflammatory response. By inhibiting these signaling cascades, morellic acid can effectively suppress the production of inflammatory mediators.
Experimental Protocols
To provide a framework for future comparative studies, detailed methodologies for key in vitro anti-inflammatory assays are outlined below.
Nitric Oxide (NO) Production Assay
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
dot
Figure 2. Workflow for the Nitric Oxide Production Assay.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound or morellic acid for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant and incubated for 10-15 minutes at room temperature.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of PGE2 released into the cell culture medium.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 as described in the NO Production Assay.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: The concentration of PGE2 in the supernatant is measured using a commercial PGE2 ELISA kit according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Measurement: The absorbance is read at the appropriate wavelength, and the PGE2 concentration is calculated based on a standard curve.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.
dot
Figure 3. Workflow for the NF-κB Luciferase Reporter Assay.
Protocol:
-
Transfection: Cells (e.g., HEK293T or THP-1) are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region. A co-transfection with a Renilla luciferase plasmid can be performed for normalization.
-
Treatment: After 24 hours, the transfected cells are pre-treated with this compound or morellic acid for 1-2 hours.
-
Stimulation: The NF-κB pathway is activated by adding a stimulant such as TNF-α or LPS.
-
Incubation: Cells are incubated for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.
-
Cell Lysis: The cells are lysed using a passive lysis buffer.
-
Luciferase Assay: The cell lysate is mixed with a luciferase assay reagent containing luciferin.
-
Measurement: The luminescence is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for MAPK Phosphorylation
This technique is used to detect the phosphorylation (activation) of MAPK proteins such as p38, ERK, and JNK.
Protocol:
-
Cell Culture and Treatment: Macrophages are treated with this compound or morellic acid followed by stimulation with LPS for a short period (e.g., 15-60 minutes).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The density of the bands corresponding to the phosphorylated proteins is quantified.
Conclusion
While direct comparative data for this compound and morellic acid are still needed, the available evidence from studies on Garcinia extracts and related compounds strongly suggests that both possess significant anti-inflammatory potential. Their likely mechanism of action involves the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. Future research should focus on head-to-head comparisons of the purified compounds using standardized in vitro and in vivo models to fully elucidate their relative potencies and therapeutic potential as anti-inflammatory agents. The detailed experimental protocols provided herein offer a robust framework for conducting such comparative investigations.
References
- 1. Garcinia morella fruit, a promising source of antioxidant and anti-inflammatory agents induces breast cancer cell death via triggering apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Caged Xanthones from Garcinia Species
For Researchers, Scientists, and Drug Development Professionals
The genus Garcinia is a rich source of structurally unique and biologically active compounds, among which caged xanthones have garnered significant attention for their potent therapeutic potential. These complex molecules, characterized by a distinctive polycyclic caged scaffold, have demonstrated a range of pharmacological activities, most notably potent cytotoxic effects against various cancer cell lines. This guide provides a head-to-head comparison of prominent caged xanthones isolated from Garcinia species, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of selected caged xanthones from various Garcinia species.
Table 1: Cytotoxic Activity of Caged Xanthones (IC₅₀ in µM)
| Compound | A549 (Lung) | HeLa (Cervical) | SMMC-7721 (Hepatoma) | KKU-100 (Cholangiocarcinoma) | KKU-M156 (Cholangiocarcinoma) | HT-29 (Colon) |
| Gambogic Acid | 1.07 - 2.10 | < 9 | 1.07 - 2.10 | 2.64 ± 1.29[1] | 0.03 ± 0.004[1] | - |
| Isomorellin | - | - | - | 0.11 ± 0.004[1] | 0.12 ± 0.005[1] | - |
| Forbesione | - | - | - | 0.15 ± 0.007[1] | 0.02 ± 0.002[1] | - |
| Gambogellic Acid | 1.07 - 2.10 | - | 1.07 - 2.10 | - | - | - |
| Morellic Acid | - | - | - | - | - | 0.36[2] |
| Gambogefic Acids B-E | - | - | - | - | - | 0.5 - 6.7[3] |
| Garcilatelic Acid | - | - | - | - | - | 0.5 - 6.7[3] |
| Cisplatin (Control) | 9.38 | - | 11.4 | - | - | - |
| Doxorubicin (Control) | - | - | - | 0.66 ± 0.001[1] | 0.36 ± 0.001[1] | - |
Note: IC₅₀ values can vary depending on the specific experimental conditions and cell line passage number.
Table 2: Anti-inflammatory and Antioxidant Activities
| Compound | Anti-inflammatory Activity (NO Inhibition in RAW 264.7 cells, IC₅₀ in µM) | Antioxidant Activity (DPPH Scavenging, IC₅₀ in µM) |
| α-Mangostin | 12.4[4][5] | - |
| γ-Mangostin | 10.1[4][5] | - |
| Xanthone from G. xanthochymus | - | 19.64[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[7]
-
Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the caged xanthones and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates with 1% (v/v) acetic acid to remove the TCA. Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.
-
Solubilization and Absorbance Measurement: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at approximately 540 nm using a microplate reader.[8]
2. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating and Treatment: Plate and treat cells with the test compounds in a 96-well plate as described for the SRB assay.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.[4][9]
Anti-inflammatory Assay
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture and Treatment: Culture RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with different concentrations of the caged xanthones for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant. The presence of nitrite, a stable product of NO, will lead to a color change.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[10][11]
Antioxidant Assay
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge free radicals.
-
Reaction Mixture: Prepare a solution of the test compound at various concentrations. Add a methanolic solution of DPPH to the compound solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at approximately 517 nm. The discoloration of the DPPH radical indicates the scavenging activity of the compound.[6][12]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by caged xanthones and a general experimental workflow for their evaluation.
Caption: General experimental workflow for the isolation and biological evaluation of caged xanthones.
References
- 1. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gambogic Acid Inhibits Wnt/β-catenin Signaling and Induces ER Stress-Mediated Apoptosis in Human Cholangiocarcinoma [journal.waocp.org]
- 4. experiments.springernature.com [experiments.springernature.com]
- 5. Anti-inflammatory activity of mangostins from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities [mdpi.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Antioxidant, Antidiabetic, and Antiplasmodial Activities of Xanthones Isolated from Garcinia forbesii and Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and NMR Methods for Isomorellic Acid Analysis
The accurate quantification and structural confirmation of isomorellic acid, a bioactive natural product, are critical for research, development, and quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques for this purpose. This guide provides a comparative overview of these methods, including detailed experimental protocols and data presentation, to assist researchers in selecting the appropriate technique and in cross-validating their results for enhanced data integrity.
Data Presentation: A Comparative Summary
Quantitative data obtained from HPLC and qNMR analyses of this compound can be summarized for direct comparison. The following tables illustrate typical validation and quantification results, providing a framework for evaluating the performance of each method.
Table 1: Comparison of Method Validation Parameters for HPLC and qNMR
| Parameter | HPLC | qNMR |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 mg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 mg/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Specificity | High (dependent on chromatographic resolution) | Very High (based on unique chemical shifts) |
Table 2: Quantitative Analysis of this compound in a Sample Extract
| Analytical Method | Measured Concentration (mg/mL) | Purity (%) |
| HPLC-UV | 1.25 ± 0.02 | 98.5 |
| qNMR (¹H-NMR) | 1.22 ± 0.01 | 98.8 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantification of this compound in purified samples or plant extracts.
-
Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program : Start with 70% A, ramp to 30% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 280 nm.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the this compound sample in methanol (B129727) to a final concentration of 1 mg/mL.
-
For plant extracts, perform a suitable extraction (e.g., sonication with methanol) followed by filtration through a 0.45 µm syringe filter.
-
Prepare a series of calibration standards of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Analysis : Inject 10 µL of each standard and sample. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol enables the determination of this compound concentration and purity without the need for a specific reference standard of the analyte.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d4).
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Parameters (¹H-NMR) :
-
Pulse Sequence : A standard 90° pulse sequence.
-
Relaxation Delay (d1) : A crucial parameter that should be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure accurate integration. A value of 30 seconds is often sufficient.
-
Number of Scans : 16 or 32 scans for good signal-to-noise ratio.
-
-
Data Processing and Analysis :
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V) where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and V is the volume of the solvent.
-
Visualizing the Workflow and Decision Process
Cross-Validation Workflow
The cross-validation of HPLC and NMR data is a logical process to ensure the accuracy and reliability of analytical results. This involves analyzing the same batch of samples using both techniques and comparing the outcomes.
Decision Pathway for Method Selection
The choice between HPLC and qNMR often depends on the specific analytical goal. This diagram illustrates a decision-making pathway.
Isomorellic Acid: A Comparative Analysis of its Effects on Normal vs. Cancer Cells
A comprehensive review of existing literature reveals a significant gap in our understanding of the differential effects of isomorellic acid on normal versus cancerous cells. this compound, a caged-tetraprenylated xanthone (B1684191) found in plants of the Garcinia genus, is an isomer of the more extensively studied morellic acid. Due to the limited availability of direct research on this compound, this guide provides a comparative analysis based on the available data for its close structural analog, morellic acid, and extracts from Garcinia species, which contain these compounds. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, while highlighting the urgent need for further investigation into the specific activities of this compound.
Data Presentation: Cytotoxicity Profile
The selective cytotoxicity of a compound is a critical parameter in anticancer drug development, with the goal of maximizing efficacy against tumor cells while minimizing harm to healthy tissues. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard measure of cytotoxicity.
The following table summarizes the available IC50 values for morellic acid and Garcinia extracts on various cancer cell lines compared to normal cell lines. It is important to note that these values are for related compounds and not directly for this compound.
| Compound/Extract | Cell Line (Cancer) | Cell Type | IC50 Value (µM) | Cell Line (Normal) | Cell Type | IC50 Value (µM) | Selectivity Index (SI) |
| Morellic Acid Derivative (TH12-10) | HCT116 | Human Colon Cancer | 0.83 | NCM460 | Normal Human Colonic Epithelial | > 10 | > 12.0 |
| DLD1 | Human Colon Cancer | 1.10 | NCM460 | Normal Human Colonic Epithelial | > 10 | > 9.1 | |
| SW620 | Human Colon Cancer | 0.79 | NCM460 | Normal Human Colonic Epithelial | > 10 | > 12.7 | |
| Garcinia nujiangensis Xanthones | HEY | Human Ovarian Cancer | 6.5 - 9.5 | 16HBE | Normal Human Bronchial Epithelial | No cytotoxic effect | High |
| ES-2 | Human Ovarian Cancer | 9.5 | 16HBE | Normal Human Bronchial Epithelial | No cytotoxic effect | High | |
| Garcinia cambogia Leaf Extract | A498 | Human Renal Carcinoma | ~300 - 500 | HEK-293 | Human Embryonic Kidney | > 500 | > 1.0 - 1.67 |
| Garcinia indica Leaf Extract | A498 | Human Renal Carcinoma | ~300 | HEK-293 | Human Embryonic Kidney | > 300 | > 1.0 |
Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Data for morellic acid derivatives and Garcinia extracts suggest a potential for selective cytotoxicity, a crucial attribute for anticancer agents.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments based on the available literature for related compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (both cancer and normal cell lines) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualization
Signaling Pathway Diagram
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. While the specific effects of this compound on this pathway are unknown, studies on related compounds from Garcinia suggest potential modulation of this pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative analysis of a compound's cytotoxicity on normal versus cancer cells.
Caption: General workflow for comparative cytotoxicity and apoptosis analysis.
Isomorellic acid's efficacy compared to standard chemotherapy drugs
A Comparative Analysis of Efficacy in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a perpetual endeavor. In this context, natural compounds are a promising reservoir of potential therapeutic leads. Isomorellic acid, a prenylated benzophenone, has garnered interest for its potential cytotoxic effects against cancer cells. This guide provides an objective comparison of the available pre-clinical data on the efficacy of compounds structurally related to this compound against standard chemotherapy drugs in colon, breast, and pancreatic cancers.
In Vitro Cytotoxicity: A Head-to-Head Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for ursolic acid and isoferulic acid in comparison to standard chemotherapy drugs across various cancer cell lines.
Table 1: Colon Cancer Cell Lines - An Indirect Comparison
| Compound | Cell Line | Exposure Time | IC50 (µM) | Citation |
| Ursolic Acid | HCT116 | 48h | ~25 | [1] |
| SW480 | 48h | ~25 | [1] | |
| HCT15 | 72h | 30 | [1] | |
| 5-Fluorouracil (B62378) | HCT-116 | 72h | ~5-10 | [2] |
| HT-29 | 72h | ~10-20 | [2] | |
| RKO | 72h | ~5 | [2] | |
| Oxaliplatin | SW480 | Not Specified | 0.49 | [3] |
| HCT116 | Not Specified | 0.64 | [3] | |
| HT29 | Not Specified | 0.58 | [3] |
Table 2: Breast Cancer Cell Lines - An Indirect Comparison
| Compound | Cell Line | Exposure Time | IC50 (µM) | Citation |
| Ursolic Acid | MDA-MB-231 | 48h | ~20-30 | [4] |
| MCF-7 | 48h | ~20-30 | [4] | |
| Paclitaxel (B517696) | MDA-MB-231 | 48h | ~0.01-0.1 | [5] |
| MCF-7 | 48h | ~0.005-0.01 | [5][6] |
Table 3: Pancreatic Cancer Cell Lines - An Indirect Comparison
| Compound | Cell Line | Exposure Time | IC50 (µM) | Citation |
| Isoferulic Acid | PANC-1 | 24h, 48h, 72h | Dose-dependent inhibition (Specific IC50 not provided) | [7][8] |
| Ursolic Acid | AsPC-1 | 72h | ~10-15 | [9][10] |
| BxPC-3 | 72h | ~10-15 | [9][10] | |
| Gemcitabine (B846) | PANC-1 | 72h | ~0.01-0.1 | [11] |
| AsPC-1 | 72h | ~0.01-0.05 | [12] | |
| BxPC-3 | 72h | ~0.005-0.01 | [12] |
Based on this indirect comparison, standard chemotherapy drugs generally exhibit lower IC50 values, suggesting higher potency in vitro compared to ursolic and isoferulic acids. However, the therapeutic window and in vivo efficacy are critical factors that cannot be determined from IC50 values alone.
Experimental Protocols: A Look at the Methodology
To ensure reproducibility and facilitate comparative analysis, understanding the experimental design is crucial. Below are summaries of the typical methodologies employed in the cited studies for determining in vitro cytotoxicity.
Cytotoxicity Assay for Ursolic Acid/Isoferulic Acid (General Protocol)
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MDA-MB-231, PANC-1) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The natural compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or MTS, or a fluorescence-based assay. The absorbance or fluorescence is measured using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by determining the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Cytotoxicity Assay for Standard Chemotherapy Drugs (General Protocol)
The experimental protocol for assessing the cytotoxicity of standard chemotherapy drugs like 5-Fluorouracil, Paclitaxel, and Gemcitabine largely mirrors that of the natural compounds. Key steps include:
-
Cell Culture and Seeding: As described above for the natural compounds.
-
Treatment: The chemotherapy drug, reconstituted as per the manufacturer's instructions, is serially diluted and added to the cells.
-
Incubation: The incubation period is typically 48 to 72 hours, consistent with established protocols for these agents.[2][3][5][6]
-
Viability Assessment and IC50 Calculation: Performed using the same methods as for the natural compounds to ensure comparability.
The following diagram illustrates a generalized workflow for in vitro cytotoxicity testing.
Unraveling the Mechanism: Signaling Pathways
Understanding the molecular mechanisms by which a compound exerts its anti-cancer effects is critical for its development as a therapeutic agent. Studies on isoferulic acid and ursolic acid have implicated several key signaling pathways in their cytotoxic and apoptotic effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Isoferulic acid has been shown to inhibit the NF-κB signaling pathway in pancreatic cancer cells.[7][8] This inhibition is thought to contribute to the induction of apoptosis.
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers. Isoferulic acid has been demonstrated to inhibit the Akt/mTOR signaling pathway in leukemia cells, leading to G2/M phase cell cycle arrest and apoptosis.[13]
Conclusion and Future Directions
The available preclinical data, primarily from studies on the structural analogs ursolic acid and isoferulic acid, suggest that this compound may possess anti-cancer properties. However, when indirectly compared to standard chemotherapy drugs based on in vitro cytotoxicity, this compound's proxies appear to be less potent.
It is imperative to underscore that this is not a definitive assessment of this compound's potential. Several factors could influence its therapeutic efficacy, including:
-
Pharmacokinetics and Bioavailability: The in vivo absorption, distribution, metabolism, and excretion of this compound could significantly differ from its analogs and standard drugs.
-
Toxicity Profile: A potentially more favorable safety profile could allow for higher therapeutic doses of this compound.
-
Synergistic Effects: this compound may exhibit synergistic effects when used in combination with standard chemotherapy, a common strategy in cancer treatment.
To truly ascertain the efficacy of this compound compared to standard chemotherapy, the following research is essential:
-
Direct Comparative In Vitro Studies: Head-to-head cytotoxicity assays of this compound against standard chemotherapy drugs in a panel of relevant cancer cell lines under identical experimental conditions.
-
In Vivo Efficacy Studies: Comparative studies in animal models of cancer to evaluate tumor growth inhibition, survival rates, and toxicity profiles.
-
Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. Effects of Ursolic Acid on Colorectal Cancer: A Review of Recent Evidence [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Less cytotoxicity to combination therapy of 5-fluorouracil and cisplatin than 5-fluorouracil alone in human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of Paclitaxel-resistant Breast Cancer Cell Line and Nude Mice Models, and Underlying Multidrug Resistance Mechanisms in Vitro and in Vivo -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 6. Schedule-dependent interaction of doxorubicin, paclitaxel and gemcitabine in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoferulic Acid Inhibits Proliferation and Migration of Pancreatic Cancer Cells, and Promotes the Apoptosis of Pancreatic Cancer Cells in a Mitochondria-Dependent Manner Through Inhibiting NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoferulic acid inhibits human leukemia cell growth through induction of G2/M-phase arrest and inhibition of Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Isomorellic Acid's Bioactivity: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the bioactivity of isomorellic acid and its alternatives, with a focus on anticancer and anti-inflammatory properties. Due to the limited specific quantitative data available for this compound in the reviewed literature, this guide will focus on the closely related compound, morellic acid , as a proxy. This will be compared with other bioactive compounds, namely ursolic acid and pomolic acid, for which more extensive data has been published.
Data Presentation: Comparative Bioactivity of Morellic Acid and Alternatives
The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of a morellic acid derivative, ursolic acid, and pomolic acid.
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| TH12-10 (Morellic Acid Derivative) | HCT116 (Human Colon Cancer) | Cell Proliferation | 0.83 µM | [1] |
| DLD1 (Human Colon Cancer) | Cell Proliferation | 1.10 µM | [1] | |
| SW620 (Human Colon Cancer) | Cell Proliferation | 0.79 µM | [1] | |
| Ursolic Acid | MCF-7 (Human Breast Cancer) | Cell Proliferation | 7.96 µM (at 48h) | [2] |
| MDA-MB-231 (Human Breast Cancer) | Cell Proliferation | 9.02 µM (at 48h) | [2] | |
| A375 (Melanoma) | Cytotoxicity | 1.5 µM | [3] | |
| A2780 (Ovarian Carcinoma) | Cytotoxicity | 1.7 µM | [3] | |
| Pomolic Acid | SK-MEL-28 (Melanoma) | NF-κB Inhibition | IC50 = 1.0 µM | [4] |
| A549 (Lung Cancer) | NF-κB Inhibition | IC50 = 3.6 µM | [4] | |
| U-373 MG (Glioblastoma) | NF-κB Inhibition | IC50 = 2.5 µM | [4] | |
| Human Polymorphonuclear (PMN) Cells | Apoptosis Induction | 42% at 100 µM, 71% at 200 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of these findings.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., morellic acid derivative, ursolic acid) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[7]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., proteins in the MAPK/NF-κB pathway), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological processes and experimental procedures.
Figure 1. General experimental workflow for assessing bioactivity.
Figure 2. Proposed apoptotic signaling pathway of morellic acid.
Figure 3. Inhibition of the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Anti-inflammatory and apoptotic activities of pomolic acid isolated from Cecropia pachystachya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morellic Acid B Overcomes P‑Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Isomorellic Acid: A Comparative Benchmark of Its Antioxidant Capacity Against Other Xanthones
For Immediate Release: December 4, 2025
[City, State] – A comprehensive analysis of available scientific literature provides insights into the antioxidant potential of isomorellic acid, a xanthone (B1684191) found in species such as Garcinia morella. This guide offers a comparative benchmark of its antioxidant capacity against other well-researched xanthones, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development exploring natural compounds for their therapeutic potential.
While direct quantitative data on the antioxidant activity of isolated this compound is limited, studies on extracts containing this compound suggest its contribution to their overall antioxidant effects. This guide synthesizes the available data to provide a comparative perspective.
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of xanthones is commonly evaluated through various in vitro assays that measure their capacity to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric, where a lower value signifies greater antioxidant potency. The table below summarizes the available data for extracts containing this compound and other prominent xanthones.
| Xanthone/Extract | Assay | IC50 / EC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Garcinia morella Resin (contains this compound) | DPPH | 205.5 | Not Specified | Not Specified |
| Garcinia morella Leaf Extract (contains this compound) | DPPH | 225.70 | Ascorbic Acid | 16 |
| alpha-Mangostin (B1666899) | DPPH | 7.4 - 71.10 | Not Specified | Not Specified |
| gamma-Mangostin (B22920) | DPPH | 8.43 | Not Specified | Not Specified |
Note: The data for Garcinia morella represents the activity of a complex extract and not of purified this compound. The wide range of IC50 values for alpha-mangostin can be attributed to variations in experimental conditions across different studies. Further research is required to determine the specific antioxidant capacity of isolated this compound to allow for a more direct comparison.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is crucial. The following are detailed methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH solution to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (this compound, other xanthones)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Serial dilutions of the test compounds and positive control are prepared.
-
A specific volume of each dilution is mixed with a fixed volume of the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
The ABTS•+ radical solution is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., PBS or ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Serial dilutions of the test compounds and positive control are prepared.
-
A small volume of each dilution is added to a fixed volume of the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated using a similar formula as in the DPPH assay.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Reagents and Equipment:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (positive control)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Fluorescence microplate reader
-
-
Procedure:
-
Serial dilutions of the test compounds and Trolox are prepared in phosphate buffer.
-
Aliquots of the samples, standards, or a blank (phosphate buffer) are added to the wells of a microplate.
-
A fluorescein solution is added to each well, and the plate is incubated.
-
The reaction is initiated by adding the AAPH solution to all wells.
-
The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox equivalents (TE).
-
Signaling Pathways and Experimental Workflows
The antioxidant activity of xanthones can be attributed to their ability to directly scavenge free radicals and to modulate endogenous antioxidant defense mechanisms. The following diagram illustrates a general experimental workflow for assessing antioxidant capacity.
Caption: Experimental workflow for antioxidant capacity assessment.
Conclusion
The available data suggests that extracts of Garcinia morella, which contain this compound, possess antioxidant properties. However, to establish a definitive benchmark, further studies on purified this compound are necessary to quantify its intrinsic antioxidant capacity using standardized assays such as DPPH, ABTS, and ORAC. A direct comparison with other well-characterized xanthones like alpha- and gamma-mangostin will then be possible, providing a clearer understanding of its potential as a natural antioxidant for therapeutic and industrial applications. This guide serves as a foundational reference for researchers to design future studies aimed at elucidating the full antioxidant profile of this compound.
Comparative Gene Expression Analysis of Isomorellic Acid Treatment: A Review of Current Findings
For Immediate Release
A Comprehensive Review of Isomorellic Acid's Impact on Gene Expression in Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of gene expression changes induced by this compound, a bioactive compound found in Garcinia morella. While direct, comprehensive transcriptomic data for this compound remains limited, this document synthesizes available information on the molecular effects of closely related compounds and extracts from Garcinia morella to infer potential mechanisms of action and guide future research.
Executive Summary
This compound, a polyphenol isolated from the resin of Garcinia morella, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Understanding its impact on gene expression is crucial for elucidating its mechanism of action and advancing its clinical development. This guide summarizes the current, albeit limited, understanding of gene expression modulation by this compound and related compounds, presents relevant experimental protocols, and visualizes implicated signaling pathways.
Comparative Gene Expression Data
Direct quantitative data from high-throughput screening of this compound is not yet publicly available. However, studies on the crude extract of Garcinia morella and the closely related compound, morellic acid, provide preliminary insights into potential gene targets.
A study on a methanolic extract of Garcinia morella fruit demonstrated its anticancer activity in a T-cell murine lymphoma model. The study reported changes in the expression of key apoptosis-related genes. While not specific to this compound, these findings suggest a potential area of impact for its constituents.
| Gene | Putative Function | Observed Change with Garcinia morella Extract |
| TP53 | Tumor suppressor; regulates cell cycle and apoptosis | Upregulation |
| CDKN1A | Cyclin-dependent kinase inhibitor; cell cycle arrest | Upregulation |
| BCL-2 | Anti-apoptotic protein | Downregulation |
| BAX | Pro-apoptotic protein | Upregulation |
Note: This data is from studies on Garcinia morella extract, not purified this compound. The specific contribution of this compound to these changes is yet to be determined.
Experimental Protocols
The following are representative experimental protocols utilized in the study of compounds derived from Garcinia species. These methodologies are foundational for conducting further research on this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., breast cancer lines MCF-7, MDA-MB-231; T-cell lymphoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded and allowed to adhere overnight. A stock solution of this compound (or related compound) in DMSO is diluted to final concentrations in culture media. Cells are then treated for specified durations (e.g., 24, 48 hours).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Real-time PCR is performed using a qPCR system with SYBR Green chemistry. Gene-specific primers for target genes (e.g., TP53, BCL-2) and a housekeeping gene (e.g., GAPDH, ACTB) are used.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Visualizing Potential Signaling Pathways and Workflows
Based on the gene expression changes observed with Garcinia morella extracts, the following signaling pathway and experimental workflow are proposed as relevant to the study of this compound.
Conclusion and Future Directions
The current body of research strongly suggests that this compound and related compounds from Garcinia morella possess anticancer properties that are likely mediated through the modulation of critical gene expression pathways, particularly those involved in apoptosis and cell cycle regulation. However, to fully realize the therapeutic potential of this compound, further research is imperative.
Future studies should focus on:
-
Transcriptome-wide analysis: Performing RNA-sequencing on various cancer cell lines treated with purified this compound to obtain a comprehensive and unbiased view of its impact on the transcriptome.
-
Dose-response and time-course studies: Elucidating the concentration- and time-dependent effects of this compound on gene expression.
-
In vivo validation: Confirming the gene expression changes observed in vitro in relevant animal models of cancer.
Such studies will be instrumental in identifying specific biomarkers of response and resistance, optimizing therapeutic strategies, and ultimately paving the way for the clinical application of this compound in cancer treatment.
Validating the Target Engagement of Isomorellic Acid in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of isomorellic acid, a natural compound with putative anti-cancer properties. Due to the current lack of a definitively identified molecular target for this compound, this document presents a hypothetical scenario where p38 mitogen-activated protein kinase (MAPK) is investigated as a potential target. The methodologies and comparisons outlined herein serve as a comprehensive template for researchers aiming to elucidate the mechanism of action of novel bioactive compounds.
Introduction to the Hypothetical Target: p38 MAPK
p38 MAPKs are a class of protein kinases that respond to stress stimuli, including cytokines, ultraviolet irradiation, and osmotic shock. They are critically involved in regulating cellular processes such as differentiation, apoptosis, and autophagy.[1] Dysregulation of the p38 MAPK signaling pathway has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[1][2] This guide will compare the hypothetical engagement of this compound with p38 MAPK against a well-characterized, selective p38 MAPK inhibitor, SB203580.[3]
Signaling Pathway of p38 MAPK-Mediated Apoptosis
The p38 MAPK signaling cascade is a key regulator of stress-induced apoptosis. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates a variety of downstream substrates. This can lead to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors, ultimately culminating in programmed cell death.[2][4][5]
References
Isomorellic Acid and its Synergistic Potential with Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds in oncology has revealed significant potential for synergistic therapeutic strategies. While direct experimental data on isomorellic acid in combination therapies is limited, this guide leverages data from a closely related polyisoprenylated benzophenone, garcinol (B8244382), derived from Garcinia indica. Garcinol shares structural and functional similarities with this compound, making it a valuable surrogate for understanding potential synergistic interactions. This guide focuses on the synergistic effects of garcinol with curcumin (B1669340), a well-researched natural compound with potent anticancer properties.
Quantitative Analysis of Synergistic Effects: Garcinol and Curcumin
The combination of garcinol and curcumin has demonstrated significant synergistic effects in inhibiting the proliferation and inducing apoptosis in pancreatic cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Cell Viability (IC50) of Garcinol and Curcumin in Pancreatic Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) after 48h |
| BxPC-3 | Garcinol | ~15[1] |
| Curcumin | ~10[1] | |
| Panc-1 | Garcinol | ~7[1] |
| Curcumin | ~25[1] |
Table 2: Combination Index (CI) and Potency (Dm) of Garcinol and Curcumin Combination in Panc-1 Cells
| Garcinol:Curcumin Ratio | Combination Index (CI) at ED50 | Potency (Dm) (µM) | Fold Reduction in Required Dose |
| 1:10 | 0.756[1] | 1.25[1] | 2 to 5-fold[1] |
| 1:5 | 0.747[1] | 2.32[1] | 2 to 5-fold[1] |
| 1:2.5 | 0.921[1] | 5.11[1] | 2 to 5-fold[1] |
A Combination Index (CI) value of < 1 indicates synergism. The potency (Dm) represents the concentration of the combination required to achieve a 50% effect.[1]
Table 3: Induction of Apoptosis by Garcinol and Curcumin in Pancreatic Cancer Cells
| Cell Line | Treatment | Apoptosis Induction | Caspase-3 and -9 Activity |
| BxPC-3 | Garcinol | Dose-dependent increase[1][2] | ~2 to 3-fold increase[2] |
| Curcumin | Dose-dependent increase[1][2] | ~2 to 3-fold increase[2] | |
| Combination | Significant increase[1] | Not specified | |
| Panc-1 | Garcinol | Dose-dependent increase[1][2] | ~2 to 3-fold increase[2] |
| Curcumin | Dose-dependent increase[1][2] | ~2 to 3-fold increase[2] | |
| Combination | Significant increase[1] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays used to determine the synergistic effects of garcinol and curcumin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate pancreatic cancer cells (BxPC-3 or Panc-1) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of garcinol, curcumin, or their combination for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with garcinol, curcumin, or their combination for the desired time.
-
Cell Harvesting: Collect the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.
Combination Index (CI) Calculation (Chou-Talalay Method)
The CI method is used to quantitatively determine the nature of the interaction between two drugs.
-
Dose-Effect Curves: Generate dose-effect curves for each compound individually and for their combination at fixed ratios.
-
Median-Effect Analysis: Use the median-effect equation to determine the parameters Dm (potency) and m (shape of the dose-effect curve) for each compound and the combination.
-
CI Calculation: The Combination Index is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpretation:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Signaling Pathways and Experimental Workflows
The synergistic effects of garcinol and curcumin are mediated through the modulation of specific signaling pathways involved in cell survival and apoptosis.
Caption: Synergistic signaling pathway of Garcinol and Curcumin.
Caption: Experimental workflow for synergy assessment.
References
A comparative review of the therapeutic potential of Garcinia xanthones
For Researchers, Scientists, and Drug Development Professionals
The genus Garcinia, a group of evergreen trees and shrubs found throughout the tropics of Asia, Africa, and Polynesia, has for centuries been a source of traditional remedies. Modern scientific inquiry has unveiled the pharmacological prowess of a class of compounds abundant in these plants: xanthones. These polyphenolic compounds, particularly those isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. This comparative guide synthesizes the current experimental data to provide an objective overview of the therapeutic potential of prominent Garcinia xanthones, offering a valuable resource for researchers and drug development professionals.
Comparative Efficacy of Garcinia Xanthones
The therapeutic effects of Garcinia xanthones are attributed to their unique molecular structure, which allows them to interact with a variety of biological targets. The most extensively studied of these is α-mangostin, but other xanthones such as γ-mangostin, gartanin, and garcinone E also exhibit significant bioactivity. The following tables provide a comparative summary of their performance in key therapeutic areas based on available experimental data.
Anticancer Activity
Xanthones have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of these compounds.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Garcinia Xanthones in Various Cancer Cell Lines
| Xanthone (B1684191) | Lung (A549) | Prostate (PC-3) | Nasopharyngeal (CNE-1) | Nasopharyngeal (CNE-2) | Gastric (SGC-7901) | Glioblastoma (U-87) | Breast (MCF-7) | Breast (MDA-MB-231) | Colon (HT-29) |
| α-Mangostin | 4.84[2] | 6.21[2] | 3.35[2] | 4.01[2] | 8.09[2] | 6.39[2] | ~9.7[3] | ~7.5[3] | - |
| γ-Mangostin | - | - | - | - | - | - | - | 18-25[2] | 68.48[4] |
| Gartanin | - | - | - | - | - | - | - | - | - |
| Garcinone E | - | - | - | - | - | - | - | - | - |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. Garcinia xanthones have shown significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity of Garcinia Xanthones
| Xanthone | Assay | Cell Line/Model | IC₅₀ (µM) |
| α-Mangostin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 12.4 |
| γ-Mangostin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 10.1 |
Antioxidant Activity
The antioxidant properties of xanthones are crucial to their therapeutic potential, as oxidative stress is implicated in numerous pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant capacity.
Table 3: Comparative Antioxidant Activity (DPPH Scavenging) of Garcinia Xanthones
| Xanthone/Extract | Source | IC₅₀ (µM) |
| Xanthone Mix | Garcinia xanthochymus | 19.64 - 66.88[5] |
| 1,3,6,7-tetrahydroxy-xanthone | Garcinia benthami | ~19.5 (converted from 8.01 µg/mL)[6] |
Pharmacokinetics and Bioavailability
A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Studies on α-mangostin and γ-mangostin have revealed challenges in their bioavailability, primarily due to extensive first-pass metabolism.[7]
Table 4: Comparative Pharmacokinetic Parameters of α-Mangostin and γ-Mangostin in Rats
| Parameter | α-Mangostin (Pure Compound) | γ-Mangostin (Pure Compound) | α-Mangostin (in Extract) | γ-Mangostin (in Extract) |
| Administration | Oral | Oral | Oral | Oral |
| t½ (elimination) | - | 1.52 h | - | - |
| Bioavailability | Low | Low | Not significantly increased | Not significantly increased |
Note: When administered as part of an extract, the conjugation of both α- and γ-mangostin was slower, leading to increased exposure to the free, unconjugated (active) compounds.[7]
Key Signaling Pathways Modulated by Garcinia Xanthones
Garcinia xanthones exert their therapeutic effects by modulating several key signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. α-Mangostin has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[6][8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. α-Mangostin has been shown to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells.[9][10]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and proliferation. Several Garcinia xanthones have been found to inhibit this pathway, contributing to their anticancer effects.[11][12][13]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the Garcinia xanthone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to determine the antioxidant capacity of a compound.[3][16][17][18][19] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Workflow:
Detailed Steps:
-
Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compounds (Garcinia xanthones) are also dissolved in the same solvent at various concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard and widely used method for evaluating the acute anti-inflammatory activity of compounds.[20][21][22][23][24]
Workflow:
Detailed Steps:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for at least a week before the experiment.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound (Garcinia xanthone) or a vehicle (control) is administered, usually orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The degree of edema is calculated as the increase in paw volume compared to the baseline. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Conclusion and Future Directions
The collective evidence from numerous in vitro and in vivo studies strongly supports the therapeutic potential of Garcinia xanthones. α-mangostin, as the most abundant and well-studied xanthone, has consistently demonstrated potent anticancer, anti-inflammatory, and antioxidant effects. Other xanthones, such as γ-mangostin, also show significant promise. The modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt appears to be a central mechanism underlying their diverse pharmacological activities.
However, a significant hurdle for the clinical translation of these promising compounds is their low oral bioavailability. Future research should focus on the development of novel drug delivery systems, such as nanoformulations, to enhance the absorption and systemic availability of Garcinia xanthones. Furthermore, while a considerable amount of data exists for α-mangostin, more comprehensive comparative studies are needed to elucidate the structure-activity relationships among the various xanthones and to identify the most potent candidates for specific therapeutic applications. Rigorous, well-designed clinical trials are ultimately required to validate the safety and efficacy of Garcinia xanthones in humans. The continued exploration of these natural compounds holds significant promise for the development of novel and effective therapies for a range of human diseases.
References
- 1. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Mangostin induces mitochondrial dependent apoptosis in human hepatoma SK-Hep-1 cells through inhibition of p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. α-Mangostin, a Dietary Xanthone, Exerts Protective Effects on Cisplatin-Induced Renal Injury via PI3K/Akt and JNK Signaling Pathways in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. inotiv.com [inotiv.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
Independent Verification of the Biological Effects of Isomorellic Acid and Alternatives
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents, particularly in oncology, has led to a significant interest in natural compounds. Among these, caged xanthones derived from the Garcinia genus have shown considerable promise. This guide provides an independent verification of the biological effects of isomorellic acid and its closely related analogs, morellic acid and gambogic acid. Due to the limited publicly available data specifically for this compound, this comparison focuses on the better-characterized morellic acid and gambogic acid. For a broader perspective, the well-documented anticancer agent, ursolic acid, a pentacyclic triterpenoid, is included as a benchmark.
This document summarizes quantitative data on the cytotoxic effects of these compounds against various cancer cell lines, details the experimental protocols for key biological assays, and visualizes the signaling pathways implicated in their mechanisms of action.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for morellic acid, gambogic acid, and ursolic acid against a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic activities.
Table 1: IC50 Values of Morellic Acid and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Morellic Acid | BEL-7402 | Hepatocellular Carcinoma | 7.96 ± 0.23 | [1] |
| Morellic Acid | BEL-7402/ADR | Adriamycin-resistant Hepatocellular Carcinoma | 14.14 ± 1.17 | [1] |
| Morellic Acid | HepG2 | Hepatocellular Carcinoma | 10.39 ± 1.02 | [1] |
| Morellic Acid | A549 | Lung Carcinoma | 5.19 ± 0.34 | [1] |
| Morellic Acid | B16 | Melanoma | 4.24 ± 0.11 | [1] |
| Morellic Acid | AGS | Gastric Adenocarcinoma | 2.93 ± 0.51 | [1] |
| Morellic Acid | HGC-27 | Gastric Carcinoma | 6.11 ± 0.19 | [1] |
| Morellic Acid | MKN-45 | Gastric Carcinoma | 2.13 ± 0.05 | [1] |
| Morellic Acid | MFC | Forestomach Carcinoma | 4.91 ± 0.07 | [1] |
| Morellic Acid | 4T1 | Breast Cancer | 9.84 ± 0.37 | [1] |
| TH12-10 (Morellic Acid Derivative) | HCT116 | Colorectal Carcinoma | 0.83 | |
| TH12-10 (Morellic Acid Derivative) | DLD1 | Colorectal Carcinoma | 1.10 | |
| TH12-10 (Morellic Acid Derivative) | SW620 | Colorectal Carcinoma | 0.79 |
Table 2: IC50 Values of Gambogic Acid
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gambogic Acid | BxPC-3, MIA PaCa-2, PANC-1, SW1990 | Pancreatic Cancer | < 8.3 (12h), < 3.8 (24h), < 1.7 (48h) | [2] |
| Gambogic Acid | MCF-7 | Breast Cancer | 1.46 | [2] |
| Gambogic Acid | Bel-7402 | Hepatocellular Carcinoma | 0.59 | [2] |
| Gambogic Acid | SMMC-7721 | Hepatocellular Carcinoma | 1.59 | [2] |
| Gambogic Acid | Bel-7404 | Hepatocellular Carcinoma | 1.99 | [2] |
| Gambogic Acid | QGY-7701 | Hepatocellular Carcinoma | 0.41 | [2] |
| Gambogic Acid | HepG2 | Hepatocellular Carcinoma | 0.94 | [2] |
| Gambogic Acid Derivative (3e) | Bel-7402 | Hepatocellular Carcinoma | 0.045 | [2] |
| Gambogic Acid Derivative (3e) | HepG2 | Hepatocellular Carcinoma | 0.067 | [2] |
Table 3: IC50 Values of Ursolic Acid
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ursolic Acid | MDA-MB-231 | Triple-Negative Breast Cancer | 32.5 | [3] |
| Ursolic Acid Derivative | MDA-MB-231 | Triple-Negative Breast Cancer | 0.61 ± 0.07 | [3] |
| Ursolic Acid Derivative | HeLa | Cervical Cancer | 0.36 ± 0.05 | [3] |
| Ursolic Acid Derivative | SMMC-7721 | Hepatocellular Carcinoma | 12.49 ± 0.08 | [3] |
| Ursolic Acid Derivative | HepG2 | Hepatocellular Carcinoma | 5.40 | [4] |
| Ursolic Acid Derivative | HT-29 | Colorectal Adenocarcinoma | 4.28 | [4] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the referenced studies for evaluating the biological effects of these compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[5][6][7] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6][7]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Collection: After treatment with the test compound, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8][9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8] Healthy cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8][10]
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue or cells.[4][11]
Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[12]
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the Bradford or BCA assay.
-
Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, typically overnight at 4°C.[4][11]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[4]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by the compared compounds.
Gambogic Acid: Inhibition of the PI3K/Akt/mTOR Pathway
Gambogic acid has been shown to exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[2][13][14] This pathway is crucial for cell survival, proliferation, and growth. Gambogic acid can upregulate the tumor suppressor PTEN, which in turn inhibits PI3K, leading to the dephosphorylation and inactivation of Akt and mTOR.[2][15] This cascade of events ultimately promotes apoptosis and reduces cell proliferation in cancer cells.[2][15]
Ursolic Acid: Induction of the Mitochondrial Apoptosis Pathway
Ursolic acid is known to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[3][16] It modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c.[1][3][16] Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis.[16]
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram illustrates a typical workflow for investigating the biological effects of a test compound on cancer cells, integrating the key experimental protocols described above.
References
- 1. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid affects ESCC progression through regulation of PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchhub.com [researchhub.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. static.igem.org [static.igem.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Gambogic acid suppresses inflammation in rheumatoid arthritis rats via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gambogic acid affects ESCC progression through regulation of PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isomorellic Acid: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given that isomorellic acid is a cytotoxic compound, it is crucial to minimize exposure.[1] All handling and disposal procedures should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of any dust or aerosols.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended.
II. Spill Management
In the event of a spill, the area should be evacuated and ventilated. Spill cleanup should only be performed by trained personnel wearing appropriate PPE.
Spill Cleanup Procedure:
-
Containment: Cover the spill with an absorbent material suitable for organic compounds.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (such as acetone (B3395972) or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
III. Disposal Protocol
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not attempt to neutralize cytotoxic compounds without specific institutional guidance, as this can be a hazardous process that generates heat and potentially toxic fumes.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible (e.g., High-Density Polyethylene - HDPE), and clearly labeled liquid hazardous waste container.[2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Labeling:
-
All waste containers must be labeled with a hazardous waste tag as soon as waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Cytotoxic," "Organic Acid")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.[3]
-
Store in secondary containment to prevent spills.
-
Organic acid waste should be stored separately from bases, oxidizers, and reactive materials.[2][3]
-
-
Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional guidelines for waste manifest and pickup procedures.
-
IV. Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general parameters relevant to the disposal of organic acids.
| Parameter | Guideline | Citation |
| pH of Waste Stream | Organic acid waste streams will be acidic. Neutralization is generally not recommended for cytotoxic compounds without specific protocols and should be avoided. | |
| Container Filling | Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion. | [2] |
| Storage Time Limit | Hazardous waste should not be held on campus for more than 90 days from the time of generation. | [2] |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must consult their institution's specific hazardous waste management policies and procedures and contact their Environmental Health and Safety department for any questions. Always refer to a substance-specific Safety Data Sheet when available.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isomorellic Acid
For researchers and scientists in the dynamic field of drug development, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the operational use and disposal of Isomorellic acid, a cytotoxic caged xanthone. By adhering to these protocols, you can minimize risks and ensure a secure laboratory environment.
Immediate Safety and Handling Protocols
When working with this compound, a substance identified as a cytotoxic caged xanthone, stringent safety measures are necessary to prevent exposure and ensure laboratory safety.[1] The following table summarizes the recommended personal protective equipment (PPE) and emergency procedures.
| Category | Requirement | Details |
| Eye Protection | Chemical safety goggles or a face shield | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect against skin contact. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound powder should be performed in a fume hood to avoid inhalation of cytotoxic dust. |
| Emergency - Skin Contact | Immediately flush with copious amounts of water for at least 15 minutes. | Remove contaminated clothing while flushing. Seek immediate medical attention. |
| Emergency - Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. | Seek immediate medical attention. |
| Emergency - Inhalation | Move to fresh air immediately. | If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Emergency - Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial. The following step-by-step plan outlines the procedures from preparation to post-handling cleanup.
Pre-Operational Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all necessary materials: This includes this compound, solvents, glassware, and waste containers.
-
Inspect PPE: Check all personal protective equipment for damage before use.
-
Prepare a designated workspace: The work area within the fume hood should be clean and uncluttered.
Handling Procedure
-
Don appropriate PPE: Wear a lab coat, chemical safety goggles, and nitrile gloves.
-
Work exclusively within the fume hood: All manipulations of this compound powder and solutions must be conducted inside a functioning chemical fume hood.
-
Weighing the compound: Use a tared weigh boat or paper. Handle with care to avoid generating dust.
-
Dissolving the compound: this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Add the solvent slowly to the powder.
-
Perform experimental work: Conduct all subsequent steps within the fume hood.
Post-Handling Procedures
-
Decontaminate workspace: Wipe down the work surface in the fume hood with an appropriate solvent and then with a cleaning agent.
-
Properly dispose of waste: All contaminated materials, including gloves, weigh boats, and pipette tips, must be disposed of as cytotoxic waste.
-
Remove PPE: Remove gloves and lab coat before leaving the work area.
-
Wash hands thoroughly: Wash hands with soap and water after removing PPE.
Disposal Plan for this compound
Due to its cytotoxic nature, this compound and all contaminated materials must be treated as hazardous waste.
-
Segregate Waste: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.
-
Solid Waste: This includes contaminated gloves, absorbent pads, and any other disposable materials. Place these in a designated, sealed container labeled "Cytotoxic Waste."
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste" with the full chemical name.
-
Neutralization (for non-cytotoxic components): While general acid spills can be neutralized with a weak base, given the cytotoxic nature of this compound, this should only be performed on solutions where the cytotoxic component has been degraded or removed, and only by trained personnel. For spills of this compound, containment and collection for hazardous waste disposal is the primary approach.
-
Arrange for Professional Disposal: Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the cytotoxic waste according to institutional and local regulations. Do not dispose of this compound down the drain.
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the operational workflow and the logical hierarchy of safety controls.
Caption: A flowchart detailing the step-by-step process for safely handling this compound.
Caption: A diagram illustrating the hierarchy of safety controls, from most to least effective.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
